Ibogaine
描述
Structure
2D Structure
3D Structure
属性
Key on ui mechanism of action |
... In this study, /researchers/ first characterized the actions of ibogaine on ethanol self-administration in rodents. Ibogaine decreased ethanol intake by rats in two-bottle choice and operant self-administration paradigms. Ibogaine also reduced operant self-administration of ethanol in a relapse model. Next, /the researchers/ identified a molecular mechanism that mediates the desirable activities of ibogaine on ethanol intake. Microinjection of ibogaine into the ventral tegmental area (VTA), but not the substantia nigra, reduced self-administration of ethanol, and systemic administration of ibogaine increased the expression of glial cell line-derived neurotrophic factor (GDNF) in a midbrain region that includes the VTA. In dopaminergic neuron-like SHSY5Y cells, ibogaine treatment upregulated the GDNF pathway as indicated by increases in phosphorylation of the GDNF receptor, Ret, and the downstream kinase, ERK1 (extracellular signal-regulated kinase 1). Finally, the ibogaine-mediated decrease in ethanol self-administration was mimicked by intra-VTA microinjection of GDNF and was reduced by intra-VTA delivery of anti-GDNF neutralizing antibodies. Together, these results suggest that GDNF in the VTA mediates the action of ibogaine on ethanol consumption. These findings highlight the importance of GDNF as a new target for drug development for alcoholism that may mimic the effect of ibogaine against alcohol consumption but avoid the negative side effects. Ibogaine (Endabuse) is a psychoactive indole alkaloid found in the West African shrub, Tabernanthe iboga. This drug interrupts cocaine and amphetamine abuse and has been proposed for treatment of addiction to these stimulants. However, the mechanism of action that explains its pharmacological properties is unclear. Since previous studies demonstrated differential effects of psychotomimetic drugs (cocaine and methamphetamine) on neuropeptides such as neurotensin (NT), the present study was designed to determine: (1) the effects of ibogaine on striatal, nigral, cortical, and accumbens neurotensin-like immunoreactivity (NTLI); (2) the effects of selective dopamine antagonists on ibogaine-induced changes in NT concentrations in these brain areas; and (3) the effects of ibogaine pretreatment on cocaine-induced changes in striatal, nigral, cortical and accumbens NTLI content. Ibogaine treatments profoundly affected NT systems by increasing striatal, nigral, and accumbens NTLI content 12 h after the last drug administration. In contrast, NTLI concentrations were not significantly increased in the frontal cortex after ibogaine treatment. The ibogaine-induced increases in NTLI in striatum, nucleus accumbens and substantia nigra were blocked by coadministration of the selective D1 receptor antagonist, SCH 23390. The D2 receptor antagonist, eticlopride, blocked the ibogaine-induced increase in nigral NTLI, but not in striatum and nucleus accumbens. Ibogaine pretreatment significantly blocked the striatal and nigral increases of NTLI resulting from a single cocaine administration. Whereas many of the responses by NT systems to ibogaine resembled those which occur after cocaine, there were also some important differences. These data suggest that NT may contribute to an interaction between ibogaine and the DA system and may participate in the pharmacological actions of this drug. Ibogaine, a putative antiaddictive drug, is remarkable in its apparent ability to downgrade withdrawal symptoms and drug craving for extended periods of time after a single dose. Ibogaine acts as a non-competitive NMDA receptor antagonist, while NMDA has been implicated in long lasting changes in neuronal function and in the physiological basis of drug addiction. The purpose of this study was to verify if persistent changes in NMDA receptors could be shown in vivo and in vitro after a single administration of ibogaine. The time course of ibogaine effects were examined on NMDA-induced seizures and (3)H MK-801 binding to cortical membranes in mice 30 min, 24, 48, and 72 hr post treatment. Ibogaine (80 mg/kg, ip) was effective in inhibiting convulsions induced by NMDA at 24 and 72 hours post administration. Likewise, (3)H MK-801 binding was significantly decreased at 24 and 72 hr post ibogaine. No significant differences from controls were found at 30 min or 48 h post ibogaine. This long lasting and complex pattern of modulation of NMDA receptors prompted by a single dose of ibogaine may be associated to its antiaddictive properties. The iboga alkaloids are a class of small molecules defined structurally on the basis of a common ibogamine skeleton, some of which modify opioid withdrawal and drug self-administration in humans and preclinical models. These compounds may represent an innovative approach to neurobiological investigation and development of addiction pharmacotherapy. In particular, the use of the prototypic iboga alkaloid ibogaine for opioid detoxification in humans raises the question of whether its effect is mediated by an opioid agonist action, or if it represents alternative and possibly novel mechanism of action. The aim of this study was to independently replicate and extend evidence regarding the activation of mu-opioid receptor (MOR)-related G proteins by iboga alkaloids. Ibogaine, its major metabolite noribogaine, and 18-methoxycoronaridine (18-MC), a synthetic congener, were evaluated by agonist-stimulated guanosine-5'-O-(gamma-thio)-triphosphate (((35)S)GTPyS) binding in cells overexpressing the recombinant MOR, in rat thalamic membranes, and autoradiography in rat brain slices. In rat thalamic membranes ibogaine, noribogaine and 18-MC were MOR antagonists with functional Ke values ranging from 3 uM (ibogaine) to 13 uM (noribogaine and 18MC). Noribogaine and 18-MC did not stimulate ((35)S)GTPyS binding in Chinese hamster ovary cells expressing human or rat MORs, and had only limited partial agonist effects in human embryonic kidney cells expressing mouse MORs. Ibogaine did not did not stimulate ((35)S)GTPyS binding in any MOR expressing cells. Noribogaine did not stimulate ((35)S)GTPyS binding in brain slices using autoradiography. An MOR agonist action does not appear to account for the effect of these iboga alkaloids on opioid withdrawal. Taken together with existing evidence that their mechanism of action also differs from that of other non-opioids with clinical effects on opioid tolerance and withdrawal, these findings suggest a novel mechanism of action, and further justify the search for alternative targets of iboga alkaloids. For more Mechanism of Action (Complete) data for Ibogaine (12 total), please visit the HSDB record page. |
|---|---|
CAS 编号 |
83-74-9 |
分子式 |
C20H26N2O |
分子量 |
310.4 g/mol |
IUPAC 名称 |
(1R,15S)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene |
InChI |
InChI=1S/C20H26N2O/c1-3-13-8-12-9-17-19-15(6-7-22(11-12)20(13)17)16-10-14(23-2)4-5-18(16)21-19/h4-5,10,12-13,17,20-21H,3,6-9,11H2,1-2H3/t12-,13?,17-,20?/m0/s1 |
InChI 键 |
HSIBGVUMFOSJPD-WBPAKMTCSA-N |
SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC |
手性 SMILES |
CCC1C[C@H]2C[C@@H]3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC |
规范 SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC |
熔点 |
148 °C Crystals from ethyl acetate. mp: 132 °C /Ibopamine hydrochloride/ |
其他CAS编号 |
83-74-9 |
Pictograms |
Irritant |
保质期 |
Stable under recommended storage conditions. /Ibogaine hydrochloride/ |
溶解度 |
Soluble in chloroform |
同义词 |
12 Methoxyibogamine 12-Methoxyibogamine Endabuse Ibogaine NIH 10567 NIH-10567 NIH10567 |
蒸汽压力 |
3.03X10-8 mm Hg at 25 °C (est) |
产品来源 |
United States |
Foundational & Exploratory
The Ethnobotanical Origins and Neuropharmacological Landscape of Tabernanthe iboga: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ethnobotanical origins, chemical composition, and complex neuropharmacology of Tabernanthe iboga, a West African shrub with a rich history of traditional use and significant interest for modern therapeutic development. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the potential of its constituent alkaloids.
Ethnobotanical and Historical Context
Tabernanthe iboga is a perennial rainforest shrub belonging to the Apocynaceae family, indigenous to Central Africa, particularly Gabon, Cameroon, and the Republic of Congo.[1] For centuries, the root bark of the iboga plant has been a central element in the spiritual practices of the Bwiti tradition, which integrates animism, ancestor worship, and, in some instances, Christianity.[2][3] The discovery of iboga's psychoactive properties is often attributed to the Pygmy peoples, who are believed to have observed its effects on wildlife.[2][4]
Traditionally, iboga is utilized in initiation ceremonies and healing rituals.[2][4] In the Bwiti rite of passage, ingestion of the root bark is intended to induce profound visionary experiences, allowing initiates to commune with ancestors, gain spiritual insight, and undergo a process of personal transformation.[1][2] Beyond its ceremonial use, smaller doses of iboga have been employed by hunters to combat fatigue and hunger during long excursions.[2] The global recognition of iboga and its primary psychoactive alkaloid, this compound, as a potential treatment for substance use disorders, was largely catalyzed by the anecdotal reports of Howard Lotsof in the 1960s, who claimed it significantly reduced his heroin cravings and withdrawal symptoms.[5]
Phytochemical Composition
The root bark of Tabernanthe iboga is the primary source of a complex mixture of indole alkaloids, with this compound being the most abundant and well-studied.[6][7] At least 11 other psychoactive alkaloids have been identified in the plant.[7][8] The principal alkaloids include:
-
This compound: The primary psychoactive and most researched alkaloid.
-
Ibogaline: A significant alkaloid, sometimes found in concentrations up to 15% of the total alkaloid content.[6]
-
Ibogamine: Another key alkaloid present in the root bark.[6]
The concentration of these alkaloids can vary considerably depending on the specific plant, its age, growing conditions, and the methods of preparation and extraction. This variability presents a significant challenge for standardization in research and therapeutic applications.
Table 1: Quantitative Analysis of Alkaloid Content in Tabernanthe iboga Root Bark and Derived Products
| Product Type | Alkaloid | Mean Concentration (%) | Concentration Range (%) |
| Root Bark | This compound | 6.2% | 0.6% - 11.2% |
| Ibogaline | 0.8% | 0.1% - 1.5% | |
| Ibogamine | 0.98% | 0.3% - 2.3% | |
| Total Alkaloids (TA) | This compound | 17.8% | 8.2% - 32.9% |
| Ibogaline | 0.69% | 0.2% - 2.3% | |
| Ibogamine | 4.3% | 0.6% - 16.4% | |
| Purified Total Alkaloids (PTA HCl) | This compound | 73.7% | - |
| Ibogaline | 4.7% | - | |
| Ibogamine | 6.1% | - | |
| This compound HCl | This compound | 67.0% | 61.5% - 73.4% |
| Ibogamine | 5.9% | 2.1% - 8.7% |
Data compiled from Bouso et al. (2020).[9]
Experimental Protocols
General Alkaloid Extraction and Purification
A common method for the extraction and purification of total alkaloids from Tabernanthe iboga root bark is an acid-base extraction. The following is a generalized protocol based on established methodologies.
Materials:
-
Powdered Tabernanthe iboga root bark
-
1% Hydrochloric Acid (HCl) solution
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Ethyl Acetate
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., Dichloromethane:Methanol 9:1 + 0.1% NH₄OH)
-
Acetone
-
Ethanol
Procedure:
-
Acidic Extraction: The powdered root bark is subjected to repeated extractions with a 1% aqueous HCl solution until no more alkaloids are detected in the extract.[2]
-
Filtration: The combined acidic extracts are filtered to remove solid plant material.[2]
-
Basification and Precipitation: The filtered aqueous extract is made alkaline by the addition of concentrated NH₄OH, which causes the total alkaloids (TA) to precipitate out of the solution.[2]
-
Isolation of Total Alkaloids: The precipitated TA is separated by filtration or centrifugation and dried.[2]
-
Organic Solvent Extraction: The dried TA is dissolved in an organic solvent such as ethyl acetate.[10]
-
Drying and Evaporation: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under vacuum to yield the crude total alkaloid extract.[10]
-
Chromatographic Purification: The crude extract is purified by column chromatography on silica gel.[10] The column is eluted with a suitable solvent system to separate the different alkaloids.
-
Crystallization: The purified this compound free base can be further purified by crystallization from ethanol.[10]
-
Salt Formation (Optional): To prepare the hydrochloride salt, the purified this compound free base is dissolved in dry acetone, and an equivalent amount of aqueous HCl is added. The resulting this compound HCl precipitate is filtered, washed with cold acetone, and dried under vacuum.[10]
References
- 1. blossomanalysis.com [blossomanalysis.com]
- 2. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 3. Mechanisms of antiaddictive actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beondthis compound.com [beondthis compound.com]
- 5. Glial Cell Line-Derived Neurotrophic Factor Mediates the Desirable Actions of the Anti-Addiction Drug this compound against Alcohol Consumption | Journal of Neuroscience [jneurosci.org]
- 6. This compound How It Works Understanding Its Mechanisms of Action [roothealing.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound signals addiction genes and methamphetamine alteration of long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unraveling this compoundâs Mechanisms: A Neuropharmacology View Perspective [roothealing.com]
The Chemical Synthesis and Purification of Ibogaine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of ibogaine hydrochloride. The document details methodologies for extraction from natural sources, semi-synthesis from related alkaloids, and total synthesis. Quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are included to illustrate the primary synthesis and purification workflows.
Introduction
This compound is a psychoactive indole alkaloid naturally occurring in the West African shrub Tabernanthe iboga. It has garnered significant interest for its potential therapeutic applications, particularly in the treatment of substance use disorders. The hydrochloride salt of this compound is the most commonly used form for research and clinical investigation due to its stability and solubility. The production of high-purity this compound hydrochloride is crucial for ensuring safety and efficacy in therapeutic contexts. This guide outlines the principal methods for its preparation, from extraction and semi-synthesis to de novo total chemical synthesis.
Extraction from Natural Sources and Semi-Synthesis
The traditional method for obtaining this compound involves its extraction from the root bark of Tabernanthe iboga or the semi-synthesis from voacangine, an alkaloid found in greater abundance in the plant Voacanga africana.
Extraction of Total Alkaloids from Tabernanthe iboga
An acid-base extraction is commonly employed to isolate the total alkaloid (TA) fraction from the powdered root bark. This process leverages the basic nature of the alkaloids to separate them from the bulk of the plant material.
Experimental Protocol: Acid-Base Extraction of Total Alkaloids
-
Acidic Extraction: The powdered root bark is macerated with a dilute solution of acetic acid (vinegar) to protonate the alkaloids, rendering them soluble in the aqueous medium.
-
Filtration: The acidic solution containing the dissolved alkaloids is filtered to remove the solid plant material.
-
Basification: The filtered acidic extract is then treated with an aqueous solution of ammonia. This deprotonates the alkaloids, causing them to precipitate out of the solution as a crude solid.
-
Isolation: The precipitated Total Alkaloids (TA) are collected by filtration and dried. The TA extract contains a mixture of this compound and other related alkaloids such as ibogaline and ibogamine.
Semi-Synthesis of this compound from Voacangine
Voacanga africana provides a more abundant source of the precursor alkaloid voacangine, which can be converted to this compound through a two-step process involving hydrolysis and decarboxylation.[1][2][3][4][5]
Experimental Protocol: Semi-Synthesis from Voacangine
-
Extraction of Voacangine: Voacangine is first extracted from the root bark of Voacanga africana using an acetone-based extraction or an acid-base extraction similar to that for T. iboga.[1][3]
-
Hydrolysis: The extracted voacangine is subjected to basic hydrolysis to cleave the methyl ester group.
-
Decarboxylation: Subsequent heating of the hydrolyzed intermediate in an acidic medium induces decarboxylation, yielding this compound.[2][4][5]
The overall workflow for extraction and semi-synthesis is depicted below.
Total Chemical Synthesis of this compound
The total synthesis of this compound offers a route to the molecule that is independent of natural sources, allowing for greater control over purity and the potential for the synthesis of novel analogs. Several total syntheses have been reported, with varying degrees of efficiency.
Büchi's Total Synthesis of Ibogamine (1965)
The first total synthesis of an iboga alkaloid, ibogamine, was accomplished by Büchi and co-workers in 1965.[6] This landmark synthesis involved a key Diels-Alder reaction to construct the isoquinuclidine core. The overall synthesis was completed in 14 steps with an overall yield of 1.3%.[6]
Modern Total Synthesis Approaches
More recent synthetic strategies have focused on improving the efficiency and scalability of this compound synthesis.
Gram-Scale Total Synthesis of (±)-Ibogamine
A notable recent approach describes a 9-step synthesis of (±)-ibogamine with an overall yield of 24%.[7][8] Key features of this synthesis include a Mitsunobu fragment coupling and a macrocyclic Friedel-Crafts alkylation.[7][8]
Synthesis from Pyridine
Another efficient strategy enables the synthesis of this compound and related alkaloids from the readily available starting material pyridine. This approach allows for the production of this compound in just seven steps.
A generalized workflow for a modern total synthesis approach is illustrated below.
Purification of this compound Hydrochloride
Regardless of the synthetic or extraction route, the final product must be purified to a high degree for research and clinical applications. The conversion to the hydrochloride salt followed by recrystallization is a common and effective purification method.
Experimental Protocol: Purification of this compound Hydrochloride
-
Formation of Purified Total Alkaloid Hydrochloride (PTA HCl): The crude Total Alkaloid (TA) extract is dissolved in acetone. Concentrated hydrochloric acid is then added to the solution, causing the hydrochloride salts of the alkaloids to precipitate. This precipitate is known as Purified Total Alkaloid Hydrochloride (PTA HCl).
-
Recrystallization: The PTA HCl is then recrystallized from hot ethanol. This compound hydrochloride is less soluble in cold ethanol than many of the other accompanying alkaloids and impurities, allowing for its selective crystallization upon cooling. This step can be repeated to achieve higher purity.
-
Analysis: The purity of the final this compound hydrochloride product is typically assessed by High-Performance Liquid Chromatography (HPLC).[9][10][11][12]
The purification workflow is outlined in the diagram below.
References
- 1. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of an Anti-Addiction Agent from the Iboga Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. escholarship.org [escholarship.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Disrupting Substance Use Disorder: The Chemistry of Iboga Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gram-Scale Total Synthesis of (±)-Ibogamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total Syntheses of Ibogamine, Tabernanthine, Ervaoffine J, and Ervaoffine K [ir.vanderbilt.edu]
- 9. puzzlepiece.org [puzzlepiece.org]
- 10. Safety of this compound administration in detoxification of opioid‐dependent individuals: a descriptive open‐label observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitation of this compound and 12-hydroxyibogamine in human plasma by liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Complex Dance of a Psychedelic: A Technical Guide to the Pharmacological Profile of Ibogaine and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibogaine, a psychoactive indole alkaloid derived from the West African shrub Tabernanthe iboga, has garnered significant scientific interest for its purported anti-addictive properties. Its complex pharmacology, and that of its primary active metabolite, northis compound, presents a multifaceted profile of interactions with a wide array of neuronal targets. This technical guide provides an in-depth exploration of the pharmacological characteristics of this compound and its metabolites, focusing on their interactions with key neurotransmitter systems implicated in addiction. Quantitative binding and functional data are summarized, detailed experimental methodologies are outlined, and crucial signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in the field of pharmacology and drug development.
Introduction
The therapeutic potential of this compound in treating substance use disorders is thought to stem from its intricate engagement with multiple neurotransmitter systems, rather than a single mechanism of action.[1] Upon administration, this compound is metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to its main active metabolite, northis compound (12-hydroxyibogamine).[2] Northis compound exhibits a distinct pharmacological profile from its parent compound and is believed to contribute significantly to the long-lasting effects observed after this compound administration.[2] This guide will dissect the pharmacological profiles of both this compound and northis compound, providing a detailed overview of their interactions with opioid, serotonergic, dopaminergic, glutamatergic, and sigma receptor systems.
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and functional constants (Ke) of this compound and northis compound for various molecular targets. These values, compiled from multiple peer-reviewed studies, offer a quantitative comparison of the potencies of these compounds at different receptors, transporters, and ion channels.
Table 1: Opioid Receptor Binding Affinities and Functional Activity
| Compound | Receptor | Assay Type | Radioligand | Tissue/Cell Line | Ki / IC50 / Ke (µM) | Reference |
| This compound | µ-Opioid (MOR) | Binding | [3H]-Naloxone | Mouse Forebrain | ~0.13 & 4 | [3] |
| µ-Opioid (MOR) | Binding | 11.04 ± 0.66 | [4] | |||
| µ-Opioid (MOR) | Functional (GTPγS) | DAMGO | Rat Thalamic Membranes | Ke = 3.05 | [5] | |
| κ-Opioid (KOR) | Binding | 3.77 ± 0.81 | [4] | |||
| δ-Opioid (DOR) | Binding | > 100 | [4] | |||
| Northis compound | µ-Opioid (MOR) | Binding | 2.66 ± 0.62 | [4] | ||
| µ-Opioid (MOR) | Functional (GTPγS) | DAMGO | Rat Thalamic Membranes | Ke = 13.3 | [5] | |
| κ-Opioid (KOR) | Binding | 0.96 ± 0.08 | [4] | |||
| δ-Opioid (DOR) | Binding | 24.72 ± 2.26 | [4] |
Table 2: Serotonin and Dopamine Transporter and Receptor Binding Affinities
| Compound | Target | Assay Type | Radioligand | Tissue/Cell Line | Ki / IC50 (µM) | Reference |
| This compound | Serotonin Transporter (SERT) | Binding | [125I]RTI-55 | Ki = 0.49 ± 0.12 | [6] | |
| Serotonin Transporter (SERT) | Uptake Inhibition | [3H]5-HT | Rat Brain Synaptosomes | IC50 = 2.6 | ||
| 5-HT2A Receptor | Binding | [3H]Ketanserin | Ki = 4.8 ± 1.4 | [6] | ||
| 5-HT3 Receptor | Binding | [3H]GR-65630 | IC50 = 3.9 ± 1.1 | [6] | ||
| Dopamine Transporter (DAT) | Binding | [6] | ||||
| Northis compound | Serotonin Transporter (SERT) | Binding | [125I]RTI-55 | Ki = 0.0407 ± 0.0116 | [6] | |
| Dopamine Transporter (DAT) | Binding | [6] |
Table 3: NMDA and Sigma Receptor Binding Affinities
| Compound | Target | Assay Type | Radioligand | Tissue/Cell Line | Ki / IC50 (µM) | Reference |
| This compound | NMDA Receptor (MK-801 site) | Binding | [3H]MK-801 | Rat Forebrain Membranes | IC50 = 3.2 | [7] |
| NMDA Receptor | Whole-cell recording | Cultured Rat Hippocampal Neurons | IC50 = 3.1 (at -60 mV) | [7] | ||
| Sigma-2 Receptor | Binding | Ki = 0.201 | [1] | |||
| Sigma-1 Receptor | Binding | Ki = 8.554 | [1] | |||
| Northis compound | NMDA Receptor (MK-801 site) | Binding | [3H]MK-801 | Human Caudate/Cerebellum | This compound is 4-6 fold more potent | [8] |
| Sigma-2 Receptor | Binding | Lower affinity than this compound |
Key Signaling Pathways and Mechanisms of Action
This compound and northis compound exert their effects through a complex interplay of actions on various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.
Northis compound's Biased Agonism at the Kappa-Opioid Receptor
Northis compound acts as a biased agonist at the kappa-opioid receptor (KOR), preferentially activating G-protein signaling over the β-arrestin pathway. This biased agonism may contribute to its anti-addictive effects without inducing the dysphoria typically associated with KOR activation.
This compound's Modulation of the GDNF Signaling Pathway
This compound has been shown to upregulate the expression of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in the ventral tegmental area (VTA).[4][9] This neurotrophic factor is involved in neuronal survival and plasticity and may contribute to the long-lasting anti-addictive effects of this compound by promoting the restoration of dopamine pathways.[5][10]
Detailed Experimental Methodologies
This section provides an overview of the key experimental protocols used to characterize the pharmacological profile of this compound and its metabolites.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor or transporter.
Objective: To determine the binding affinity (Ki) of this compound and northis compound for a target of interest (e.g., opioid receptors, serotonin transporter).
General Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain cortex) or cultured cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer.
-
Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [3H]DAMGO for µ-opioid receptors) at a concentration near its Kd, and varying concentrations of the unlabeled test compound (this compound or northis compound).
-
For determining non-specific binding, a high concentration of a known unlabeled ligand is used in separate wells.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow across the membrane of a single cell, allowing for the functional characterization of ion channels and receptors.
Objective: To determine the effect of this compound on NMDA receptor-mediated currents in neurons.[7]
General Protocol:
-
Cell Preparation:
-
Culture primary neurons (e.g., rat hippocampal neurons) or use a cell line expressing the NMDA receptor.
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external recording solution (e.g., artificial cerebrospinal fluid).
-
-
Pipette Preparation and Sealing:
-
Fabricate a glass micropipette with a tip diameter of ~1-2 µm.
-
Fill the pipette with an internal solution that mimics the intracellular ionic composition.
-
Under microscopic guidance, carefully bring the pipette tip into contact with the membrane of a single neuron.
-
Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
-
Voltage-Clamp Recording:
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply the agonist (e.g., NMDA) to the cell to evoke an inward current.
-
After establishing a stable baseline response, co-apply the agonist with varying concentrations of this compound.
-
Record the resulting changes in the amplitude and kinetics of the NMDA-evoked currents.
-
-
Data Analysis:
-
Measure the peak amplitude of the currents in the absence and presence of this compound.
-
Plot the percentage of inhibition of the current against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.
Objective: To determine the effect of this compound administration on dopamine and serotonin levels in the nucleus accumbens.
General Protocol:
-
Probe Implantation:
-
Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting the nucleus accumbens.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration and Sample Collection:
-
After collecting baseline samples, administer this compound (e.g., intraperitoneally).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Neurotransmitter Analysis:
-
Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Data Analysis:
-
Express the neurotransmitter levels as a percentage of the baseline levels.
-
Compare the time course of neurotransmitter changes between the this compound-treated group and a vehicle-treated control group.
-
Conclusion
The pharmacological profiles of this compound and its primary metabolite, northis compound, are characterized by their interactions with a multitude of neuronal targets. This "dirty" pharmacology, while challenging to dissect, likely underlies their potential therapeutic effects in addiction. This compound's actions as a weak µ-opioid receptor agonist and NMDA receptor antagonist, coupled with its influence on serotonin and dopamine transporters, contribute to its acute psychoactive and withdrawal-suppressing effects. The long-lasting actions are likely mediated, at least in part, by northis compound's more potent and sustained activity at the serotonin transporter and its biased agonism at the kappa-opioid receptor. Furthermore, the upregulation of neurotrophic factors such as GDNF suggests a mechanism for promoting neuronal plasticity and reversing the neuroadaptations associated with chronic drug use.
This technical guide provides a foundational understanding of the complex pharmacology of these compounds. Further research is warranted to fully elucidate the intricate signaling cascades and the precise contributions of each molecular target to the overall therapeutic and psychoactive effects of this compound. A deeper understanding of these mechanisms is essential for the development of safer and more effective second-generation compounds for the treatment of substance use disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. What We Have Gained from this compound: α3β4 Nicotinic Acetylcholine Receptor Inhibitors as Treatments for Substance Use Disorders. | Semantic Scholar [semanticscholar.org]
- 3. This compound Blocks Cue- and Drug-Induced Reinstatement of Conditioned Place Preference to Ethanol in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glial cell line-derived neurotrophic factor mediates the desirable actions of the anti-addiction drug this compound against alcohol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unraveling this compoundâs Mechanisms: A Neuropharmacology View Perspective [roothealing.com]
- 6. What We Have Gained from this compound: α3β4 Nicotinic Acetylcholine Receptor Inhibitors as Treatments for Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound block of the NMDA receptor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Properties of this compound and its principal metabolite (12-hydroxyibogamine) at the MK-801 binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and Glial Cell Line-Derived Neurotrophic Factor (GDNF) | Drug Policy Facts [drugpolicyfacts.org]
- 10. jneurosci.org [jneurosci.org]
Ibogaine's Interaction with NMDA Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of ibogaine, a psychoactive indole alkaloid, at the N-methyl-D-aspartate (NMDA) receptor. This compound's interaction with the NMDA receptor is a key component of its complex pharmacology and is thought to contribute significantly to its putative anti-addictive properties. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways involved in this interaction.
Core Mechanism of Action: Non-Competitive Antagonism
This compound acts as a non-competitive antagonist of the NMDA receptor.[1][2] This means it does not compete with the endogenous agonists, glutamate and glycine, for their binding sites. Instead, this compound binds to a site within the receptor's ion channel, specifically the phencyclidine (PCP) or MK-801 binding site.[3][4][5] This action physically blocks the flow of ions, primarily Ca2+, through the channel, thereby inhibiting receptor function.
The blockade is both voltage-dependent and use-dependent .[6][7] Voltage-dependency implies that this compound's blocking and unblocking rates are influenced by the membrane potential. Use-dependency means that the antagonist has a higher affinity for the open or activated state of the NMDA receptor channel.[8] For this compound to effectively block the channel, the receptor must first be activated by glutamate and glycine, allowing the channel to open and expose this compound's binding site. This characteristic is significant as it suggests this compound may preferentially target overactive NMDA receptors, a state implicated in excitotoxicity and addiction-related neuroplasticity.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the interaction of this compound and its primary metabolite, northis compound, with the NMDA receptor. This data has been compiled from various in vitro studies.
| Compound | Assay Type | Radioligand | Tissue/Cell Line | Ki (μM) | IC50 (μM) | Reference(s) |
| This compound | Radioligand Binding | [3H]MK-801 | Rat Forebrain | 1.01 | - | [9][10] |
| Radioligand Binding | [3H]MK-801 | Rat Cortex | - | 3.2 | [6] | |
| Radioligand Binding | [3H]MK-801 | Human Caudate & Cerebellum | - | - | [3][11][12] | |
| Radioligand Binding | [3H]TCP | Rat Forebrain | 1.5 | - | [7] | |
| Radioligand Binding | [3H]MK-801 / [3H]TCP | Rat Cortex (High Affinity) | 0.01-0.05 | - | [4][5] | |
| Radioligand Binding | [3H]MK-801 / [3H]TCP | Rat Cortex (Low Affinity) | 2-4 | - | [4][5] | |
| Radioligand Binding | [3H]MK-801 / [3H]TCP | Rat Cerebellum (Low Affinity) | 2-4 | - | [4][5] | |
| Electrophysiology | Whole-cell Patch Clamp | Cultured Rat Hippocampal Neurons | 2.3 (at -60 mV) | 3.1 (at -60 mV) | [6][7] | |
| Neurotoxicity Assay | Glutamate-induced | Neuronal Cultures | - | 4.5 | [7] | |
| Neurotoxicity Assay | Glutamate-induced | - | - | ~4.9 | [13] | |
| Northis compound | Radioligand Binding | - | NMDA Receptors | 5-6 | - | [13] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher affinity. IC50 (Half Maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Key Experimental Protocols
The following are detailed methodologies for two primary experimental techniques used to characterize the interaction of this compound with NMDA receptors.
Radioligand Binding Assay with [3H]MK-801
This assay is used to determine the binding affinity (Ki) of this compound for the MK-801 binding site within the NMDA receptor ion channel.
a) Membrane Preparation:
-
Brain tissue (e.g., rat forebrain or cortex) is homogenized in ice-cold Tris-HCl buffer.[11]
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed multiple times by resuspension in fresh buffer and centrifugation to remove endogenous ligands.
b) Binding Assay:
-
Aliquots of the prepared membrane suspension are incubated with a fixed concentration of the radioligand [3H]MK-801 (typically in the low nanomolar range) and varying concentrations of the competing ligand (this compound).[11]
-
The incubation is carried out in a buffer solution at a controlled temperature (e.g., 25°C) and for a specific duration to reach equilibrium.[11]
-
To determine non-specific binding, a parallel set of tubes is incubated with an excess of a known high-affinity, non-radioactive ligand for the MK-801 site (e.g., unlabeled MK-801 or phencyclidine).[11]
c) Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
d) Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then analyzed using non-linear regression to determine the IC50 value of this compound.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to directly measure the effect of this compound on the ion currents flowing through NMDA receptors in live neurons.
a) Cell Preparation:
-
Neurons (e.g., cultured hippocampal neurons or neurons in acute brain slices) are prepared and placed on the stage of an inverted microscope.[6]
-
The cells are continuously perfused with an extracellular solution (artificial cerebrospinal fluid).
b) Patch-Clamp Recording:
-
A glass micropipette with a very fine tip is filled with an intracellular solution and brought into contact with the cell membrane.
-
A tight seal (gigaohm resistance) is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing electrical access to the entire neuron.
-
The neuron is voltage-clamped at a specific holding potential (e.g., -60 mV or -70 mV).[6]
c) NMDA Receptor Activation and this compound Application:
-
NMDA receptors are activated by applying their agonists, glutamate and glycine, to the cell.
-
The resulting inward ion current is recorded.
-
This compound is then applied to the cell, either before or during the application of the NMDA agonists.
-
The effect of this compound on the amplitude and kinetics of the NMDA-induced current is measured.
d) Use-Dependency Protocol:
-
To assess use-dependency, NMDA receptors are repeatedly activated in the presence of this compound.
-
A progressive increase in the blocking effect with each subsequent activation indicates that the drug preferentially binds to the open state of the channel.
Signaling Pathways and Logical Relationships
The interaction of this compound with the NMDA receptor initiates a cascade of downstream effects and is also influenced by other receptor systems.
This compound's Action at the NMDA Receptor
The following diagram illustrates the direct mechanism of this compound as an open-channel blocker of the NMDA receptor.
References
- 1. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdspdb.unc.edu [pdspdb.unc.edu]
- 3. youtube.com [youtube.com]
- 4. scholars.nova.edu [scholars.nova.edu]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Application of Gamma-Range Auditory Steady-State Responses in Animal Models: A Semi-Structured Literature Review [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. stackoverflow.com [stackoverflow.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
Ibogaine's Interaction with Serotonergic and Dopaminergic Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibogaine, a psychoactive indole alkaloid derived from the West African shrub Tabernanthe iboga, exhibits a complex pharmacological profile with significant interactions within the central nervous system. Its putative anti-addictive properties are hypothesized to stem from its multifaceted engagement with multiple neurotransmitter systems. This technical guide provides an in-depth examination of this compound's mechanisms of action, focusing specifically on its interactions with the serotonergic and dopaminergic systems. We consolidate quantitative data on binding affinities and functional assays, detail key experimental protocols for studying these interactions, and present visual diagrams of the associated signaling pathways and experimental workflows to offer a comprehensive resource for researchers in neuropharmacology and drug development.
Interaction with the Serotonergic System
This compound and its primary active metabolite, northis compound, demonstrate significant activity at the serotonin transporter (SERT) and select serotonin receptors. This interaction is believed to contribute to this compound's modulation of mood and its potential antidepressant effects.
Serotonin Transporter (SERT)
This compound acts as a non-competitive inhibitor of the serotonin transporter (SERT), a mechanism that distinguishes it from typical selective serotonin reuptake inhibitors (SSRIs).[1] This non-competitive inhibition means that this compound binds to a site on the transporter that is distinct from the serotonin binding site, thereby impeding the reuptake of serotonin without directly competing with it.[2] This action leads to an increase in the synaptic concentration of serotonin. Cryo-electron microscopy studies have revealed that this compound can bind to the central binding site of SERT in its outward-open, occluded, and inward-open conformations.[1][3]
Northis compound, the primary active metabolite of this compound, is a more potent SERT inhibitor than its parent compound.[4]
Quantitative Data: this compound and Northis compound at SERT
| Compound | Assay Type | Species | System | Value | Reference |
| This compound | [³H]5-HT Uptake Inhibition | Human | HEK-293 Cells | IC₅₀: 6.43 µM | [Jacobs et al., 2012][5] |
| This compound | [³H]5-HT Uptake Inhibition | Rat | Brain Synaptosomes | IC₅₀: 2.6 µM | [Sershen et al., 1999][6] |
| This compound | [³H]this compound Binding | Human | ts2-active SERT | K_d: 400 ± 100 nM | [Coleman et al., 2019][3] |
| Northis compound | [¹²⁵I]RTI-55 Binding | Human | - | K_i: 40.7 ± 11.6 nM | [Mash et al., 2000][4] |
Serotonin 5-HT₂ₐ Receptor
While this compound has a low affinity for the 5-HT₂ₐ receptor, this interaction is thought to be involved in its psychedelic and oneirogenic (dream-like) effects.[7] The downstream signaling of the 5-HT₂ₐ receptor is complex, involving both G-protein-dependent and β-arrestin-dependent pathways. Activation of the Gq/11 pathway by 5-HT₂ₐ agonists is a key predictor of psychedelic potential.[8] It is hypothesized that this compound's modulation of this receptor system, possibly indirectly, contributes to the altered states of consciousness reported by users.
Signaling Pathway: 5-HT₂ₐ Receptor Activation
Interaction with the Dopaminergic System
This compound's interaction with the dopaminergic system is a critical component of its potential anti-addictive effects, particularly in the context of substance use disorders involving stimulants and opioids.
Dopamine Transporter (DAT)
In contrast to its effect on SERT, this compound acts as a competitive inhibitor of the dopamine transporter (DAT).[9] This means it directly competes with dopamine for binding to the transporter, thereby blocking dopamine reuptake and increasing its synaptic concentration. However, the in vivo effects of this compound on dopamine levels are complex. Acutely, systemic administration of this compound has been shown to decrease extracellular dopamine in the striatum and nucleus accumbens in some studies.[10][11] This is followed by a persistent decrease in dopamine metabolites.[10][12]
Quantitative Data: this compound at DAT
| Compound | Assay Type | Species | System | Value | Reference |
| This compound | [³H]MPP⁺ Uptake Inhibition | Human | HEK-293 Cells | IC₅₀: 23.17 µM | [Jacobs et al., 2012][5] |
| This compound | [³H]DA Uptake Inhibition | Rat | Synaptosomes | IC₅₀: 20 µM | [Sershen et al., 1999][6] |
Modulation of Dopamine Release
In vivo microdialysis studies have demonstrated that local administration of high concentrations of this compound into the nucleus accumbens and striatum can decrease extracellular dopamine levels.[10][12] Conversely, this compound has been shown to potentiate the effects of D-amphetamine on dopamine release.[12] This suggests a complex, context-dependent modulation of dopamine dynamics.
Experimental Protocols
Radioligand Binding Assay for SERT and DAT
This protocol is adapted from Jacobs et al. (2012).[5]
Objective: To determine the binding affinity (IC₅₀) of this compound for the human serotonin and dopamine transporters.
Materials:
-
HEK-293 cells stably expressing hSERT or hDAT.
-
Membrane preparation buffer: 10 mM Tris-HCl (pH 7.5), 1 mM EDTA, 2 mM MgCl₂ (for SERT). For DAT, EDTA is omitted.
-
Binding buffer (SERT): 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 2 mM MgCl₂, 3 mM KCl, 120 mM NaCl.
-
Radioligands: [³H]imipramine for SERT, [³H]CFT for DAT.
-
This compound solutions of varying concentrations.
-
GF/B glass microfiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK-293 cells expressing the target transporter and prepare cell membranes by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, combine the cell membranes (10-12 µg protein), the appropriate radioligand (e.g., 2 nM [³H]imipramine), and varying concentrations of this compound in the binding buffer.
-
Incubation: Incubate the reaction mixture for 1 hour at 20°C.
-
Filtration: Rapidly filter the reaction mixture through GF/B filters pre-soaked in 0.5% polyethyleneimine to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific binding using an excess of a known inhibitor (e.g., 10 µM paroxetine for SERT). Calculate specific binding and plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
Experimental Workflow: Radioligand Binding Assay
In Vivo Microdialysis
This protocol is a generalized representation based on studies by Glick et al. (1993).[10]
Objective: To measure extracellular levels of dopamine and serotonin and their metabolites in specific brain regions of awake, freely moving rats following this compound administration.
Materials:
-
Adult male Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Surgical tools.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
HPLC with electrochemical detection.
-
This compound solution for injection or perfusion.
Procedure:
-
Surgery: Anesthetize the rat and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, striatum). Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe.
-
Sample Collection: Continue collecting dialysate samples for several hours post-administration.
-
Analysis: Analyze the dialysate samples using HPLC-ED to quantify the concentrations of dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA).
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze the time course of the effects.
Conclusion
This compound's interactions with the serotonergic and dopaminergic systems are intricate and multifaceted. Its unique non-competitive inhibition of SERT, coupled with its competitive inhibition of DAT, results in a complex modulation of synaptic monoamine levels. The potent activity of its metabolite, northis compound, at SERT suggests a significant contribution to its overall pharmacological effects. The downstream consequences of these interactions, particularly the indirect modulation of the 5-HT₂ₐ receptor and the dynamic changes in dopamine release, are central to its psychoactive properties and its potential as an anti-addictive agent. A thorough understanding of these mechanisms, facilitated by the experimental approaches detailed herein, is crucial for the continued investigation and potential therapeutic development of this compound and related compounds.
References
- 1. Serotonin transporter-ibogaine complexes illuminate mechanisms of inhibition and transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanistic basis for noncompetitive this compound inhibition of serotonin and dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin transporter-ibogaine complexes illuminate mechanisms of inhibition and transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 5. The Mechanistic Basis for Noncompetitive this compound Inhibition of Serotonin and Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of this compound on dopamine and serotonin transport in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT2A Receptor Knockout Mice Show Sex-Dependent Differences following Acute Northis compound Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. puzzlepiece.org [puzzlepiece.org]
- 11. Interactions between this compound, a potential anti-addictive agent, and morphine: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Local effects of this compound on extracellular levels of dopamine and its metabolites in nucleus accumbens and striatum: interactions with D-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neurochemical Landscape of Ibogaine at Opioid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibogaine, a psychoactive indole alkaloid derived from the West African shrub Tabernanthe iboga, has garnered significant scientific interest for its purported anti-addictive properties, particularly in the context of opioid dependence. Its complex pharmacology, however, necessitates a detailed understanding of its interactions with various neurochemical systems. This technical guide provides an in-depth examination of the neurochemical effects of this compound and its primary metabolite, northis compound, on opioid receptors. We will explore their binding affinities, functional activities, and the intricate signaling pathways they modulate, presenting quantitative data in a clear, tabular format and detailing the experimental protocols used in key studies.
Binding Affinities of this compound and Northis compound at Opioid Receptors
The initial interaction of a ligand with a receptor is defined by its binding affinity, typically expressed as the inhibition constant (Ki). The following table summarizes the Ki values for this compound and northis compound at the mu (µ), kappa (κ), and delta (δ) opioid receptors, as reported in various radioligand binding studies. It is noteworthy that the reported affinities can vary between studies, potentially due to different experimental conditions, such as the radioligand and tissue preparation used.
| Compound | Receptor | Ki (µM) | Species/Tissue | Reference Radioligand | Citation(s) |
| This compound | µ-Opioid (MOR) | 11.04 ± 0.66 | Bovine Cerebral Cortex | Not Specified | [1] |
| ~0.130 (high affinity site) | Mouse Forebrain | [³H]-Naloxone | [2] | ||
| ~4 (low affinity site) | Mouse Forebrain | [³H]-Naloxone | [2] | ||
| κ-Opioid (KOR) | 3.77 ± 0.81 | Bovine Cerebral Cortex | Not Specified | [1] | |
| 2 | Not Specified | Not Specified | [2] | ||
| δ-Opioid (DOR) | > 100 | Bovine Cerebral Cortex | Not Specified | [1] | |
| Northis compound | µ-Opioid (MOR) | 2.66 ± 0.62 | Bovine Cerebral Cortex | Not Specified | [1] |
| κ-Opioid (KOR) | 0.96 ± 0.08 | Bovine Cerebral Cortex | Not Specified | [1] | |
| δ-Opioid (DOR) | 24.72 ± 2.26 | Bovine Cerebral Cortex | Not Specified | [1] |
Functional Activity at Opioid Receptors
Beyond simple binding, the functional activity of a ligand determines whether it activates (agonist), blocks (antagonist), or has no effect on receptor signaling. The functional profiles of this compound and northis compound are complex and exhibit receptor-specific and pathway-specific effects, a phenomenon known as biased agonism. The following tables summarize key functional parameters, including potency (EC50), efficacy (Emax), and functional inhibition constants (Ke).
G-Protein Activation ([³⁵S]GTPγS Binding Assays)
| Compound | Receptor | Assay Type | EC₅₀ (µM) | Eₘₐₓ (% of standard agonist) | Kₑ (µM) | Cell Line/Tissue | Citation(s) |
| This compound | MOR | Agonist Stimulation | No stimulation | 0 | 1.94 - 4.08 | HEK 293-mMOR, Rat Thalamus | [3][4] |
| Northis compound | MOR | Agonist Stimulation | 7.42 ± 1.3 | 36 ± 6 | 1.48 - 13.3 | HEK 293-mMOR, CHO-hMOR, Rat Thalamus | [3][4] |
| KOR | Agonist Stimulation | 49 | 92 | - | Mouse opioid receptors | [5] | |
| 18-MC | MOR | Agonist Stimulation | 3.42 ± 2.2 | 19 ± 4 | 13.2 - 19.1 | HEK 293-mMOR, Rat Thalamus | [3][4] |
β-Arrestin Recruitment Assays
While specific quantitative data for β-arrestin recruitment by this compound at opioid receptors is not extensively detailed in the provided search results, the literature suggests that northis compound is a weak partial agonist for β-arrestin 2 recruitment at the kappa opioid receptor. This indicates a G-protein bias for northis compound at this receptor subtype.
Signaling Pathways
The interaction of this compound and northis compound with opioid receptors initiates a cascade of intracellular signaling events. The differential activation of G-protein-dependent and β-arrestin-dependent pathways is a key feature of their pharmacology.
Mu-Opioid Receptor (MOR) Signaling
Activation of the MOR by a classical agonist leads to the coupling of Gαi/o proteins. This results in the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs)[6]. These actions generally lead to a decrease in neuronal excitability. The recruitment of β-arrestin to the MOR can lead to receptor desensitization and internalization, as well as the activation of other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade[6][7]. This compound appears to act as an antagonist at the MOR in terms of G-protein activation, while northis compound is a partial agonist[3][4].
Figure 1: Simplified signaling pathway of the mu-opioid receptor, indicating the points of modulation by this compound and northis compound.
Kappa-Opioid Receptor (KOR) Signaling
Similar to the MOR, the KOR is coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and modulation of ion channels[8]. KOR activation is also known to activate p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinases (JNK)[8][9]. Northis compound has been identified as a G-protein biased agonist at the KOR, meaning it preferentially activates the G-protein pathway over the β-arrestin pathway[5]. This biased agonism may contribute to its unique pharmacological profile.
Figure 2: Northis compound's biased agonism at the kappa-opioid receptor, favoring the G-protein pathway.
Experimental Protocols
A thorough understanding of the methodologies employed in these studies is crucial for the interpretation and replication of the findings.
Radioligand Binding Assay (for Ki Determination)
This competitive binding assay quantifies the affinity of a test compound for a specific receptor.
Figure 3: General workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Tissues (e.g., bovine cerebral cortex, mouse forebrain) or cells expressing the opioid receptor of interest are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-naloxone for MOR) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or northis compound). The incubation is typically carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand in the solution.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay (for G-Protein Activation)
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.
References
- 1. Radioligand-binding study of northis compound, a likely metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High affinity this compound binding to a mu opioid agonist site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation | PLOS One [journals.plos.org]
- 4. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxa-Iboga alkaloids lack cardiac risk and disrupt opioid use in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 9. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of Ibogaine in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibogaine is a psychoactive indole alkaloid with a complex and multifaceted pharmacology in the central nervous system (CNS). Its potential as a therapeutic agent, particularly in the context of substance use disorders, has spurred significant research into its mechanisms of action. This technical guide provides a comprehensive overview of the principal molecular targets of this compound and its primary active metabolite, northis compound. We present a detailed summary of quantitative binding and functional data, outline key experimental methodologies for assessing these interactions, and visualize the major signaling pathways implicated in this compound's effects. This document is intended to serve as a detailed resource for researchers and drug development professionals investigating the therapeutic potential of this compound and related compounds.
Introduction
This compound's interaction with a wide array of CNS targets contributes to its unique pharmacological profile, which includes psychedelic, anti-addictive, and antidepressant-like effects. Unlike classical psychedelics that primarily target the serotonin 5-HT2A receptor, this compound's actions are distributed across several neurotransmitter systems, including serotonergic, dopaminergic, glutamatergic, cholinergic, and opioidergic pathways.[1] Furthermore, this compound modulates the expression of neurotrophic factors, suggesting a role in neuroplasticity. This polypharmacology presents both therapeutic opportunities and challenges, necessitating a detailed understanding of its interactions with specific molecular targets.
Primary Molecular Targets of this compound and Northis compound
The following sections detail the key molecular targets of this compound and its metabolite, northis compound, in the CNS. Quantitative data are summarized in the tables below.
Neurotransmitter Transporters
This compound and northis compound are notable for their interaction with the serotonin transporter (SERT) and the dopamine transporter (DAT).
-
Serotonin Transporter (SERT): this compound acts as a non-competitive inhibitor of SERT.[2] This mechanism involves this compound binding to a site distinct from the substrate-binding site, stabilizing the transporter in an inward-facing conformation.[2] This action is distinct from that of selective serotonin reuptake inhibitors (SSRIs). Northis compound exhibits a significantly higher affinity for SERT than this compound.[3]
-
Dopamine Transporter (DAT): Similar to its action on SERT, this compound non-competitively inhibits DAT.[2] Some studies suggest that certain this compound analogs can act as pharmacological chaperones for misfolded DAT variants.[4]
Receptors
This compound and northis compound interact with a broad range of receptors in the CNS.
-
Sigma (σ) Receptors: this compound displays a notable affinity for sigma receptors, with a higher selectivity for the σ2 subtype over the σ1 subtype.[5] The interaction with σ2 receptors may be linked to some of this compound's adverse effects.[3]
-
Opioid Receptors: Both this compound and northis compound interact with kappa (κ) and mu (μ) opioid receptors. Northis compound is a G-protein biased κ-opioid receptor agonist and a weak μ-opioid receptor antagonist.[6] These interactions are thought to contribute to the anti-addictive properties of this compound.
-
Nicotinic Acetylcholine Receptors (nAChRs): this compound is an antagonist at α3β4 nicotinic acetylcholine receptors. This action is believed to play a role in its anti-addictive effects against nicotine and other substances of abuse.
-
N-Methyl-D-Aspartate (NMDA) Receptors: this compound acts as a non-competitive antagonist of the NMDA receptor, binding to the PCP site within the ion channel.[7] This glutamatergic modulation is another key aspect of its anti-addictive and psychoactive properties.[8][9]
-
Serotonin (5-HT) Receptors: While not its primary mechanism of action, this compound and its metabolite interact with various serotonin receptors, including 5-HT2A and 5-HT3 subtypes.[10] Northis compound has a higher affinity for the serotonin transporter than this compound.[3]
Neurotrophic Factors
A significant aspect of this compound's long-term effects is its ability to modulate the expression of neurotrophic factors.
-
Glial Cell Line-Derived Neurotrophic Factor (GDNF): this compound has been shown to upregulate the expression of GDNF, which is implicated in the survival and function of dopaminergic neurons. This effect is thought to contribute to the sustained reduction in drug-seeking behavior.
-
Brain-Derived Neurotrophic Factor (BDNF): this compound also influences the expression of BDNF, another critical neurotrophin involved in neuroplasticity, learning, and memory.
Quantitative Data Summary
The binding affinities and functional potencies of this compound and northis compound at their primary CNS targets are summarized in the following tables.
Table 1: Binding Affinities (Ki) of this compound and Northis compound at CNS Targets
| Target | Ligand | Species | Assay Type | Ki (nM) | Reference(s) |
| Sigma-2 Receptor | This compound | Rat Brain | Radioligand Binding ([³H]DTG) | 201 | [5] |
| Sigma-1 Receptor | This compound | Rat Brain | Radioligand Binding (--INVALID-LINK---pentazocine) | 8554 | [5] |
| NMDA Receptor (PCP site) | This compound | Rat Cortex | Radioligand Binding ([³H]MK-801) | 10-50 (High affinity), 2000-4000 (Low affinity) | [7] |
| Kappa Opioid Receptor | Northis compound | - | Functional Assay (GDP-GTP exchange) | EC50 = 9000 | [6] |
| Mu Opioid Receptor | Northis compound | - | Functional Assay (G-protein and β-arrestin) | Ke = 20000 | [6] |
| Serotonin Transporter (SERT) | Northis compound | - | Radioligand Binding ([¹²⁵I]RTI-55) | 40.7 | [3] |
| Serotonin Transporter (SERT) | This compound | - | Radioligand Binding ([¹²⁵I]RTI-55) | ~400 | [3] |
Table 2: Functional Potencies (IC50) of this compound and Northis compound
| Target | Ligand | Species | Assay Type | IC50 (µM) | Reference(s) |
| NMDA Receptor | This compound | Cultured Rat Hippocampal Neurons | Whole-cell recording | 3.1 | [8] |
| NMDA Receptor (dizocilpine binding) | This compound | Rat Forebrain Membranes | Radioligand Binding ([³H]dizocilpine) | 3.2 | [8] |
| Mu Opioid Receptor (DAMGO stimulation) | This compound | HEK 293 cells | [³⁵S]GTPγS binding | 17 | [11] |
| Serotonin Transporter (Paroxetine binding) | Northis compound | - | Radioligand Binding | 15-20 fold lower potency than RTI-55 binding | [3] |
Experimental Protocols
This section provides an overview of the methodologies used to characterize the interactions of this compound with its molecular targets.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor or transporter.
-
Protocol for Sigma-2 Receptor Binding Assay:
-
Tissue Preparation: Rat liver or brain tissue is homogenized in a suitable buffer (e.g., Tris-HCl).
-
Incubation: Aliquots of the membrane preparation are incubated with a specific radioligand for the sigma-2 receptor (e.g., [³H]DTG) and varying concentrations of the test compound (this compound). To isolate binding to the sigma-2 receptor, a masking ligand for the sigma-1 receptor (e.g., (+)-pentazocine) is included.[12]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using the Cheng-Prusoff equation.
-
Functional Assays
Objective: To assess the functional consequences of a compound binding to its target (e.g., agonism, antagonism, inhibition).
-
Protocol for SERT/DAT Inhibition Assay:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells are transfected to express the human serotonin or dopamine transporter.
-
Uptake Assay: The cells are incubated with a radiolabeled substrate (e.g., [³H]serotonin or [³H]dopamine) in the presence of varying concentrations of the test compound (this compound).
-
Measurement: The amount of radiolabeled substrate taken up by the cells is measured.
-
Data Analysis: The IC50 value for the inhibition of transport is determined. To distinguish between competitive and non-competitive inhibition, kinetic studies (e.g., Michaelis-Menten plots) are performed at different substrate and inhibitor concentrations.[2]
-
-
Protocol for Opioid Receptor Functional Assay ([³⁵S]GTPγS Binding):
-
Membrane Preparation: Membranes from cells expressing the opioid receptor of interest (e.g., μ-opioid receptor) or from brain tissue are prepared.
-
Incubation: The membranes are incubated with [³⁵S]GTPγS (a non-hydrolyzable GTP analog that binds to activated G-proteins), a known agonist (e.g., DAMGO for the μ-opioid receptor), and varying concentrations of the test compound.
-
Separation and Quantification: Bound [³⁵S]GTPγS is separated and quantified as in the radioligand binding assay.
-
Data Analysis: An increase in [³⁵S]GTPγS binding indicates G-protein activation (agonism), while a decrease in agonist-stimulated binding indicates antagonism. EC50 (for agonists) or IC50/Ke (for antagonists) values are determined.[11]
-
-
Protocol for NMDA Receptor Electrophysiology (Patch-Clamp):
-
Cell Preparation: Cultured neurons (e.g., rat hippocampal neurons) are used.
-
Recording: Whole-cell voltage-clamp recordings are made from individual neurons.
-
Drug Application: NMDA is applied to the neuron to elicit an inward current. The test compound (this compound) is then co-applied with NMDA to assess its effect on the current.
-
Data Analysis: The concentration-dependent block of the NMDA-induced current is measured to determine the IC50 value. The voltage- and use-dependency of the block can also be investigated.[8]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound's molecular targets.
Conclusion
This compound's complex pharmacology, characterized by its interactions with multiple CNS targets, underscores its potential as a novel therapeutic agent. A thorough understanding of its molecular mechanisms is paramount for the development of safer and more efficacious derivatives. This technical guide provides a consolidated resource of the current knowledge on this compound's molecular targets, offering a foundation for future research and drug discovery efforts in this promising area of neuropharmacology. Further investigation into the downstream signaling cascades and the interplay between this compound's various targets will be crucial in fully elucidating its therapeutic effects.
References
- 1. 5-HT2A Receptor Knockout Mice Show Sex-Dependent Differences following Acute Northis compound Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanistic Basis for Noncompetitive this compound Inhibition of Serotonin and Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 4. Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morphing of this compound: A Successful Attempt into the Search for Sigma-2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Northis compound is a G-protein biased κ-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on the Various Sites of the NMDA Receptor Complex and Sigma Binding Sites in Rat Braina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound block of the NMDA receptor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence for roles of kappa-opioid and NMDA receptors in the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.upenn.edu [med.upenn.edu]
The Enduring Footprint of Ibogaine on Neural Architecture: A Technical Guide to Long-Term Plasticity
For Immediate Release
This technical guide provides a comprehensive analysis of the long-term effects of ibogaine and its primary metabolite, northis compound, on neural plasticity. Synthesizing preclinical data, this document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and related compounds. The guide details the enduring molecular and cellular changes that may underlie the reported long-lasting behavioral effects of this compound, with a focus on neurotrophic factor expression, and signaling pathways.
Executive Summary
This compound, a psychoactive indole alkaloid, has garnered significant interest for its potential in treating substance use disorders. Its long-lasting therapeutic effects are hypothesized to stem from its ability to induce persistent changes in neural circuitry. This guide consolidates the current understanding of these long-term effects on neural plasticity, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways involved. The evidence points to a significant role for neurotrophic factors, particularly Glial Cell-Derived Neurotrophic Factor (GDNF), in mediating these enduring changes. However, a notable gap exists in the literature regarding the long-term impact on dendritic architecture and the direct involvement of signaling pathways such as mTOR.
Neurotrophic Factor Upregulation: A Primary Mechanism of Action
A single administration of this compound leads to a sustained increase in the expression of key neurotrophic factors, which are crucial for neuronal survival, growth, and synaptic plasticity. The most compelling evidence points to the upregulation of GDNF and Brain-Derived Neurotrophic Factor (BDNF).
Quantitative Analysis of Neurotrophic Factor Expression
The following tables summarize the quantitative data from a key study investigating the effects of this compound on GDNF and BDNF mRNA and protein levels in different brain regions of Sprague-Dawley rats at 24 hours post-administration.
Table 1: Effects of this compound on GDNF Expression 24 Hours Post-Administration
| Brain Region | This compound Dose (mg/kg, i.p.) | Change in GDNF mRNA Levels (Fold Change vs. Vehicle) | Change in Mature GDNF Protein Levels (Fold Change vs. Vehicle) |
| Ventral Tegmental Area (VTA) | 40 | ↑ (Significant increase) | ↑ (Significant increase) |
| Substantia Nigra (SN) | 40 | ↑ (Significant increase) | No significant change |
| Nucleus Accumbens (NAcc) | 20 / 40 | No significant change | No significant change |
| Prefrontal Cortex (PFC) | 20 / 40 | No significant change | No significant change |
Table 2: Effects of this compound on BDNF Expression 24 Hours Post-Administration
| Brain Region | This compound Dose (mg/kg, i.p.) | Change in BDNF mRNA Levels (Fold Change vs. Vehicle) | Change in proBDNF Protein Levels (Fold Change vs. Vehicle) |
| Nucleus Accumbens (NAcc) | 20 | ↑ ~220-fold | ↑ ~2.7-fold |
| 40 | ↑ ~340-fold | ↑ ~2.8-fold | |
| Substantia Nigra (SN) | 20 / 40 | ↑ (Significant increase) | No significant change |
| Prefrontal Cortex (PFC) | 20 / 40 | ↑ (Significant increase) | No significant change |
| Ventral Tegmental Area (VTA) | 40 | ↑ (Significant increase) | No significant change |
Note: Data is synthesized from Marton et al., 2019. The study did not find significant changes in mature BDNF protein levels at the 24-hour time point.
Key Signaling Pathways
The long-term effects of this compound on neural plasticity are believed to be mediated by intricate signaling cascades. The upregulation of neurotrophic factors like GDNF suggests the involvement of their corresponding downstream pathways.
GDNF Signaling Pathway
This compound's sustained increase of GDNF in the Ventral Tegmental Area (VTA) is a critical finding. GDNF is known to play a crucial role in the survival and function of dopaminergic neurons, which are central to the brain's reward system. The long-lasting effects of this compound may be, in part, due to the initiation of a positive feedback loop where GDNF promotes its own continued expression.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound's effects on neurotrophic factor expression.
Animal Model and Drug Administration
-
Species: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Drug Preparation: this compound hydrochloride dissolved in sterile saline.
-
Administration: Intraperitoneal (i.p.) injection at doses of 20 mg/kg or 40 mg/kg. A vehicle control group receives saline only.
-
Time Points: Brain tissue is collected at 3 hours and 24 hours post-injection for analysis.
Quantitative Real-Time PCR (qPCR) for mRNA Expression
-
Tissue Dissection: The VTA, SN, NAcc, and PFC are rapidly dissected from fresh brains.
-
RNA Extraction: Total RNA is isolated from the dissected brain regions using a suitable RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Real-time PCR is performed using specific primers for GDNF, BDNF, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct method (2-ΔΔCt).
Western Blotting for Protein Expression
-
Protein Extraction: Total protein is extracted from the dissected brain regions in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against GDNF, proBDNF, and a loading control (e.g., β-actin). This is followed by incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.
A Technical Guide to the Traditional Use of Iboga (Tabernanthe iboga) in Spiritual and Healing Ceremonies
Abstract: This document provides a comprehensive technical overview of the traditional use of the psychoactive plant Tabernanthe iboga, primarily within the context of Bwiti spiritual ceremonies in Central Africa. It is intended for researchers, scientists, and drug development professionals. This guide synthesizes ethnographic data with modern pharmacological research, presenting quantitative data in structured tables, detailing relevant experimental protocols for alkaloid analysis, and visualizing key processes and pathways using Graphviz diagrams. The focus is on the botanical source, traditional preparation, ceremonial application, active alkaloids, and known mechanisms of action.
Introduction and Ethnographic Context
Tabernanthe iboga is a perennial rainforest shrub native to Central Africa, most notably Gabon and Cameroon. The root bark of the plant contains a complex mixture of indole alkaloids, with ibogaine being the most well-characterized constituent. For centuries, the root bark has been a central sacrament in the Bwiti spiritual discipline, a practice common among the Punu, Mitsogo, and Fang peoples.[1]
Traditionally, iboga is used for its psychoactive properties to facilitate profound spiritual experiences, connect with ancestors, and for healing purposes.[2][3] In the Bwiti tradition, initiates may consume large, visionary doses of iboga as a rite of passage, an experience they are said to undergo only twice: once during their initiation and once at death.[1] The plant is considered a cultural keystone species, holding exceptional significance to the people who use it.[2]
Beyond initiatory rites, iboga is used in smaller, regular doses during weekly ceremonies (ngoze) to enhance community cohesion and spiritual connection.[2][4] It is also employed in even smaller amounts as a stimulant to combat fatigue.[2][5] This dose-dependent application highlights a sophisticated traditional understanding of the plant's pharmacology.[6]
Quantitative Data Summary
The following tables summarize quantitative data extracted from ethnographic reports, analytical studies, and clinical trials.
Table 1: this compound Content in Various Iboga-Derived Products
| Product Type | This compound Content Range (%) | Notes | Source(s) |
| Iboga Root Bark | 0.6% - 11.2% | Highly variable depending on plant age, genetics, and environmental factors. | [7][8][9] |
| Total Alkaloids (TA) | 8.2% - 32.9% | A crude extract containing a mixture of iboga alkaloids. | [7][8][9] |
| Purified Total Alkaloids (PTA HCl) | ~73.7% | A semi-purified salt form of the total alkaloid extract. | [7][8][9] |
| This compound Hydrochloride (HCl) | 61.5% - 73.4% | Purified this compound salt, often used in clinical settings. | [7][8][9] |
Table 2: Dosage Regimens for Iboga and this compound
| Context | Preparation / Compound | Dosage Range | Purpose | Source(s) |
| Traditional Use | Root Bark | Low / "Microdose" | Stimulant, spiritual "housekeeping" | [4][5][6] |
| Root Bark | High / "Flood Dose" | Initiation, visionary experience, healing | [1][6] | |
| Clinical Trials (Opioid Dependence) | This compound HCl | 500 - 1,000 mg (single dose) | Opiate detoxification | [10] |
| This compound HCl | 17 mg/kg (single dose) | Drug dependency treatment (with psychotherapy) | [10] | |
| This compound HCl | 1 mg/kg - 19 mg/kg | Dose-response studies | [1] | |
| This compound HCl | Test Dose: 2 - 3 mg/kg | Assess for allergic reaction and metabolism | [11] | |
| This compound HCl | Max Recommended: < 24 mg/kg / 24h | Safety ceiling in non-medical settings | [11] | |
| Microdosing (Modern) | This compound HCl Powder | ~25 mg | Sub-perceptual effects | [4] |
| Total Alkaloid (TA) Powder | 50 - 100 mg | Sub-perceptual effects | [4] |
Experimental and Ceremonial Protocols
Traditional Bwiti Initiation Ceremony Workflow
The Bwiti initiation is a multi-day ritual aimed at spiritual rebirth and healing. While ceremonies vary between communities, a generalized workflow can be abstracted. The process involves a large dose of iboga root bark to induce a profound psychoactive experience.
Caption: A generalized workflow of a traditional Bwiti iboga initiation ceremony.
Experimental Protocol: Quantification of this compound in Botanical Material
This protocol is a synthesized methodology based on published analytical studies for quantifying this compound in iboga-derived products using Gas Chromatography-Mass Spectrometry (GC/MS).[7][8][9]
1. Sample Preparation:
- Accurately weigh approximately 5.0 mg of the homogenized sample (e.g., pulverized root bark, extract).
- Dissolve the sample in 5.0 mL of methanol in a glass vial.
- To ensure complete dissolution of alkaloids, sonicate the vial for 15 minutes.
- If particulates remain (common with root bark), filter the solution into a clean vial.
- An internal standard, such as deuterated this compound, may be added for precise quantification.[12]
2. Derivatization (Optional but improves volatility):
- Evaporate the methanol solvent under a stream of nitrogen.
- Add a derivatizing agent such as trifluoroacetic anhydride (TFAA) to the dried extract.
- Heat the sample to facilitate the reaction, then evaporate the excess reagent.
- Reconstitute the derivatized sample in a suitable solvent like ethyl acetate.
3. GC/MS Analysis:
- Injector: Use an auto-sampler for a 1-2 µL injection volume. Set injector temperature to ~280-300°C.
- Column: Employ a capillary column suitable for alkaloid analysis (e.g., HP-5MS or equivalent).
- Oven Program:
- Initial temperature: 90°C, hold for 2 minutes.
- Ramp: Increase temperature at a rate of 20°C per minute to 320°C.
- Final hold: Maintain 320°C for several minutes to ensure all compounds elute.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer: Operate in Electron Ionization (EI) mode. Scan a mass range appropriate for this compound and its fragments (e.g., 50-550 amu). For higher selectivity, Selected Ion Monitoring (SIM) can be used.
4. Data Analysis:
- Identify the this compound peak based on its retention time and mass spectrum compared to a certified reference standard.
- Construct a calibration curve using known concentrations of the this compound standard.
- Quantify the amount of this compound in the sample by comparing its peak area (or the ratio to the internal standard) against the calibration curve.
// Define Colors
node_sample [fillcolor="#FBBC05", fontcolor="#202124"];
node_analysis [fillcolor="#4285F4", fontcolor="#FFFFFF"];
node_data [fillcolor="#34A853", fontcolor="#FFFFFF"];
node_output [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Nodes
A[label="Sample Weighing\n(5.0 mg)", id=node_sample];
B[label="Dissolution in Methanol\n& Sonication", id=node_sample];
C [label="Filtration (if needed)", id=node_sample];
D [label="GC/MS Injection", id=node_analysis];
E [label="Chromatographic Separation\n(Capillary Column)", id=node_analysis];
F [label="Mass Spectrometry Detection\n(EI Mode)", id=node_analysis];
G [label="Peak Identification\n(vs. Reference Standard)", id=node_data];
H [label="Quantification\n(vs. Calibration Curve)", id=node_data];
I[label="Final this compound Concentration", id=node_output];
// Edges
A -> B -> C -> D -> E -> F -> G -> H -> I;
}
Caption: Experimental workflow for GC/MS analysis of this compound in botanical samples.
Core Signaling Pathways and Mechanism of Action
This compound's psychoactive and anti-addictive properties are attributed to its complex pharmacology, involving interactions with multiple neurotransmitter systems. It is not a classic psychedelic that acts primarily as a serotonin 5-HT2A receptor agonist, though it does interact with this receptor.[5] Its primary anti-addictive effects are thought to be mediated through its actions on the glutamatergic and opioid systems, as well as its influence on neurotrophic factors.
Caption: Simplified signaling pathways for this compound's mechanism of action (MoA).
References
- 1. psychedelicscene.com [psychedelicscene.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. ibogaworld.com [ibogaworld.com]
- 5. How does this compound work? (2026) [bwitihouse.com]
- 6. ibogaineclinic.com [ibogaineclinic.com]
- 7. scielo.br [scielo.br]
- 8. An analytical study of iboga alkaloids contained in Tabernanthe iboga-derived products offered by this compound treatment providers – ScienceOpen [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. Iboga (this compound) Uses, Benefits & Dosage [drugs.com]
- 11. ibogaineguidelines.com [ibogaineguidelines.com]
- 12. Identification and quantification of the indole alkaloid this compound in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Ibogaine's Potential for Treating Various Addiction Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibogaine, a psychoactive indole alkaloid derived from the Tabernanthe iboga plant, has garnered significant scientific interest for its purported anti-addictive properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action and its therapeutic potential across various addiction models, including opioid, cocaine, alcohol, and nicotine dependence. A comprehensive summary of quantitative data from preclinical and clinical studies is presented in structured tables for comparative analysis. Detailed experimental protocols for key research methodologies are provided to facilitate replication and further investigation. Additionally, critical signaling pathways and experimental workflows are visualized using the DOT language to offer a clear conceptual framework for this compound's complex pharmacology and its evaluation.
Introduction
Substance use disorders (SUDs) represent a significant global health challenge, with limited long-term effective treatment options. This compound has emerged as a novel therapeutic candidate due to numerous anecdotal reports and a growing body of scientific evidence suggesting its ability to attenuate withdrawal symptoms and reduce cravings for various drugs of abuse.[1][2] The therapeutic potential of this compound is attributed to its complex and multifaceted pharmacological profile, interacting with multiple neurotransmitter systems simultaneously.[2][3] This guide synthesizes the current preclinical and clinical research to provide a technical resource for professionals in the field of addiction research and drug development.
Pharmacodynamics: A Multi-Target Mechanism of Action
This compound's anti-addictive effects are not attributed to a single mechanism but rather to its interaction with a wide array of molecular targets. Its primary metabolite, northis compound, also exhibits significant pharmacological activity and is believed to contribute to the long-lasting effects of the treatment.
Opioid System
This compound and northis compound interact with mu (µ) and kappa (κ) opioid receptors. This compound acts as a weak antagonist at the µ-opioid receptor, which may contribute to the reduction of opioid cravings and withdrawal symptoms.[4] Northis compound demonstrates a higher affinity for both µ and κ opioid receptors.[5][6] The interaction with the κ-opioid receptor is thought to contribute to the anti-addictive and antidepressant-like effects.[7]
Serotonin System
Both this compound and its metabolite northis compound are potent inhibitors of the serotonin transporter (SERT), leading to increased synaptic serotonin levels.[8] This mechanism is similar to that of selective serotonin reuptake inhibitors (SSRIs) and may contribute to improvements in mood and a reduction in depressive symptoms often associated with addiction.[8] Northis compound is a more potent SERT inhibitor than this compound.
Dopamine System
This compound modulates the dopamine system, a key pathway in reward and addiction. It interacts with the dopamine transporter (DAT), although with lower affinity than for SERT.[8] Studies have shown that this compound can alter dopamine release in response to drugs of abuse. For instance, pretreatment with this compound has been shown to attenuate the increase in extracellular dopamine levels induced by nicotine.[9]
Glutamate System
This compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[10] This action is believed to play a crucial role in its anti-addictive properties by disrupting the neuroplastic changes associated with addiction and withdrawal. The NMDA receptor antagonism may also contribute to the mitigation of withdrawal symptoms.[10]
Nicotinic Acetylcholine Receptors
This compound acts as a non-competitive antagonist at nicotinic acetylcholine receptors (nAChRs), particularly the α3β4 subtype, which is implicated in nicotine addiction and opioid withdrawal.[6] This antagonism is thought to dampen the rewarding effects of nicotine and other drugs of abuse.[4]
Neurotrophic Factors
A significant aspect of this compound's long-term effects may be mediated by its ability to increase the expression of glial cell line-derived neurotrophic factor (GDNF) in the ventral tegmental area (VTA).[11][12] GDNF is a neurotrophic factor that promotes the survival and function of dopamine neurons, which are often compromised in addiction. This compound has also been shown to modulate the expression of brain-derived neurotrophic factor (BDNF).[13][14]
Quantitative Data Summary
The following tables summarize the quantitative data on the binding affinities of this compound and northis compound, as well as efficacy data from preclinical and clinical studies on various addiction models.
Table 1: Receptor and Transporter Binding Affinities (Ki) of this compound and Northis compound
| Target | Ligand | Ki (µM) | Species | Source(s) |
| µ-Opioid Receptor | This compound | 11.04 ± 0.66 | Rat | [5] |
| Northis compound | 2.66 ± 0.62 | Rat | [5] | |
| κ-Opioid Receptor | This compound | 3.77 ± 0.81 | Rat | [5] |
| Northis compound | 0.96 ± 0.08 | Rat | [5] | |
| δ-Opioid Receptor | This compound | >100 | Rat | [5] |
| Northis compound | 24.72 ± 2.26 | Rat | [5] | |
| Serotonin Transporter (SERT) | Northis compound | 0.0407 ± 0.0116 | - | [8] |
| NMDA Receptor | This compound | 3.2 (IC50) | Rat | [10] |
| Nicotinic Acetylcholine Receptor (α3β4) | This compound | 1.06 (IC50) | Human | [6] |
Table 2: Efficacy of this compound in Opioid Addiction Clinical Trials
| Study | N | Primary Opioid | This compound Dose | Key Outcomes | Source(s) |
| Mash et al., 2018 | 191 | Opioids/Cocaine | Not specified | Diminished opioid withdrawal symptoms and reduced drug cravings. | [5] |
| Brown & Alper, 2018 | 30 | Heroin/Oxycodone | 1540 ± 920 mg | 50% of participants were opioid-free at 1 month. Significant reduction in Addiction Severity Index (ASI) drug use scores at 1, 3, 6, and 12 months. | [14] |
| Davis et al., 2017 | 88 | Heroin/Prescription Opioids | Not specified | 80% reported elimination or drastic reduction of withdrawal symptoms. 30% reported no opioid use after treatment. 41% reported sustained abstinence (>6 months) at the time of the survey. | [1] |
| Noller et al., 2018 | 14 | Opioids | 25–55 mg/kg | Significant reduction in Subjective Opioid Withdrawal Scale (SOWS) scores immediately after treatment. 43% reported no opioid use in the past 30 days at the 3-month follow-up. | [4] |
Table 3: Efficacy of this compound in Preclinical Addiction Models
| Addiction Model | Animal Model | This compound Dose | Key Quantitative Findings | Source(s) |
| Alcohol | Male Mice | 10 or 30 mg/kg, p.o. | Blocked the reinstatement of ethanol-induced conditioned place preference. | [11][13] |
| Nicotine | Rats | 40 mg/kg, i.p. | Significantly attenuated the increase in extracellular dopamine levels induced by nicotine infusions. | [9] |
| Nicotine | Rats | 12.5, 25, or 50 mg/kg, p.o. (Northis compound) | Dose-dependently decreased nicotine self-administration by up to 64%. | [15] |
| Morphine | Female Sprague-Dawley Rats | 40-80 mg/kg, i.p. | Dose-dependently decreased morphine intake in the hour after treatment and to a lesser extent 1 day later. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline typical protocols used in the study of this compound.
Preclinical Models
-
Apparatus: A two-compartment CPP box with distinct visual and tactile cues, separated by a removable guillotine door.
-
Habituation (Day 1): Mice are allowed to freely explore both compartments for a 15-minute session.
-
Pre-Conditioning Test (Day 2): The time spent in each compartment is recorded for 15 minutes to establish baseline preference.
-
Conditioning (Days 3-10):
-
On alternate days, mice receive an intraperitoneal (i.p.) injection of ethanol (e.g., 1.8 g/kg) and are confined to one compartment for 30 minutes.
-
On the intervening days, mice receive a saline injection and are confined to the opposite compartment for 30 minutes.
-
-
Post-Conditioning Test (Day 11): The guillotine door is removed, and the time spent in each compartment is recorded for 15 minutes to assess the development of a place preference for the ethanol-paired side.
-
This compound Treatment and Reinstatement:
-
Surgery: Rats are surgically implanted with an intravenous catheter in the jugular vein.
-
Apparatus: Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.
-
Training:
-
Rats are trained to press one lever (active) to receive an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion).
-
Pressing the other lever (inactive) has no consequence.
-
Each infusion is paired with a visual cue (e.g., illumination of a cue light).
-
-
Stable Self-Administration: Training continues until a stable pattern of responding is established.
-
This compound/Northis compound Administration:
-
Once stable self-administration is achieved, rats are pretreated with various doses of this compound or northis compound (e.g., 12.5, 25, or 50 mg/kg, p.o. for northis compound) before the self-administration session.[15]
-
The number of lever presses and nicotine infusions are recorded to determine the effect of the treatment on nicotine-seeking behavior.
-
Clinical Trials for Opioid Dependence
-
Participant Selection:
-
Inclusion Criteria: Typically include a DSM-defined diagnosis of opioid dependence, age between 18 and 60, and a history of unsuccessful prior treatments.[5][16]
-
Exclusion Criteria: Often include significant cardiovascular, hepatic, or renal disease, psychotic disorders, pregnancy, and use of medications that could interact with this compound (e.g., those affecting the CYP2D6 enzyme or prolonging the QT interval).[5][7][16]
-
-
Pre-Treatment Assessment:
-
Comprehensive medical and psychiatric evaluation, including electrocardiogram (ECG), blood tests, and structured clinical interviews.
-
Assessment of baseline addiction severity using standardized instruments like the Addiction Severity Index (ASI) and withdrawal symptoms using the Subjective Opioid Withdrawal Scale (SOWS) or Clinical Opiate Withdrawal Scale (COWS).[1][4][17]
-
-
This compound Administration:
-
Participants are typically admitted to an inpatient facility.
-
Opioids are discontinued, and withdrawal is allowed to commence.
-
A single oral dose of this compound hydrochloride is administered, with doses ranging from 10 mg/kg to 25 mg/kg in various studies.[2][18]
-
Continuous medical monitoring, including cardiac monitoring, is essential during and after administration due to the risk of QT prolongation and other adverse effects.[16]
-
-
Post-Treatment Assessment and Follow-up:
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound research.
Caption: A diagram illustrating the major signaling pathways affected by this compound and northis compound.
Caption: A generalized workflow for preclinical evaluation of this compound in addiction models.
Conclusion and Future Directions
The existing body of research strongly suggests that this compound holds significant potential as a treatment for a variety of substance use disorders. Its complex pharmacology, involving multiple neurotransmitter systems and the upregulation of neurotrophic factors, offers a unique and multifaceted approach to addiction therapy. However, the therapeutic application of this compound is currently limited by safety concerns, particularly cardiotoxicity, and its legal status in many countries.
Future research should focus on:
-
Conducting large-scale, double-blind, placebo-controlled clinical trials to definitively establish the efficacy and safety of this compound for different addiction models.
-
Further elucidating the precise molecular mechanisms underlying this compound's anti-addictive effects to identify novel drug targets.
-
Developing safer analogues of this compound that retain its therapeutic properties without the associated risks.
-
Optimizing treatment protocols, including dosage and adjunctive therapies, to maximize therapeutic outcomes and ensure patient safety.
A deeper understanding of this compound's potential, guided by rigorous scientific investigation, may pave the way for a new generation of more effective treatments for addiction.
References
- 1. Subjective effectiveness of this compound treatment for problematic opioid consumption: Short- and long-term outcomes and current psychological functioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound/Northis compound in the Treatment of Substance Use Disorders: A Systematic Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | this compound Detoxification Transitions Opioid and Cocaine Abusers Between Dependence and Abstinence: Clinical Observations and Treatment Outcomes [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 9. nida.nih.gov [nida.nih.gov]
- 10. experiencethis compound.com [experiencethis compound.com]
- 11. This compound Blocks Cue- and Drug-Induced Reinstatement of Conditioned Place Preference to Ethanol in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Blocks Cue- and Drug-Induced Reinstatement of Conditioned Place Preference to Ethanol in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. recovered.org [recovered.org]
- 16. Safety of this compound administration in detoxification of opioid‐dependent individuals: a descriptive open‐label observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Table 7, Study Characteristics and Outcomes of Psychedelic Treatment for OUD - Evidence Brief: Psychedelic Medications for Mental Health and Substance Use Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Models to Study Ibogaine's Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of various in vitro models and detailed protocols for investigating the cellular and molecular effects of ibogaine. The aim is to offer a practical guide for researchers interested in exploring its therapeutic potential and toxicological profile.
Receptor Binding Assays
Application: To determine the affinity and selectivity of this compound and its analogs for various neurotransmitter receptors, ion channels, and transporters. This is a crucial first step in characterizing its pharmacological profile.
Key Findings: this compound exhibits a broad spectrum of activity, interacting with multiple targets. Radioligand binding assays have revealed its affinity for opioid (mu, delta, kappa), serotonin (5-HT2, 5-HT3), and muscarinic (M1, M2) receptors.[1] It also interacts with dopamine, norepinephrine, and serotonin uptake sites, as well as NMDA receptor-associated ion channels and sodium channels.[1] Studies suggest a particularly high affinity for sigma-2 receptors.[2][3]
Table 1: Quantitative Data from Receptor Binding Assays for this compound and Congeners
| Target | Ligand | Preparation | This compound IC50 / Ki | Northis compound IC50 / Ki | Other Congeners (Ki) | Reference |
| NMDA Receptor | [3H]dizocilpine (MK-801) | Rat forebrain membranes | IC50: 3.2 µM | - | - | [4] |
| Kappa-Opioid Receptor | - | - | Ki: 2.08 µM | - | Coronaridine: 4.3 µM, Tabernanthine: 0.15 µM | [5] |
| Mu-Opioid Receptor | - | - | - | - | Coronaridine: 2.0 µM | [5] |
| Delta-Opioid Receptor | - | - | - | - | Coronaridine: 8.1 µM, Tabernanthine: 3.1 µM | [5] |
| Sodium Channel | [3H]batrachotoxin A 20-α-benzoate | - | µM range | - | µM range | [5] |
Protocol 1: Radioligand Binding Assay for NMDA Receptors
Objective: To determine the inhibitory concentration (IC50) of this compound at the NMDA receptor ion channel site using [3H]dizocilpine (MK-801) binding.
Materials:
-
Rat forebrain membranes
-
[3H]dizocilpine (specific activity ~20-30 Ci/mmol)
-
This compound hydrochloride
-
Assay buffer: 5 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold 5 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Multi-well plate
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat forebrains in ice-cold assay buffer and centrifuge at 1,000 x g for 10 minutes to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes. Resuspend the pellet in fresh assay buffer.
-
Assay Setup: In a multi-well plate, add the following in triplicate:
-
Total Binding: Rat forebrain membranes (100-200 µg protein), [3H]dizocilpine (e.g., 5 nM), and assay buffer to a final volume of 500 µL.
-
Non-specific Binding: Same as total binding, but with the addition of a high concentration of a non-labeled NMDA receptor channel blocker (e.g., 10 µM MK-801).
-
This compound Competition: Same as total binding, with increasing concentrations of this compound (e.g., 1 nM to 100 µM).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in wash buffer using a filtration manifold.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Electrophysiology Studies
Application: To investigate the functional effects of this compound on ion channel activity in real-time. This is critical for understanding its impact on neuronal excitability and cardiac function.
Key Findings: this compound and its metabolite northis compound block human ether-a-go-go-related gene (hERG) potassium channels, which can lead to a prolongation of the cardiac action potential and an increased risk of arrhythmias.[6][7][8][9] this compound also inhibits voltage-gated sodium (Nav1.5) and calcium (Cav1.2) channels at higher concentrations.[7] Furthermore, it acts as an open channel antagonist of NMDA receptors in neurons.[4]
Table 2: Quantitative Data from Electrophysiology Studies
| Ion Channel | Cell Type | Technique | This compound Effect | IC50 | Reference |
| NMDA Receptor | Cultured rat hippocampal neurons | Whole-cell patch clamp | Blocks NMDA-induced currents | 3.1 µM (at -60 mV) | [4] |
| hERG Potassium Channel | Heterologously expressed in cell lines | Patch clamp | Reduces hERG currents | ~4 µM | [7] |
| Nav1.5 Sodium Channel | Heterologously expressed in cell lines | Patch clamp | Reduces sodium currents | Higher concentrations | [7] |
| Cav1.2 Calcium Channel | Heterologously expressed in cell lines | Patch clamp | Reduces calcium currents | Higher concentrations | [7] |
Protocol 2: Whole-Cell Patch Clamp Recording of NMDA-Induced Currents
Objective: To measure the effect of this compound on NMDA-induced currents in cultured neurons.
Materials:
-
Cultured rat hippocampal neurons
-
External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 10 HEPES, 10 glucose, 0.001 tetrodotoxin (to block voltage-gated sodium channels), 0.01 glycine (as a co-agonist for NMDA receptors), pH 7.4.
-
Internal solution (in mM): 140 CsF, 11 EGTA, 10 HEPES, 2 MgCl2, 2 ATP, pH 7.2.
-
NMDA solution: External solution containing a specific concentration of NMDA (e.g., 100 µM).
-
This compound stock solution.
-
Patch clamp amplifier and data acquisition system.
-
Microscope and micromanipulators.
Procedure:
-
Cell Culture: Plate hippocampal neurons on coverslips and culture for 7-14 days.
-
Recording Setup: Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope and perfuse with external solution.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ and fill with the internal solution.
-
Whole-Cell Configuration: Approach a neuron with the micropipette and form a high-resistance seal (>1 GΩ). Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.
-
NMDA Application: Apply the NMDA solution for a short duration (e.g., 2-5 seconds) to evoke an inward current. Establish a stable baseline response.
-
This compound Application: Perfuse the cell with an external solution containing the desired concentration of this compound for a few minutes.
-
Co-application: Apply the NMDA solution in the presence of this compound and record the current.
-
Washout: Perfuse with the external solution to wash out the this compound and observe any recovery of the NMDA-induced current.
-
Data Analysis: Measure the peak amplitude of the NMDA-induced currents before, during, and after this compound application. Calculate the percentage of inhibition caused by this compound. Repeat for a range of concentrations to generate a dose-response curve and determine the IC50.
Glial Cell Line-Derived Neurotrophic Factor (GDNF) Signaling Pathway Analysis
Application: To elucidate the molecular mechanisms underlying this compound's potential anti-addictive and neuroprotective effects, particularly its influence on neurotrophic factor expression and signaling.
Key Findings: this compound has been shown to increase the expression and secretion of GDNF in dopaminergic neuron-like SH-SY5Y cells and C6 glioma cells.[10][11] This leads to the activation of the GDNF signaling pathway, indicated by increased phosphorylation of the Ret receptor and the downstream kinase ERK1.[10] This pathway is believed to mediate some of this compound's desirable effects on reducing alcohol consumption.[10][12] The metabolite northis compound also induces GDNF expression, whereas the synthetic analog 18-MC does not appear to act through this mechanism.[13]
Diagram of the this compound-Induced GDNF Signaling Pathway
Caption: this compound-induced GDNF signaling pathway.
Protocol 3: Analysis of GDNF Expression and Secretion
Objective: To measure the effect of this compound on GDNF mRNA expression and protein secretion in SH-SY5Y cells.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound hydrochloride
-
RNA isolation kit
-
RT-PCR reagents and equipment
-
GDNF ELISA kit
-
96-well plates
-
Plate reader
Procedure:
A. GDNF mRNA Expression (RT-PCR):
-
Cell Seeding: Seed SH-SY5Y cells in 6-well plates and grow to 80-90% confluency.
-
Treatment: Treat the cells with this compound (e.g., 10 µM) or vehicle control for various time points (e.g., 1, 3, 6, 24 hours).
-
RNA Isolation: Lyse the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
RT-PCR: Perform reverse transcription to synthesize cDNA, followed by PCR with primers specific for GDNF and a housekeeping gene (e.g., actin) for normalization.
-
Analysis: Analyze the PCR products by gel electrophoresis or quantitative real-time PCR (qPCR) to determine the relative expression levels of GDNF mRNA.
B. GDNF Protein Secretion (ELISA):
-
Cell Seeding: Seed SH-SY5Y cells in 24-well plates.
-
Treatment: When cells reach the desired confluency, replace the medium with a serum-free medium containing this compound (e.g., 10 µM) or vehicle control.
-
Sample Collection: Collect the cell culture supernatant at different time points (e.g., 24, 48 hours).
-
ELISA: Perform a GDNF ELISA on the collected supernatants according to the manufacturer's protocol.
-
Analysis: Measure the absorbance using a plate reader and calculate the concentration of secreted GDNF based on a standard curve.
Neurotoxicity and Cardiotoxicity Assessment
Application: To evaluate the potential adverse effects of this compound on cell viability, particularly in neuronal and cardiac cell types. This is essential for risk assessment in drug development.
Key Findings: High doses of this compound (100 mg/kg in rats) can cause degeneration of cerebellar Purkinje cells.[14][15] However, lower doses (40 mg/kg) that are effective in animal models of addiction do not appear to produce this neurotoxicity.[15] The neurotoxicity is thought to be an indirect effect mediated by the activation of the olivocerebellar projection.[16] In cardiac models, this compound and northis compound can prolong the action potential in human induced pluripotent stem cell-derived cardiomyocytes, which is a cellular correlate of the QT interval prolongation observed in vivo and a risk factor for arrhythmias.[8][9] Recent in vivo studies in rats have also shown that oral administration of this compound can cause dose-dependent myocardial necrosis.[17]
Experimental Workflow for Cardiotoxicity Assessment
References
- 1. Receptor binding profile suggests multiple mechanisms of action are responsible for this compound's putative anti-addictive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Morphing of this compound: A Successful Attempt into the Search for Sigma-2 Receptor Ligands | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound block of the NMDA receptor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-addiction drug this compound inhibits voltage-gated ionic currents: A study to assess the drug's cardiac ion channel profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-addiction Drug this compound Prolongs the Action Potential in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glial Cell Line-Derived Neurotrophic Factor Mediates the Desirable Actions of the Anti-Addiction Drug this compound against Alcohol Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound and Glial Cell Line-Derived Neurotrophic Factor (GDNF) | Drug Policy Facts [drugpolicyfacts.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. academic.oup.com [academic.oup.com]
- 15. This compound neurotoxicity: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The olivocerebellar projection mediates this compound-induced degeneration of Purkinje cells: a model of indirect, trans-synaptic excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing Ibogaine Efficacy in Animal Models of Addiction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of various animal models to assess the efficacy of ibogaine in treating substance addiction. Detailed protocols for key behavioral paradigms are provided, along with a summary of quantitative data from preclinical studies and an exploration of the underlying signaling pathways.
Introduction
This compound, a naturally occurring psychoactive indole alkaloid, has garnered significant interest for its potential anti-addictive properties. Preclinical research utilizing animal models of addiction is crucial for elucidating its mechanisms of action and evaluating its therapeutic potential. This document outlines standardized protocols for three commonly employed animal models: drug self-administration, conditioned place preference (CPP), and drug discrimination. Furthermore, it summarizes key quantitative findings and visualizes the primary signaling pathways implicated in this compound's effects.
Animal Models of Addiction
Drug Self-Administration Model
This model is considered to have high face validity as it mimics the voluntary drug-taking behavior observed in human addiction. A systematic review and meta-analysis of 27 studies concluded that this compound significantly reduced drug self-administration in animal models, with the most pronounced effects observed within the first 24 hours after administration[1][2].
Protocol: Morphine Self-Administration in Rats
This protocol is adapted from methodologies described in preclinical studies investigating the effects of this compound on opioid self-administration[3][4][5][6].
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump
-
Intravenous catheters
-
Morphine hydrochloride
-
This compound hydrochloride
-
Saline solution (0.9%)
-
Heparinized saline
Procedure:
-
Catheter Implantation: Anesthetize rats and surgically implant a chronic indwelling catheter into the jugular vein. The catheter should be externalized between the scapulae. Allow a recovery period of 5-7 days.
-
Acquisition of Morphine Self-Administration:
-
Place rats in the operant conditioning chambers for daily 2-hour sessions.
-
Active lever presses will result in an intravenous infusion of morphine (e.g., 0.5 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., cue light).
-
Inactive lever presses will have no programmed consequences.
-
Continue training until a stable baseline of responding is achieved (e.g., <20% variation in the number of infusions over three consecutive days). This typically takes 10-14 days.
-
-
This compound Administration:
-
Once a stable baseline is established, administer this compound hydrochloride (e.g., 40 mg/kg, intraperitoneally) or vehicle (saline).
-
The timing of administration can be varied, but typically it is given 19 hours before the self-administration session to assess its longer-term effects.
-
-
Testing:
-
Following this compound or vehicle administration, return the rats to the operant chambers for daily self-administration sessions.
-
Record the number of active and inactive lever presses and the number of morphine infusions.
-
Monitor behavior for several days to assess the duration of this compound's effects.
-
Conditioned Place Preference (CPP) Model
The CPP paradigm is used to assess the rewarding or aversive properties of drugs and drug-associated cues. Studies have shown that this compound can block the reinstatement of ethanol-induced CPP in mice, suggesting its potential to prevent relapse[2][7][8][9][10][11][12].
Protocol: Ethanol Conditioned Place Preference in Mice
This protocol is based on a study investigating the effect of this compound on the reinstatement of ethanol-induced CPP[2][7][8][9][10][11].
Materials:
-
Male Swiss Webster mice
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Ethanol (20% w/v in saline)
-
This compound hydrochloride
-
Saline solution (0.9%)
Procedure:
-
Habituation (Day 1): Place mice in the central compartment of the CPP apparatus and allow free access to all three chambers for 15 minutes.
-
Pre-Conditioning Test (Day 2): Record the time spent in each chamber for 15 minutes to establish baseline preference.
-
Conditioning (Days 3-10):
-
This phase consists of 8 alternating days of conditioning.
-
On ethanol conditioning days, administer ethanol (1.8 g/kg, i.p.) and confine the mouse to one of the outer chambers for 30 minutes.
-
On saline conditioning days, administer saline (i.p.) and confine the mouse to the opposite outer chamber for 30 minutes. The drug-paired chamber should be counterbalanced across animals.
-
-
Post-Conditioning Test (Day 11): Place the mouse in the central compartment and allow free access to all chambers for 15 minutes. Record the time spent in each chamber. A significant increase in time spent in the ethanol-paired chamber indicates successful conditioning.
-
Extinction (Optional): To study relapse, the conditioned preference can be extinguished by repeatedly exposing the mice to the apparatus without any drug administration until the preference is no longer observed.
-
This compound Treatment and Reinstatement:
-
Administer this compound (10 or 30 mg/kg, p.o.) or vehicle.
-
Drug-Primed Reinstatement: Administer a priming dose of ethanol (e.g., 1.0 g/kg, i.p.) and place the mouse back in the CPP apparatus, allowing free access to all chambers.
-
Cue-Induced Reinstatement: Place the mouse in the previously drug-paired context without any drug administration.
-
Record the time spent in each chamber to assess whether this compound treatment blocked the reinstatement of the conditioned preference.
-
Quantitative Data on this compound Efficacy
The following tables summarize quantitative data from preclinical studies on the effects of this compound in animal models of addiction.
Table 1: Effects of this compound on Opioid Self-Administration in Rats
| Substance | This compound Dose (mg/kg, i.p.) | Effect on Self-Administration | Duration of Effect | Reference |
| Morphine | 40 | Significant decrease in infusions | At least 24 hours | [4] |
| Morphine | 80 | Significant decrease in infusions | At least 24 hours | [4] |
| Heroin | 40 | Attenuated heroin-taking behavior | Up to 48 hours | [3] |
Table 2: Effects of this compound on Ethanol-Induced Conditioned Place Preference in Mice
| This compound Dose (mg/kg, p.o.) | Effect on Reinstatement | Reinstatement Trigger | Reference |
| 10 | Blocked reinstatement | Drug priming (Ethanol) | [2][8] |
| 30 | Blocked reinstatement | Drug priming (Ethanol) | [2][8] |
| 10 | Blocked reinstatement | Cue exposure | [2][8] |
| 30 | Blocked reinstatement | Cue exposure | [2][8] |
Signaling Pathways Involved in this compound's Anti-Addictive Effects
This compound's complex pharmacology involves interactions with multiple neurotransmitter systems. The following diagrams illustrate the key signaling pathways implicated in its anti-addictive properties.
Glial Cell Line-Derived Neurotrophic Factor (GDNF) Signaling Pathway
This compound has been shown to increase the expression of GDNF in the ventral tegmental area (VTA), a key region in the brain's reward circuit. This upregulation of GDNF is thought to mediate this compound's effects on alcohol consumption by activating the RET receptor and its downstream MAPK/ERK signaling cascade[8][9][10][13][14][15][16][17].
Serotonin (5-HT) Receptor Signaling
This compound and its metabolite, northis compound, interact with serotonin transporters (SERT) and various serotonin receptors, particularly the 5-HT2A receptor. This interaction is thought to contribute to its psychoactive and potential therapeutic effects[17][18][19][20][21]. While the complete downstream cascade is still under investigation, activation of 5-HT2A receptors generally involves G-protein coupling and subsequent activation of intracellular signaling pathways.
Dopamine Transporter (DAT) Interaction
This compound also binds to the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, this compound can increase extracellular dopamine levels, which may contribute to its anti-craving effects[17][19][21].
Conclusion
Animal models of addiction are indispensable tools for the preclinical evaluation of potential anti-addictive medications like this compound. The protocols and data presented here provide a framework for researchers to design and interpret studies aimed at understanding the efficacy and mechanisms of action of this compound. The multifaceted pharmacology of this compound, involving the GDNF, serotonin, and dopamine systems, underscores the complexity of addiction and the potential for novel therapeutic approaches. Further research is warranted to fully elucidate the intricate signaling cascades and to translate these preclinical findings into safe and effective clinical applications.
References
- 1. This compound and addiction in the animal model, a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and addiction in the animal model, a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | this compound administration following repeated morphine administration upregulates myelination markers 2′, 3′-cyclic nucleotide 3′-phosphodiesterase (CNP) and myelin basic protein (MBP) mRNA and protein expression in the internal capsule of Sprague Dawley rats [frontiersin.org]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. Glial cell line-derived neurotrophic factor mediates the desirable actions of the anti-addiction drug this compound against alcohol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Blocks Cue- and Drug-Induced Reinstatement of Conditioned Place Preference to Ethanol in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Blocks Cue- and Drug-Induced Reinstatement of Conditioned Place Preference to Ethanol in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Blocks Cue- and Drug-Induced Reinstatement of Conditioned Place Preference to Ethanol in Male Mice [ouci.dntb.gov.ua]
- 13. BioKB - Publication [biokb.lcsb.uni.lu]
- 14. Glial Cell Line-Derived Neurotrophic Factor Mediates the Desirable Actions of the Anti-Addiction Drug this compound against Alcohol Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. GDNF — A potential target to treat addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound How It Works Understanding Its Mechanisms of Action [roothealing.com]
- 18. This compound Treatment for Addiction: What the Research Says [healthline.com]
- 19. jobiost.com [jobiost.com]
- 20. Drug discrimination studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. beondthis compound.com [beondthis compound.com]
Detecting Ibogaine: A Detailed Application Note for Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the detection and quantification of ibogaine in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a naturally occurring psychoactive indole alkaloid, is of significant interest in addiction research. Accurate and sensitive analytical methods are crucial for pharmacokinetic, toxicological, and clinical studies.
Application Note
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a molecule like this compound, GC-MS offers high sensitivity and selectivity, making it a suitable method for its determination in complex biological matrices such as plasma, blood, urine, and brain tissue.[1][2]
The general workflow for this compound analysis by GC-MS involves several key steps:
-
Sample Preparation: Extraction of this compound from the biological matrix is essential to remove interfering substances. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[3][4]
-
Internal Standard Addition: To ensure accuracy and account for any loss during sample processing, a stable isotope-labeled internal standard, such as deuterated this compound (e.g., O-[Cd3]-ibogaine or [13C2H3]this compound), is typically added to the sample at the beginning of the workflow.[1][2][3]
-
Derivatization (Optional but Recommended): To improve the chromatographic properties and thermal stability of this compound and its metabolites, derivatization is often employed. A common agent for this is trifluoroacetic anhydride.[1] For the analysis of this compound's major metabolite, 12-hydroxy-ibogamine (northis compound), derivatization is necessary to make it amenable to GC analysis.
-
GC-MS Analysis: The prepared sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are detected.
-
Data Analysis: The mass spectrometer provides a mass spectrum that is a unique fingerprint of the molecule, allowing for its definitive identification. For quantification, selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring specific ions characteristic of this compound and its internal standard.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound analysis using GC-MS as reported in the literature.
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | ~20 ng/mL of tissue extract | Brain Tissue | [1] |
| Limit of Quantitation (LOQ) | 10 ng/mL | Plasma | [5] |
| Linearity Range | 50-400 ng | - | [1] |
| Linearity Range | 10-1000 ng/mL | Plasma | [5] |
| Internal Standard | O-[Cd3]-ibogaine | - | [1] |
| Internal Standard | [13C2H3]this compound | Plasma | [2][3] |
| Coefficient of Variation | 8 to 12.5% | - | [1] |
Experimental Protocols
Protocol 1: this compound Quantification in Biological Samples with Derivatization
This protocol is based on the method described by Gallagher et al. (1995).[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Homogenize tissue samples in an appropriate buffer.
-
To 1 mL of plasma or tissue homogenate, add a known amount of deuterated this compound (O-[Cd3]-ibogaine) as an internal standard.
-
Perform an organic extraction using a suitable solvent (e.g., ethyl acetate).
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
2. Derivatization
-
To the dried extract, add trifluoroacetic anhydride.
-
Incubate the mixture to allow for the derivatization reaction to complete.
-
Evaporate the excess derivatizing agent.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
3. GC-MS Parameters
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min.
-
Ramp to 300°C at 12°C/min.
-
Hold at 300°C for 9 min.
-
-
Mass Spectrometer: Agilent MS detector or equivalent.
-
Ionization Mode: Electron Impact (EI) or Chemical Ionization (CI).
-
MSD Transfer Line Temperature: 280°C.
-
MS Source Temperature: 230°C.
-
MS Quad Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
This compound (derivatized): Determine the m/z of the characteristic fragment ions.
-
Internal Standard (derivatized): Determine the m/z of the characteristic fragment ions.
-
Protocol 2: this compound Quantification in Plasma using Chemical Ionization
This protocol is based on the method described by Ley et al. (1996).[2][3]
1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of plasma, add 100 ng of [13C2H3]this compound as an internal standard.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the this compound and internal standard with a suitable organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a solvent suitable for GC-MS injection.
2. GC-MS Parameters
-
Gas Chromatograph: Capillary GC.
-
Injection Mode: Splitless injection.
-
Mass Spectrometer: Methane Chemical Ionization Mass Spectrometer.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
This compound: m/z 311 ([M+H]+)
-
Internal Standard ([13C2H3]this compound): m/z 314 ([M+H]+)
-
Experimental Workflow Diagram
Caption: Workflow for this compound Detection by GC-MS.
References
- 1. Determination of this compound in plasma by gas chromatography--chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of this compound in plasma by gas chromatography--chemical ionization mass spectrometry | RTI [rti.org]
- 3. puzzlepiece.org [puzzlepiece.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Determination of this compound and 12-hydroxy-ibogamine in plasma by gas chromatography-positive ion chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Research Protocols for Preclinical Ibogaine Administration: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preclinical administration of ibogaine, focusing on key areas of investigation including its effects on addiction, neurotoxicity, and underlying cellular mechanisms. The following sections outline methodologies for critical experiments and present quantitative data in a structured format to facilitate comparison and replication.
I. Dose-Response and Safety Pharmacology
This compound exhibits a narrow therapeutic window, and understanding its dose-dependent effects is critical for preclinical research. High doses have been associated with neurotoxic and cardiotoxic effects, while lower doses have shown therapeutic potential in models of addiction.
Table 1: Dose-Response Data for this compound in Rodents
| Species | Route of Administration | Dose (mg/kg) | Observed Effect | Citation |
| Rat | Intraperitoneal (i.p.) | 25 | No-Observable-Adverse-Effect Level (NOAEL) for cerebellar neurotoxicity. | |
| Rat | i.p. | 40 | Effective in reducing morphine and cocaine self-administration without causing Purkinje cell degeneration. | |
| Rat | i.p. | 50 | Minimal cerebellar neurotoxicity (astrocytosis) in some animals. | |
| Rat | i.p. | 75 | Cerebellar neurodegeneration (narrow bands of degenerating Purkinje neurons). | |
| Rat | i.p. | 100 | Significant cerebellar neurodegeneration (multiple bands of degenerating Purkinje neurons) and gliosis. | |
| Mouse | Intragastric | 100 | No mortality observed. | |
| Mouse | Intragastric | 263 | Median Lethal Dose (LD50). | |
| Mouse | Intragastric | 300 | 75% mortality (3 out of 4 mice). | |
| Mouse | Intragastric | 500 | 100% mortality. |
Experimental Protocol: In Vivo Electrocardiogram (ECG) Recording in Rodents
Objective: To assess the cardiovascular effects of this compound, specifically its potential to prolong the QT interval, a key indicator of cardiotoxicity.
Materials:
-
Non-invasive ECG recording system with limb electrodes
-
Anesthetic (e.g., isoflurane)
-
Animal restraining device (if performing on conscious animals)
-
Data acquisition and analysis software
Procedure:
-
Animal Preparation:
-
For anesthetized recordings, induce anesthesia with isoflurane (2.5%) and maintain at 1.5%.[1] Place the animal in a dorsal recumbent position.
-
For conscious recordings, gently restrain the animal. Non-contact measurement techniques are available to minimize stress.
-
-
Electrode Placement:
-
ECG Recording:
-
Record a baseline ECG for at least 5 minutes before this compound administration.
-
Administer this compound at the desired dose and route.
-
Continuously record the ECG for a predefined period post-administration (e.g., up to 24 hours).
-
-
Data Analysis:
-
Measure the RR interval, QRS duration, and QT interval from Lead II of the ECG recording.[2]
-
Calculate the heart rate from the RR interval.
-
Correct the QT interval for heart rate using an appropriate formula for rodents, such as Hodges' formula.[1][3]
-
Compare the post-treatment QT interval to the baseline to determine if there is a significant prolongation.
-
II. Behavioral Pharmacology
This compound's anti-addictive properties are a primary focus of preclinical research. Behavioral assays are crucial for evaluating its efficacy in animal models of substance use disorders.
Experimental Protocol: Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of this compound itself, or its ability to block the rewarding effects of other drugs.
Apparatus:
-
A three-compartment chamber with distinct visual and tactile cues in the two outer compartments (e.g., different wall patterns and floor textures). The central compartment is neutral.
Procedure:
-
Habituation (Day 1):
-
Allow the animal to freely explore all three compartments for 15-20 minutes to establish baseline preference. Record the time spent in each compartment.
-
-
Conditioning (Days 2-9):
-
This phase typically lasts for 8 days with one session per day.
-
On alternating days, administer the drug of interest (e.g., morphine, cocaine) and confine the animal to one of the outer compartments for 30-60 minutes.
-
On the other days, administer the vehicle (saline) and confine the animal to the opposite outer compartment for the same duration.
-
To test this compound's effect on the rewarding properties of another drug, administer this compound prior to the drug of interest during the conditioning phase.
-
-
Preference Test (Day 10):
-
Allow the animal to freely explore all three compartments, as in the habituation phase.
-
Record the time spent in each compartment.
-
-
Data Analysis:
-
A significant increase in time spent in the drug-paired compartment compared to the vehicle-paired compartment indicates a conditioned place preference (reward).
-
A significant decrease in time spent in the drug-paired compartment indicates a conditioned place aversion.
-
If this compound blocks the development of a CPP for another drug, it suggests an anti-addictive effect.
-
Experimental Protocol: Drug Self-Administration
Objective: To model drug-seeking and drug-taking behavior and to evaluate this compound's ability to reduce this behavior.
Apparatus:
-
Operant conditioning chamber equipped with two levers (active and inactive), a drug infusion pump, and a cue light.
Procedure:
-
Catheter Implantation:
-
Surgically implant a catheter into the jugular vein of the animal for intravenous drug delivery. Allow for a recovery period.
-
-
Acquisition of Self-Administration:
-
Train the animal to press the active lever to receive an infusion of the drug of abuse (e.g., cocaine, heroin). Each lever press is typically paired with a cue light.
-
The inactive lever has no consequence.
-
Training continues until a stable pattern of responding is established.
-
-
This compound Treatment:
-
Once self-administration is stable, administer a single dose of this compound.
-
-
Post-Treatment Testing:
-
Return the animal to the operant chamber at various time points after this compound administration (e.g., 24 hours, 48 hours, 1 week) and measure the number of active and inactive lever presses.
-
-
Data Analysis:
-
A significant decrease in the number of active lever presses after this compound treatment indicates a reduction in drug-seeking and drug-taking behavior.
-
Experimental Protocol: Forced Swim Test (FST)
Objective: To assess the antidepressant-like effects of this compound.
Apparatus:
-
A transparent cylindrical glass container (e.g., 50 cm height, 20 cm diameter) filled with water (25-30°C) to a depth where the animal cannot touch the bottom.[4]
Procedure:
-
Acclimation:
-
Handle the animals for several days before the test to reduce stress.
-
-
Test Session:
-
Gently place the animal into the water-filled cylinder.
-
Record the animal's behavior for a total of 6 minutes.
-
-
Scoring:
-
Measure the duration of immobility, which is defined as the time the animal spends floating with only minor movements to keep its head above water.[5]
-
Other behaviors such as swimming and climbing can also be scored.
-
-
This compound Administration:
-
Administer this compound at various time points before the test (e.g., 3 hours, 24 hours) to assess its acute and sustained effects.
-
-
Data Analysis:
-
A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.
-
III. Neurobiology and Histopathology
Investigating the neurobiological effects of this compound is crucial for understanding its mechanisms of action and potential neurotoxicity.
Experimental Workflow: Neurotoxicity Assessment
Caption: Workflow for assessing this compound-induced neurotoxicity.
Experimental Protocol: Immunohistochemistry (IHC) for GFAP and Calbindin
Objective: To visualize and quantify astrogliosis (an indicator of neuronal injury) and Purkinje cell loss in the cerebellum.
Materials:
-
Primary antibodies: anti-GFAP (Glial Fibrillary Acidic Protein), anti-Calbindin-D28k
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Phosphate-buffered saline (PBS)
-
Triton X-100
-
Normal serum (from the species of the secondary antibody)
Procedure (Free-Floating Sections):
-
Tissue Preparation:
-
Perfuse the animal with 4% paraformaldehyde in PBS.
-
Post-fix the brain overnight and then transfer to a sucrose solution for cryoprotection.
-
Cut 40 µm coronal sections of the cerebellum using a freezing microtome or vibratome.
-
-
Staining:
-
Wash sections in PBS.
-
Incubate in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal serum) for 1 hour at room temperature.
-
Incubate in primary antibody (diluted in blocking solution) overnight at 4°C.
-
Wash sections in PBS.
-
Incubate in biotinylated secondary antibody for 1-2 hours at room temperature.
-
Wash sections in PBS.
-
Incubate in ABC reagent for 1 hour at room temperature.
-
Wash sections in PBS.
-
Develop the stain with a DAB substrate kit until the desired color intensity is reached.
-
Wash sections in PBS, mount on slides, dehydrate, and coverslip.
-
-
Analysis:
-
Examine sections under a light microscope.
-
Increased GFAP immunoreactivity indicates astrogliosis.
-
Decreased or absent Calbindin-D28k immunoreactivity indicates Purkinje cell loss.
-
Experimental Protocol: Silver Staining for Neuronal Degeneration
Objective: To specifically label degenerating neurons and their processes.
Note: The Fink-Heimer method is a common silver staining technique for detecting neuronal degeneration.
Procedure (General Steps):
-
Tissue Preparation:
-
Follow the same tissue preparation steps as for IHC.
-
-
Staining:
-
Sections are typically pre-treated with a potassium permanganate solution followed by a bleaching solution.
-
Incubation in a silver nitrate solution.
-
Development in a solution containing a reducing agent (e.g., formalin) to visualize the silver deposits in degenerating neurons.
-
Toning with gold chloride and fixing with sodium thiosulfate can improve the staining quality and permanence.
-
-
Analysis:
-
Degenerating neurons and their axons will appear as dark brown or black structures against a lighter background.
-
Experimental Protocol: Western Blotting for BDNF and GDNF
Objective: To quantify changes in the protein expression of Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF) in specific brain regions.
Materials:
-
Primary antibodies: anti-BDNF, anti-GDNF, and an antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Dissect the brain region of interest (e.g., ventral tegmental area, nucleus accumbens).
-
Homogenize the tissue in lysis buffer and centrifuge to collect the supernatant containing the proteins.
-
Determine the protein concentration using a protein assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-BDNF or anti-GDNF) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Quantification:
-
Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensity using densitometry software.
-
Normalize the expression of BDNF or GDNF to the loading control.
-
IV. Signaling Pathways
This compound's complex pharmacology involves interactions with multiple neurotransmitter systems and intracellular signaling cascades.
This compound's Putative Mechanism of Action
References
- 1. scielo.br [scielo.br]
- 2. Noninvasive recording of electrocardiogram in conscious rat: A new device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Fixation and staining methods for macroscopical investigation of the brain [ouci.dntb.gov.ua]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for Assessing Ibogaine Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of ibogaine using common in vitro cell culture techniques. This compound, a psychoactive indole alkaloid, has garnered interest for its potential anti-addictive properties. However, concerns about its toxicity, particularly cardiotoxicity and neurotoxicity, necessitate robust in vitro screening.[1][2] This document outlines the principles of relevant cytotoxicity assays, provides step-by-step experimental protocols, and offers templates for data presentation and visualization of associated cellular pathways.
Introduction to this compound Cytotoxicity
This compound's complex pharmacology involves interaction with multiple neurotransmitter systems, including NMDA, kappa-opioid, and sigma-2 receptors.[1][3] Its potential toxicity is a significant hurdle in its therapeutic development. In vivo studies have demonstrated neurodegeneration in the cerebellum of rats at high doses.[1][4] Furthermore, a number of fatalities associated with this compound administration have been linked to cardiac arrhythmias, specifically QT interval prolongation, due to the blockade of hERG potassium channels.[2][5][6] In vitro studies are crucial for elucidating the dose-dependent cytotoxic effects and the underlying molecular mechanisms in a controlled environment. The choice of cell line is critical, with neuroblastoma cell lines like SH-SY5Y being relevant for neurotoxicity studies, while cell lines such as HepG2 can be used to assess general cytotoxicity. Comparing responses in immortalized cell lines to primary neuron cultures can provide further insights into neurospecific toxicity.
Key Cytotoxicity Assays for this compound Assessment
Several assays are commonly employed to measure different aspects of cell death and viability. A multi-assay approach is recommended to gain a comprehensive understanding of this compound's cytotoxic profile.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
LDH Assay: The lactate dehydrogenase (LDH) assay is a colorimetric method to quantify cell death by measuring the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.
-
Annexin V-FITC/PI Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while propidium iodide (PI) is a fluorescent dye that enters cells with compromised membranes (late apoptotic and necrotic cells).[7][8][9]
-
Caspase-3 Activity Assay: Caspases are a family of proteases that play a central role in the execution of apoptosis. Measuring the activity of caspase-3, an executioner caspase, provides a specific indication of apoptosis induction.
Data Presentation
Quantitative data from cytotoxicity assays should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables are examples of how to structure such data. (Note: The data presented in these tables are hypothetical and for illustrative purposes only, as specific IC50 values for this compound in these exact assays were not available in the searched literature.)
Table 1: Cell Viability of SH-SY5Y Cells Treated with this compound (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 10 | 95.3 ± 4.8 |
| 25 | 82.1 ± 6.1 |
| 50 | 65.7 ± 5.5 |
| 100 | 48.9 ± 4.9 |
| 200 | 25.4 ± 3.8 |
IC50: Approximately 105 µM
Table 2: Cytotoxicity in Primary Rat Cortical Neurons Treated with this compound (LDH Assay)
| This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Control) | 5.1 ± 1.2 |
| 10 | 8.3 ± 1.5 |
| 25 | 15.6 ± 2.1 |
| 50 | 28.9 ± 3.5 |
| 100 | 45.2 ± 4.1 |
| 200 | 68.7 ± 5.3 |
Table 3: Apoptosis and Necrosis in SH-SY5Y Cells Treated with 100 µM this compound for 24h (Annexin V/PI Assay)
| Cell Population | % of Total Cells (Mean ± SD) |
| Viable (Annexin V- / PI-) | 52.3 ± 4.5 |
| Early Apoptotic (Annexin V+ / PI-) | 28.1 ± 3.2 |
| Late Apoptotic (Annexin V+ / PI+) | 12.5 ± 2.1 |
| Necrotic (Annexin V- / PI+) | 7.1 ± 1.5 |
Table 4: Caspase-3 Activity in SH-SY5Y Cells Treated with this compound
| This compound Concentration (µM) | Fold Increase in Caspase-3 Activity (Mean ± SD) |
| 0 (Control) | 1.0 ± 0.1 |
| 50 | 1.8 ± 0.2 |
| 100 | 3.5 ± 0.4 |
| 200 | 5.2 ± 0.6 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the effect of this compound on the viability of SH-SY5Y neuroblastoma cells.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound hydrochloride (dissolved in sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: LDH Cytotoxicity Assay
Objective: To quantify this compound-induced cytotoxicity by measuring LDH release from primary rat cortical neurons.
Materials:
-
Primary rat cortical neurons
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
This compound hydrochloride
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Plate primary neurons in a 96-well plate coated with poly-L-lysine at an appropriate density.
-
Allow the neurons to adhere and mature for 5-7 days in culture.
-
Prepare serial dilutions of this compound in culture medium.
-
Expose the neurons to different concentrations of this compound for the desired time period (e.g., 24 hours). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
After incubation, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding a reaction mixture to the supernatant.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
Objective: To differentiate between apoptotic and necrotic cell populations in SH-SY5Y cells treated with this compound.
Materials:
-
SH-SY5Y cells
-
This compound hydrochloride
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Seed SH-SY5Y cells in a 6-well plate and treat with the desired concentration of this compound for a specified time.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in the binding buffer provided in the kit.
-
Add Annexin V-FITC and propidium iodide to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
Protocol 4: Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3 in this compound-treated SH-SY5Y cells.
Materials:
-
SH-SY5Y cells
-
This compound hydrochloride
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer (provided in the kit)
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and treat with different concentrations of this compound.
-
After the treatment period, lyse the cells using the lysis buffer provided in the kit.
-
Centrifuge the cell lysates to pellet the debris.
-
Transfer the supernatant (containing the cytosolic proteins) to a new plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each sample.
-
Incubate the plate at 37°C for the time specified in the kit's manual.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Quantify the caspase-3 activity based on the provided standards and normalize to the protein concentration of the cell lysate.
Visualization of Pathways and Workflows
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for in vitro assessment of this compound cytotoxicity.
Putative Signaling Pathways in this compound-Induced Cytotoxicity
Caption: Potential signaling pathways of this compound cytotoxicity.
References
- 1. How toxic is this compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of antiaddictive actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A dose-response study of this compound-induced neuropathology in the rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Anti-Addiction Drug this compound and the Heart: A Delicate Relation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-addiction Drug this compound Prolongs the Action Potential in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 9. Ethanol-activated CaMKII signaling induces neuronal apoptosis through Drp1-mediated excessive mitochondrial fission and JNK1-dependent NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Recording of Neuronal Activity Following Ibogaine Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibogaine is a psychoactive indole alkaloid derived from the West African shrub Tabernanthe iboga. It has garnered significant interest for its potential anti-addictive properties, reportedly interrupting substance craving and withdrawal.[1] Understanding the neuronal underpinnings of this compound's effects is crucial for its potential therapeutic development and for mitigating its risks, such as cardiotoxicity.[2][3][4] Electrophysiological techniques are paramount in elucidating how this compound modulates neuronal activity at the single-cell and network levels. These application notes provide an overview of the electrophysiological effects of this compound and detailed protocols for conducting pertinent experiments.
Electrophysiological Effects of this compound on Neuronal Activity
This compound exerts a complex and multifaceted influence on the nervous system by interacting with a wide array of molecular targets.[5] This results in significant alterations in neuronal excitability, synaptic transmission, and network oscillations.
In Vivo Electrophysiology
In vivo recordings in animal models have demonstrated that this compound significantly alters brain network activity. Intracranial electroencephalogram (iEEG) recordings in rats have shown that this compound administration (40 mg/kg) induces a pronounced increase in gamma (30-80 Hz) oscillations across various cortical areas, including the olfactory bulb, primary motor cortex, primary somatosensory cortex, and secondary visual cortex.[6] This high-power gamma activity is notably less coherent and complex than that observed during natural wakefulness, bearing a closer resemblance to the gamma activity seen in REM sleep.[6] Furthermore, studies have reported that this compound can induce increases in delta, theta, and alpha1 power in the electrocorticogram (ECoG), particularly after co-administration with cocaine.[7]
In Vitro Electrophysiology
In vitro studies, primarily using brain slice preparations, have allowed for a more detailed examination of this compound's effects on synaptic plasticity and intrinsic neuronal properties. This compound is a known open channel antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity.[1] This blockade is concentration-dependent, with an IC50 of approximately 3.1 µM, and is also use- and voltage-dependent.[1]
Recent studies have investigated this compound's impact on long-term potentiation (LTP), a cellular correlate of learning and memory. In hippocampal slices, this compound (50 µM) has been shown to enhance baseline glutamate release.[6] While this compound's complex pharmacology, including its interaction with 5-HT2A receptors, influences its effects on LTP induction, its primary mechanism via NMDA receptor antagonism is a critical factor.[6]
Quantitative Data Summary
The following tables summarize the quantitative data on the electrophysiological and receptor-binding effects of this compound.
| Parameter | Preparation | Brain Region | Effect of this compound | Concentration/Dose | Citation |
| Gamma Oscillations (30-80 Hz) | Rat in vivo (iEEG) | Olfactory Bulb, M1, S1, V2 | Increased Power | 40 mg/kg (i.p.) | [6] |
| Delta, Theta, Alpha1 Power | Rat in vivo (ECoG) | Cortex | Increased Power (with cocaine) | 50 mg/kg (i.p.) | [7] |
| NMDA-induced Currents | Cultured Rat Hippocampal Neurons | Hippocampus | Blockade (IC50) | 3.1 µM | [1] |
| Baseline Glutamate Release | Mouse Hippocampal Slices | Hippocampus (CA1) | Enhancement | 50 µM | [6] |
| Receptor/Transporter Target | Binding Affinity (Ki or IC50) | Preparation | Citation |
| NMDA Receptor (PCP site) | Ki(H) = 0.01-0.05 µM; Ki(L) = 2-4 µM | Rat Cortex Membranes | [8] |
| Sigma-2 Receptor | Ki = 201 nM | Not Specified | [5] |
| Kappa Opioid Receptor | High Affinity | Not Specified | [5] |
| Mu Opioid Receptor | High Affinity | Not Specified | [5] |
| Serotonin Transporter (SERT) | High Affinity | Not Specified | [1] |
| Dopamine Transporter (DAT) | High Affinity | Not Specified | [1] |
Experimental Protocols
Protocol 1: In Vivo Intracranial Electroencephalogram (iEEG) Recording in Rats
Objective: To record cortical electrical activity in freely moving rats before and after the administration of this compound to assess changes in brain network oscillations.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpel, forceps, dental drill)
-
Stainless steel screw electrodes
-
Dental cement
-
Electrophysiology recording system (amplifier, digitizer, software)
-
This compound hydrochloride
-
Saline solution (0.9% NaCl)
Procedure:
-
Electrode Implantation Surgery:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small burr holes over the desired cortical areas (e.g., olfactory bulb, M1, S1, V2) based on stereotaxic coordinates.
-
Gently screw the stainless steel electrodes into the burr holes until they make contact with the dura mater.
-
Place a reference electrode over a region of low electrical activity, such as the cerebellum.
-
Secure the electrodes and a headstage connector to the skull using dental cement.
-
Allow the animal to recover for at least one week post-surgery.
-
-
Habituation and Baseline Recording:
-
Habituate the rat to the recording chamber for several days.
-
On the recording day, connect the rat's headstage to the recording system and allow it to move freely.
-
Record baseline iEEG activity for at least 30 minutes.
-
-
This compound Administration and Recording:
-
Prepare a solution of this compound hydrochloride in saline. A typical dose is 40 mg/kg.
-
Administer the this compound solution via intraperitoneal (i.p.) injection. For control experiments, administer an equivalent volume of saline.
-
Continuously record iEEG activity for at least 2 hours post-injection.
-
-
Data Analysis:
-
Filter the raw iEEG data to remove noise and artifacts.
-
Perform a time-frequency analysis (e.g., using a short-time Fourier transform or wavelet analysis) to calculate the power spectral density across different frequency bands (e.g., delta, theta, alpha, beta, gamma).
-
Compare the power in each frequency band before and after this compound administration.
-
Protocol 2: In Vitro Field Potential Recording in Mouse Hippocampal Slices to Assess Synaptic Plasticity
Objective: To investigate the effect of this compound on long-term potentiation (LTP) at the Schaffer collateral-CA1 synapse in acute mouse hippocampal slices.
Materials:
-
Adult male C57BL/6 mice
-
Vibrating microtome (vibratome)
-
Dissection microscope
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber with perfusion system
-
Glass microelectrodes
-
Bipolar stimulating electrode
-
Electrophysiology amplifier and data acquisition system
-
This compound hydrochloride
-
Bicuculline (GABA-A receptor antagonist)
Procedure:
-
Brain Slice Preparation:
-
Anesthetize the mouse and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300 µm thick coronal hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Place a bipolar stimulating electrode in the stratum radiatum of the CA1 region to stimulate the Schaffer collateral afferents.
-
Place a glass recording microelectrode filled with aCSF in the stratum radiatum to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording and this compound Application:
-
Establish a stable baseline of fEPSPs by delivering single pulses to the stimulating electrode every 30 seconds.
-
After a stable baseline of at least 20 minutes, switch the perfusion to aCSF containing 50 µM this compound and 10 µM bicuculline.
-
Continue to record baseline fEPSPs for another 20-30 minutes in the presence of the drugs.
-
-
LTP Induction and Post-Tetanic Recording:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., five 100 ms trains of 100 Hz stimulation).
-
Continue to record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the slope of the fEPSPs.
-
Normalize the fEPSP slopes to the pre-HFS baseline.
-
Compare the magnitude of LTP between control slices and slices treated with this compound.
-
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. This compound block of the NMDA receptor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound How It Works Understanding Its Mechanisms of Action [roothealing.com]
- 4. researchgate.net [researchgate.net]
- 5. Morphing of this compound: A Successful Attempt into the Search for Sigma-2 Receptor Ligands [mdpi.com]
- 6. csan2024.saneurociencias.org.ar [csan2024.saneurociencias.org.ar]
- 7. Serotonergic Psychedelics in Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound on the Various Sites of the NMDA Receptor Complex and Sigma Binding Sites in Rat Braina - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Ibogaine's Anti-Addictive Properties
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical behavioral assays used to evaluate the anti-addictive properties of ibogaine. Detailed protocols for drug self-administration, conditioned place preference, and naloxone-precipitated withdrawal are provided, along with a summary of expected quantitative outcomes and an exploration of the underlying signaling pathways.
Introduction to this compound's Anti-Addictive Potential
This compound is a psychoactive indole alkaloid derived from the West African shrub Tabernanthe iboga. It has garnered significant interest for its potential to treat substance use disorders. Anecdotal reports and preliminary scientific evidence suggest that this compound can attenuate withdrawal symptoms and reduce drug cravings for extended periods. Its complex pharmacological profile, involving multiple neurotransmitter systems, is thought to underlie these effects. This document outlines standardized behavioral assays to rigorously assess these anti-addictive properties in a preclinical setting.
Key Behavioral Assays
Drug Self-Administration
The drug self-administration paradigm is a gold standard for assessing the reinforcing properties of a drug and the potential of a compound to reduce drug-taking behavior. In this model, animals are trained to perform a specific action (e.g., press a lever) to receive an infusion of a drug of abuse.
Experimental Protocol: Morphine Self-Administration in Rats
-
Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a cue light above the active lever, and an infusion pump connected to a catheter.
-
Subjects: Male Sprague-Dawley rats, surgically implanted with intravenous catheters.
-
Training:
-
Rats are trained to press the active lever to receive an intravenous infusion of morphine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule (one lever press results in one infusion).
-
Each infusion is paired with a light and/or tone cue.
-
Training sessions are typically 2 hours daily until a stable baseline of responding is achieved (e.g., <20% variation in the number of infusions over three consecutive days).
-
-
This compound Administration:
-
Once a stable baseline is established, rats are pre-treated with this compound hydrochloride (e.g., 2.5-80 mg/kg, intraperitoneally) or vehicle at a specified time before the self-administration session (e.g., 1 hour or 24 hours prior).
-
-
Testing:
-
The number of active and inactive lever presses is recorded during the session.
-
The total number of morphine infusions is calculated.
-
-
Data Analysis:
-
The primary dependent variable is the number of morphine infusions. A significant reduction in infusions following this compound treatment compared to vehicle indicates a decrease in the reinforcing properties of morphine.
-
Inactive lever presses are monitored to assess non-specific motor effects.
-
Quantitative Data Summary: Effect of this compound on Morphine Self-Administration
| This compound Dose (mg/kg) | Mean Reduction in Morphine Infusions (%) | Time Point of Measurement |
| 2.5 | Acute decrease | 1 hour post-ibogaine |
| 10 | Significant acute decrease | 1 hour post-ibogaine |
| 40 | Pronounced acute and sustained decrease | 1 hour and 24 hours post-ibogaine |
| 80 | Strong and persistent decrease | Up to several days post-ibogaine |
Note: The acute effects of higher doses may be confounded by motor effects such as tremors. The aftereffects observed at later time points are of particular interest for anti-addictive potential.
Conditioned Place Preference (CPP)
The CPP paradigm is used to measure the rewarding or aversive properties of a drug by associating its effects with a specific environment. A reduction in the preference for a drug-paired environment following treatment with a test compound suggests a blockade of the drug's rewarding effects.
Experimental Protocol: Morphine Conditioned Place Preference in Rats
-
Apparatus: A three-chamber CPP box with two distinct conditioning chambers (differentiated by visual and tactile cues) and a smaller neutral central chamber.
-
Phases of the Experiment:
-
Pre-Conditioning (Baseline Preference): On Day 1, rats are allowed to freely explore all three chambers for 15 minutes, and the time spent in each chamber is recorded to establish baseline preference.
-
Conditioning: This phase typically lasts for 8 days.
-
On alternate days (e.g., Days 2, 4, 6, 8), rats are injected with morphine (e.g., 5 mg/kg, subcutaneous) and confined to one of the conditioning chambers for 30 minutes.
-
On the intervening days (e.g., Days 3, 5, 7, 9), rats are injected with saline and confined to the other conditioning chamber for 30 minutes.
-
-
This compound Treatment: this compound (e.g., 40 mg/kg, i.p.) or vehicle is administered before each morphine conditioning session or at a specific time point before the post-conditioning test.
-
Post-Conditioning (Test): On Day 10, rats are again allowed to freely explore all three chambers in a drug-free state for 15 minutes. The time spent in each chamber is recorded.
-
-
Data Analysis:
-
The preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber.
-
A significant reduction in the preference score in the this compound-treated group compared to the vehicle-treated group indicates that this compound attenuated the rewarding effects of morphine.
-
Quantitative Data Summary: Effect of this compound on Morphine-Induced CPP
| Treatment Group | Mean Preference Score (seconds) - Pre-Conditioning | Mean Preference Score (seconds) - Post-Conditioning |
| Vehicle + Morphine | ~0 | +150 to +250 |
| This compound + Morphine | ~0 | +50 to +100 (significantly lower than vehicle) |
Note: this compound itself has been shown to be neither reinforcing nor aversive in the CPP paradigm.
Naloxone-Precipitated Withdrawal
This assay is used to model opioid withdrawal and to assess the ability of a compound to alleviate withdrawal symptoms. In morphine-dependent animals, the administration of an opioid antagonist like naloxone rapidly induces a robust and measurable withdrawal syndrome.
Experimental Protocol: Naloxone-Precipitated Morphine Withdrawal in Rats
-
Induction of Morphine Dependence:
-
Rats are made dependent on morphine through repeated injections of escalating doses (e.g., starting at 10 mg/kg and increasing to 100 mg/kg over 7-10 days) or by subcutaneous implantation of morphine pellets (e.g., 75 mg).
-
-
This compound Administration:
-
Prior to the induction of withdrawal, morphine-dependent rats are treated with this compound (e.g., 40-80 mg/kg, i.p.) or vehicle.
-
-
Precipitation of Withdrawal:
-
At a specified time after this compound treatment (e.g., 1-4 hours), withdrawal is precipitated by an injection of naloxone (e.g., 1 mg/kg, subcutaneous).
-
-
Assessment of Withdrawal Signs:
-
Immediately following naloxone injection, rats are placed in an observation chamber, and withdrawal signs are scored by a trained observer for a period of 30-60 minutes.
-
Commonly scored signs include: wet dog shakes, teeth chattering, ptosis (eyelid drooping), writhing, jumping, diarrhea, and weight loss.
-
-
Data Analysis:
-
A global withdrawal score is calculated by summing the scores for each sign.
-
A significant reduction in the global withdrawal score in the this compound-treated group compared to the vehicle-treated group indicates an attenuation of withdrawal symptoms.
-
Quantitative Data Summary: Effect of this compound on Naloxone-Precipitated Withdrawal Signs
| Withdrawal Sign | Vehicle-Treated (Mean Score/Frequency) | This compound-Treated (Mean Score/Frequency) |
| Jumping | 15-25 jumps/30 min | 2-8 jumps/30 min |
| Wet Dog Shakes | 10-20 shakes/30 min | 3-7 shakes/30 min |
| Teeth Chattering | Present (scored as 1) | Absent (scored as 0) |
| Global Withdrawal Score | 15-25 | 5-10 |
Note: The specific signs and scoring systems (e.g., Gellert-Holtzman scale) can vary between laboratories.
Signaling Pathways and Mechanisms of Action
This compound's anti-addictive properties are believed to be mediated by its complex interactions with multiple neurotransmitter systems and intracellular signaling pathways.
Application Notes and Protocols: Development of Standardized Dosage Regimens for Ibogaine Research
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive overview of the current knowledge on ibogaine pharmacology and outlines protocols to guide the development of standardized dosage regimens for clinical research. The lack of standardization has been a major barrier to evaluating the safety and efficacy of this compound, a psychoactive substance with putative anti-addictive properties.[1] These notes aim to provide a foundational framework for researchers.
Pharmacological Profile of this compound and Northis compound
This compound's complex pharmacological profile is central to both its potential therapeutic effects and its associated risks.[2][3] It is rapidly metabolized in the liver to its principal active metabolite, northis compound, which has a distinct and clinically significant pharmacological profile.[2][4] Understanding both compounds is critical for dosage regimen design.
Mechanism of Action
This compound and northis compound interact with a wide array of neurotransmitter systems, and a single mechanism of action has not been established.[2][3][5] This "matrix pharmacology" involves modulation of many molecular targets with weak or modest-potency interactions.[6] The primary targets include:
-
Serotonin System: Both this compound and northis compound act as potent serotonin reuptake inhibitors (SRIs), increasing synaptic serotonin levels, which may contribute to antidepressant effects.[7][8][9]
-
Opioid System: this compound is a weak mu-opioid receptor antagonist, while northis compound has a higher affinity for kappa and mu-opioid receptors.[4][7] Northis compound's action on the kappa-opioid receptor is thought to be involved in its anti-addictive, antidepressant, and neuroprotective effects.[7]
-
NMDA Receptors: Both compounds act as weak N-methyl-D-aspartate (NMDA) receptor antagonists, a mechanism associated with mitigating withdrawal and drug-seeking behaviors.[7][8]
-
Dopamine System: this compound interacts with the dopamine transporter (DAT), modulating dopamine signaling in reward-processing regions of the brain, which may help in reducing cravings.[5][7]
-
Nicotinic Receptors: this compound is a noncompetitive antagonist for the α3β4 nicotinic acetylcholine receptor, which is implicated in attenuating opioid withdrawal symptoms.[2][7]
The psychedelic experience induced by this compound is likely mediated by a complex interplay between kappa-opioid agonism, NMDA antagonism, and serotonergic transmission.[7]
.dot
Caption: Putative multi-target signaling pathways of this compound and northis compound.
Pharmacokinetics
The significant difference in half-life between this compound and northis compound is a crucial factor for dosage and safety monitoring. This compound itself is cleared relatively quickly, but it is a prodrug for the long-acting metabolite northis compound.[9] This long half-life means that northis compound may be responsible for sustained therapeutic effects, such as reduced cravings, for weeks or months post-treatment.[4][9] However, it also extends the risk period for adverse events, such as cardiac arrhythmias.
Table 1: Pharmacokinetic Parameters of this compound and Northis compound
| Parameter | This compound | Northis compound | Source(s) |
| Time to Peak (Tmax) | ~2-4 hours | ~2-3 hours | [9][10][11] |
| Elimination Half-life (t½) | Short (~1-6 hours) | Long (28-49 hours) | [4][9][11] |
| Metabolism | Primarily via CYP2D6 to northis compound | - | [12] |
| Key Characteristic | Prodrug for northis compound | Lipophilic, large volume of distribution | [4][8][9] |
Note: Pharmacokinetic parameters can show significant variability between individuals, partly due to genetic differences in CYP2D6 enzyme activity.[12]
Current Dosing Approaches and Safety Considerations
Current this compound dosing is not standardized and varies widely across different contexts. Clinical research and observational studies have used a range of doses, highlighting the need for systematic dose-finding studies.[1][13]
Dosing Regimens in Published Literature
Dosing is often calculated based on body weight (mg/kg). A "test dose" is frequently administered to screen for adverse or allergic reactions before the main therapeutic dose.[14]
Table 2: Examples of this compound Dosing Regimens in Research and Clinical Settings
| Dose Range | Patient Population / Context | Dosing Strategy | Source(s) |
| 8-12 mg/kg | Opioid and cocaine users (observational) | Single oral dose | [15] |
| 15-20 mg/kg | Opioid dependence (treatment manual) | Single oral dose | [16] |
| 500-1000 mg | Opioid addiction (clinical trials) | Single oral dose (fixed) | [17] |
| 20-400 mg | Alcoholism (escalating-dose trial) | Multiple ascending doses | [18][19] |
| Ascending low doses | Methadone dependence (Phase II trial) | Multiple ascending doses to taper off methadone | [1][20] |
| 2-3 mg/kg | General (safety guidelines) | Initial test dose | [14] |
Major Safety Concern: Cardiotoxicity
The most significant safety risk associated with this compound is cardiotoxicity, specifically the prolongation of the QT interval, which can lead to fatal cardiac arrhythmias.[21][22] This risk necessitates rigorous cardiovascular screening and continuous monitoring during and after administration.
-
Screening: All potential participants must undergo thorough cardiac evaluation, including a 12-lead ECG and a review of family history for cardiac issues.[23] Exclusion criteria should include any history of cardiac disease or a baseline corrected QT (QTc) interval greater than 420-440 ms.[23]
-
Monitoring: Continuous ECG monitoring is essential during the acute effects of the drug (at least 24-48 hours). Given northis compound's long half-life, extended monitoring may be warranted.
-
Dose: The risk of QTc prolongation appears to be dose-dependent. Fatalities are often associated with high doses (>20 mg/kg), pre-existing cardiac conditions, or co-administration of other drugs.[15][21]
Protocols for Dosage Regimen Development
The development of standardized regimens requires a systematic approach, beginning with preclinical studies and progressing to carefully designed clinical trials.
Protocol: Preclinical Dose-Ranging and PK/PD Study
Objective: To determine the pharmacokinetic profile, safety, and dose-response relationship of this compound and northis compound in a rodent model.
Methodology:
-
Animal Model: Use male and female Sprague-Dawley rats (n=8-10 per group).
-
Acclimatization: House animals in a controlled environment for at least 7 days before the study.
-
Dose Groups: Administer this compound HCl via oral gavage at 3-4 dose levels (e.g., 5, 10, 20, 40 mg/kg) and a vehicle control (e.g., saline).
-
Pharmacokinetic Sampling: Collect blood samples via tail vein or sparse sampling at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours).
-
Bioanalysis: Analyze plasma samples for this compound and northis compound concentrations using a validated LC-MS/MS method. Calculate PK parameters (Cmax, Tmax, AUC, t½).
-
Pharmacodynamic/Safety Assessment:
-
Behavioral: Monitor for tremors, ataxia, and other behavioral changes using a standardized rating scale (e.g., Scale for the Assessment and Rating of Ataxia - SARA).[23]
-
Cardiovascular: Use telemetry implants to monitor ECG (for QTc interval), heart rate, and blood pressure continuously.
-
-
Data Analysis: Correlate dose and plasma concentrations with behavioral and cardiovascular effects to establish a preliminary therapeutic window.
.dot
Caption: Experimental workflow for a preclinical pharmacokinetic/pharmacodynamic study.
Protocol: Phase 1 Single Ascending Dose (SAD) Clinical Trial
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending doses of this compound in healthy volunteers.
Methodology:
-
Study Design: Randomized, double-blind, placebo-controlled, single ascending dose design.
-
Population: Healthy adult volunteers (n=6-8 per cohort) with no history of cardiac, hepatic, or renal disease, and screened for CYP2D6 metabolizer status.
-
Inclusion/Exclusion Criteria:
-
Inclusion: Age 18-55, BMI 18-30 kg/m ², normal ECG.
-
Exclusion: History of cardiovascular disease, family history of sudden cardiac death, baseline QTc > 440 ms, concomitant medications, abnormal liver or kidney function.[23]
-
-
Dosing Regimen:
-
Start with a low, sub-therapeutic dose (e.g., 1 mg/kg or a fixed dose of 50 mg).
-
Establish multiple ascending dose cohorts (e.g., 50 mg, 100 mg, 200 mg, 400 mg).[18][19]
-
A Safety Review Committee must approve escalation to the next dose level based on a thorough review of all safety and tolerability data from the previous cohort.
-
-
Safety Monitoring:
-
Primary: Continuous 12-lead Holter monitoring for at least 72 hours post-dose. Frequent vital sign measurements.
-
Secondary: Neurological assessments (e.g., SARA for ataxia), cognitive function tests, and subjective effects questionnaires.[23] Blood chemistry and hematology at screening, baseline, and follow-up.
-
-
Pharmacokinetic Sampling:
-
Collect serial blood samples over a period of at least 5-7 days to adequately capture the terminal elimination phase of northis compound.
-
Analyze plasma for this compound and northis compound concentrations.
-
-
Go/No-Go Criteria for Dose Escalation: Pre-defined stopping rules, such as a clinically significant change in mean QTc interval from baseline, or the occurrence of serious adverse events.
Logical Framework for Clinical Dose Selection
Developing a standardized dosage regimen requires a logical framework that integrates patient-specific factors with rigorous safety monitoring. The goal is to mitigate risks while exploring potential efficacy.
.dot
Caption: Logical workflow for patient screening and dose administration in a clinical setting.
Conclusion
The development of standardized dosage regimens for this compound is an essential and urgent step toward validating its therapeutic potential and ensuring patient safety.[1] The complex pharmacology, particularly the role of the long-acting metabolite northis compound and the significant risk of cardiotoxicity, demands a cautious and systematic research approach. By employing rigorous preclinical protocols and carefully designed Phase 1 dose-escalation trials with intensive safety monitoring, researchers can establish a foundational dataset. This data will be critical for designing larger Phase 2 and 3 trials to definitively assess the efficacy of this compound for substance use disorders and other conditions.[20]
References
- 1. experiencethis compound.com [experiencethis compound.com]
- 2. droracle.ai [droracle.ai]
- 3. experiencethis compound.com [experiencethis compound.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound How It Works Understanding Its Mechanisms of Action [roothealing.com]
- 6. researchgate.net [researchgate.net]
- 7. beondthis compound.com [beondthis compound.com]
- 8. Northis compound - Wikipedia [en.wikipedia.org]
- 9. transcendthis compound.com [transcendthis compound.com]
- 10. Ascending-dose study of northis compound in healthy volunteers: pharmacokinetics, pharmacodynamics, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. blossomanalysis.com [blossomanalysis.com]
- 13. researchgate.net [researchgate.net]
- 14. ibogaineguidelines.com [ibogaineguidelines.com]
- 15. Frontiers | this compound Detoxification Transitions Opioid and Cocaine Abusers Between Dependence and Abstinence: Clinical Observations and Treatment Outcomes [frontiersin.org]
- 16. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 17. Iboga (this compound) Uses, Benefits & Dosage [drugs.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. This compound in the Treatment of Alcoholism: an Open-label Escalating-dose Trial | Clinical Research Trial Listing [centerwatch.com]
- 20. ICEERS this compound Clinical Trial | ICEERS | Ethnobotanical Education [iceers.org]
- 21. Psychedelic therapy - Wikipedia [en.wikipedia.org]
- 22. youtube.com [youtube.com]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
Ethical Considerations in Preclinical Ibogaine Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a framework for conducting preclinical research on ibogaine with a strong emphasis on ethical considerations. This compound, a psychoactive indole alkaloid, has shown potential in treating substance use disorders, but its complex pharmacology and potential for toxicity necessitate careful and ethically sound preclinical evaluation.
Ethical Framework for Preclinical this compound Research
The ethical conduct of preclinical this compound studies hinges on the principles of the 3Rs (Replacement, Reduction, and Refinement) and a thorough understanding of the compound's potential risks.
-
Replacement: Where possible, non-animal models should be employed to investigate specific mechanisms of this compound's action. For instance, in vitro studies using cell lines can be utilized to assess cytotoxicity, receptor binding affinities, and effects on ion channels, such as the human Ether-a-go-go-Related Gene (hERG) channel, a key factor in this compound's cardiotoxicity.
-
Reduction: The number of animals used in studies should be minimized without compromising statistical power. This can be achieved through careful experimental design, including appropriate power analysis, and the use of longitudinal studies where feasible to collect multiple data points from the same animal.
-
Refinement: All procedures involving animals must be refined to minimize pain, suffering, and distress. This includes the use of appropriate anesthesia and analgesia, establishing clear humane endpoints, and providing environmental enrichment. Given this compound's known dose-dependent toxicity, careful dose-selection studies are paramount to avoid unnecessary adverse effects.
Key Preclinical Experimental Protocols
The following are generalized protocols for key preclinical investigations of this compound. Researchers must adapt these protocols to their specific hypotheses and adhere to their institution's animal care and use committee (IACUC) guidelines.
Assessment of Anti-Addictive Properties: Opioid Self-Administration in Rodents
This protocol is designed to evaluate the efficacy of this compound in reducing opioid-seeking behavior.
Experimental Workflow:
Caption: Workflow for Opioid Self-Administration Study.
Methodology:
-
Animals: Male Wistar rats (250-300g) are individually housed with ad libitum access to food and water, except during experimental sessions.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump for intravenous drug delivery.
-
Training:
-
Rats are trained to press a lever for food reinforcement on a fixed-ratio 1 (FR1) schedule, gradually increasing to FR5.
-
Once lever pressing is established, surgery is performed to implant a chronic indwelling catheter into the jugular vein.
-
Following recovery, rats are allowed to self-administer an opioid (e.g., morphine, 0.5 mg/kg/infusion) on an FR5 schedule during daily 2-hour sessions. Stable responding is typically achieved within 10-14 days.
-
-
Treatment:
-
Once a stable baseline of opioid self-administration is established, rats are divided into treatment groups (e.g., vehicle, 20 mg/kg this compound, 40 mg/kg this compound).
-
This compound or vehicle is administered via intraperitoneal (i.p.) injection.
-
-
Testing:
-
Opioid self-administration sessions are conducted at various time points post-treatment (e.g., 24, 48, and 72 hours).
-
The number of active and inactive lever presses is recorded.
-
Evaluation of Cardiotoxicity: In Vitro hERG Channel Assay
This protocol assesses the potential of this compound to induce cardiotoxicity by measuring its effect on the hERG potassium channel.
Methodology:
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.
-
Apparatus: Patch-clamp electrophysiology setup.
-
Procedure:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
Cells are perfused with an extracellular solution, and the intracellular solution is delivered via the patch pipette.
-
A voltage-clamp protocol is applied to elicit hERG currents.
-
After obtaining a stable baseline current, cells are perfused with increasing concentrations of this compound.
-
The effect of this compound on the hERG current is measured, and the concentration-response curve is used to determine the IC50 value.
-
Assessment of Neurotoxicity: In Vivo Rodent Study
This protocol evaluates the potential neurotoxic effects of this compound on cerebellar Purkinje cells.
Methodology:
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Treatment:
-
Animals are administered a range of this compound doses (e.g., 25, 50, 100 mg/kg, i.p.) or vehicle. A positive control for neurotoxicity (e.g., harmaline) may be included.
-
-
Behavioral Assessment:
-
Ataxia and motor coordination are assessed at various time points post-injection using tests such as the rotarod and open field test.
-
-
Histological Analysis:
-
At the end of the study, animals are euthanized, and their brains are collected.
-
Cerebellar tissue is processed for histological staining (e.g., Hematoxylin and Eosin, Fluoro-Jade B) to identify and quantify Purkinje cell degeneration.
-
Data Presentation
Quantitative data from preclinical studies should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: In Vitro Effects of this compound on Monoamine Transporters
| Transporter | This compound IC50 (µM) | Northis compound IC50 (µM) | Reference |
| Serotonin Transporter (SERT) | 3.85 | 0.18 | [1] |
| Dopamine Transporter (DAT) | 20 | Not Reported | [2] |
Table 2: In Vivo Effects of this compound on Neurotrophic Factor mRNA Expression in Rat Brain (24 hours post-administration)
| Brain Region | This compound Dose (mg/kg, i.p.) | GDNF mRNA Change (fold vs. vehicle) | BDNF mRNA Change (fold vs. vehicle) | NGF mRNA Change (fold vs. vehicle) | Reference |
| Ventral Tegmental Area (VTA) | 20 | No significant change | Significant increase | Significant increase | [1][3] |
| Ventral Tegmental Area (VTA) | 40 | ~12-fold increase | Significant increase | Significant increase | [1][3] |
| Substantia Nigra (SN) | 40 | ~6-fold increase | Significant increase | Significant increase | [1][3] |
| Nucleus Accumbens (NAcc) | 20 | No significant change | Significant increase | No significant change | [1][3] |
| Nucleus Accumbens (NAcc) | 40 | No significant change | Significant increase | Significant increase | [1][3] |
| Prefrontal Cortex (PFC) | 20 | No significant change | Significant increase | Significant increase | [1][3] |
| Prefrontal Cortex (PFC) | 40 | No significant change | Significant increase | Significant increase | [1][3] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms of this compound is crucial for both efficacy and safety assessments.
This compound and the GDNF Signaling Pathway
This compound has been shown to upregulate the expression of Glial cell line-Derived Neurotrophic Factor (GDNF), particularly in the Ventral Tegmental Area (VTA). This is a key mechanism believed to contribute to its anti-addictive properties.[1][4][5][6][7]
Caption: this compound-Mediated GDNF Signaling Pathway.
This compound's Interaction with Monoamine Transporters
This compound and its primary metabolite, northis compound, interact with both the serotonin (SERT) and dopamine (DAT) transporters, leading to increased synaptic availability of these neurotransmitters.[2][5]
Caption: this compound's Effect on Monoamine Transporters.
This compound's Blockade of the hERG Channel
A primary safety concern with this compound is its potential to cause cardiac arrhythmias by blocking the hERG potassium channel.[8] This leads to a prolongation of the QT interval.
Caption: Mechanism of this compound-Induced Cardiotoxicity.
References
- 1. This compound Administration Modifies GDNF and BDNF Expression in Brain Regions Involved in Mesocorticolimbic and Nigral Dopaminergic Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of this compound on dopamine and serotonin transport in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Autoregulation of glial cell line-derived neurotrophic factor expression: implications for the long-lasting actions of the anti-addiction drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unraveling this compoundâs Mechanisms: A Neuropharmacology View Perspective [roothealing.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. uniprot.org [uniprot.org]
Application Notes and Protocols for Modeling Ibogaine's Physiological Effects Using Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibogaine, a psychoactive indole alkaloid derived from the Tabernanthe iboga plant, has garnered significant interest for its potential therapeutic applications, particularly in the treatment of substance use disorders.[1] Its complex pharmacological profile, involving interactions with multiple neurotransmitter systems, presents a unique challenge for preclinical modeling.[2][3] Organoid technology offers a powerful in vitro platform to dissect the intricate physiological effects of this compound in a human-relevant context.[4][5] Organoids, three-dimensional self-organizing structures derived from stem cells, can recapitulate the cellular diversity and microanatomy of human organs, providing a more physiologically relevant model compared to traditional 2D cell cultures.[6][7]
These application notes provide detailed protocols for utilizing cerebral, hepatic, and cardiac organoids to model the neurological, metabolic, and cardiotoxic effects of this compound.
Modeling Neuroplasticity and Neurotoxicity in Cerebral Organoids
Cerebral organoids, which mimic the developmental processes and cellular architecture of the human brain, are invaluable tools for studying the effects of psychoactive compounds on neurogenesis, synaptic plasticity, and neuronal health.[5][8] this compound is known to interact with several key neurotransmitter systems, including the serotonergic, dopaminergic, and glutamatergic (NMDA receptor) systems.[1][3] It also influences the expression of neurotrophic factors like GDNF and BDNF, which are crucial for neuronal survival and growth.[2][9]
Application:
To investigate the dose-dependent effects of this compound on neuronal differentiation, synaptogenesis, and potential neurotoxicity in a developing human brain model.
Experimental Protocol:
-
Cerebral Organoid Culture:
-
Generate cerebral organoids from human induced pluripotent stem cells (hiPSCs) using a well-established protocol (e.g., a guided differentiation method).[10]
-
Culture organoids in spinning bioreactors or on orbital shakers to ensure proper nutrient and oxygen exchange.[8]
-
Maintain organoids for at least 60 days to allow for the development of diverse neuronal populations and rudimentary cortical layering.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound hydrochloride in sterile, nuclease-free water.
-
On day 60, transfer mature cerebral organoids to a new culture plate.
-
Treat organoids with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control (sterile water).
-
Incubate for 24, 48, and 72-hour time points.
-
-
Endpoint Analysis:
-
Immunofluorescence Staining: Fix organoids in 4% paraformaldehyde, cryosection, and stain for markers of neuronal subtypes (e.g., β-III tubulin, MAP2), astrocytes (GFAP), and progenitors (SOX2, PAX6). Analyze changes in cell populations and morphology using confocal microscopy.
-
Gene Expression Analysis (RT-qPCR or RNA-seq): Extract RNA from treated and control organoids. Analyze the expression of genes related to neurogenesis (e.g., NEUROD1, DCX), synaptic function (e.g., SYN1, GRIN2B), and neurotrophic factors (GDNF, BDNF).
-
Electrophysiology (Microelectrode Array - MEA): Plate cerebral organoids on MEAs and record spontaneous neuronal firing activity before and after this compound treatment to assess changes in network function.[11]
-
Toxicity Assay: Assess cell viability using a lactate dehydrogenase (LDH) assay on the culture medium to quantify cytotoxicity.
-
Hypothetical Quantitative Data:
| This compound Conc. | Neuronal Viability (%) [72h] | BDNF mRNA Fold Change [48h] | Mean Firing Rate (Hz) on MEA [24h] |
| Vehicle Control | 98 ± 2 | 1.0 ± 0.1 | 1.5 ± 0.3 |
| 1 µM | 95 ± 3 | 1.8 ± 0.3 | 1.9 ± 0.4 |
| 10 µM | 85 ± 5 | 2.5 ± 0.4 | 2.8 ± 0.5 |
| 50 µM | 60 ± 8 | 1.2 ± 0.2 | 0.8 ± 0.2 |
Visualizations:
References
- 1. Unraveling this compoundâs Mechanisms: A Neuropharmacology View Perspective [roothealing.com]
- 2. beondthis compound.com [beondthis compound.com]
- 3. This compound How It Works Understanding Its Mechanisms of Action [roothealing.com]
- 4. Organoids: The current status and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | What Makes Organoids Good Models of Human Neurogenesis? [frontiersin.org]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. researchgate.net [researchgate.net]
- 8. CNS organoids: an innovative tool for neurological disease modeling and drug neurotoxicity screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Administration Modifies GDNF and BDNF Expression in Brain Regions Involved in Mesocorticolimbic and Nigral Dopaminergic Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dkfz.de [dkfz.de]
- 11. Integrating adult neurogenesis and human brain organoid models to advance epilepsy and associated behavioral research - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multi-Target Binding Profile of Ibogaine: Application Notes and Protocols for Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the receptor binding profile of ibogaine, a psychoactive indole alkaloid with potential therapeutic applications in addiction medicine. The following sections outline its affinity for various neurotransmitter receptors and transporters, and provide detailed protocols for conducting radioligand binding assays to determine these affinities.
Introduction
This compound is recognized as a pharmacologically complex agent, exhibiting a "dirty drug" profile by interacting with a wide array of central nervous system targets.[1][2] Its putative anti-addictive properties are thought to arise from this multifaceted mechanism of action, which includes modulation of opioid, serotonin, dopamine, and glutamate systems.[1][3] Understanding the affinity of this compound and its primary active metabolite, northis compound, for these various receptors is crucial for elucidating its therapeutic effects and potential side effects. Radioligand binding assays are a fundamental tool for characterizing these interactions, providing quantitative measures of binding affinity such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
Data Presentation: this compound and Northis compound Receptor Affinity
The following tables summarize the binding affinities of this compound and its metabolite, northis compound, for key neurotransmitter receptors and transporters. This data, compiled from multiple studies, allows for a comparative analysis of their interaction profiles.
Table 1: Opioid Receptor Binding Affinities
| Compound | Receptor Subtype | Ki (μM) | Radioligand Used |
| This compound | Mu (μ) | 11.04 ± 0.66 | Not Specified |
| ~0.13 & 4 | [3H]Naloxone | ||
| Kappa (κ) | 3.77 ± 0.81 | Not Specified | |
| Delta (δ) | > 100 | Not Specified | |
| Northis compound | Mu (μ) | 2.66 ± 0.62 | Not Specified |
| Kappa (κ) | 0.96 ± 0.08 | Not Specified | |
| Delta (δ) | 24.72 ± 2.26 | Not Specified |
Table 2: Monoamine Transporter and Receptor Binding Affinities
| Compound | Target | Ki / IC50 (μM) | Radioligand Used |
| This compound | Serotonin Transporter (SERT) | 4.8 ± 1.4 (Ki) | [3H]Ketanserin |
| 3.9 ± 1.1 (IC50) | [3H]GR-65630 | ||
| 5-HT2 Receptor | 4.8 ± 1.4 (Ki) | [3H]Ketanserin | |
| 5-HT3 Receptor | 3.9 ± 1.1 (IC50) | [3H]GR-65630 | |
| Northis compound | Serotonin Transporter (SERT) | 0.04 ± 0.01 (IC50) | [125I]RTI-55 |
| This compound | Dopamine Transporter (DAT) | Similar to Northis compound | Not Specified |
| Northis compound | Dopamine Transporter (DAT) | Similar to this compound | Not Specified |
Table 3: NMDA and Sigma Receptor Binding Affinities
| Compound | Target | Ki / IC50 (μM) | Radioligand Used |
| This compound | NMDA Receptor (MK-801 site) | 1.01 ± 0.1 (Ki) | [3H]MK-801 |
| 3.1 (IC50) | [3H]Dizocilpine | ||
| Sigma-1 (σ1) | 8.554 | --INVALID-LINK---Pentazocine | |
| Sigma-2 (σ2) | 0.201 | [3H]DTG | |
| Northis compound | NMDA Receptor | Lower affinity than this compound | Not Specified |
| Sigma-2 (σ2) | Does not bind | Not Specified |
Experimental Protocols
The following are detailed methodologies for conducting radioligand binding assays to determine the affinity of this compound and its analogs for various receptors.
Protocol 1: Sigma-2 (σ2) Receptor Binding Assay
This protocol is adapted from previously reported methods for determining affinity at the sigma-2 receptor.[1]
Materials:
-
Radioligand: [3H]DTG (1,3-di-o-tolylguanidine)
-
Sigma-1 Masking Agent: (+)-SKF10,047
-
Non-specific Binding Control: Unlabeled DTG
-
Tissue Preparation: Membrane protein from appropriate tissue (e.g., liver)
-
Buffer: 50 mM Tris-HCl, pH 8.0
-
Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 8.0
-
Filters: Whatman GF/B glass fiber filters, presoaked in 0.5% polyethylenimine (PEI)
-
Test Compound: this compound or its analogs, dissolved in DMSO and diluted in buffer.
Procedure:
-
Prepare reaction tubes each containing 360 µg of membrane protein.
-
Add 400 nM (+)-SKF10,047 to each tube to mask the σ1 sites.
-
Add the test compound (this compound) at various concentrations.
-
Initiate the binding reaction by adding 3.26 nM [3H]DTG. The final volume should be 1 mL.
-
For determining non-specific binding, a separate set of tubes should contain 5 µM unlabeled DTG in place of the test compound.
-
Incubate the tubes for 120 minutes at room temperature.
-
Terminate the assay by rapid filtration through the presoaked Whatman GF/B filters.
-
Wash the filters twice with 4 mL of ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine IC50 and Ki values.
Protocol 2: Serotonin Transporter (SERT) Binding Assay
This protocol is designed to measure the affinity of this compound for the serotonin transporter.[4]
Materials:
-
Radioligand: [3H]imipramine
-
Cell Line: HEK293 cells stably expressing human SERT (hSERT)
-
Membrane Preparation Buffer: 10 mM Tris-HCl (pH 7.5), 1 mM EDTA, 2 mM MgCl2
-
Incubation Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 2 mM MgCl2, 3 mM KCl, 120 mM NaCl
-
Non-specific Binding Control: Paroxetine (10 µM)
-
Test Compound: this compound or its analogs.
Procedure:
-
Prepare membranes from hSERT-expressing HEK293 cells.
-
In a final volume of 0.2 mL of incubation buffer, add 10 µg of membrane protein.
-
Add the test compound (this compound) at various concentrations.
-
Initiate the binding by adding 2 nM [3H]imipramine.
-
For non-specific binding, add 10 µM paroxetine instead of the test compound.
-
Incubate for 1 hour at 20°C.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound radioactivity by liquid scintillation counting.
-
Calculate the binding parameters.
Protocol 3: NMDA Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the MK-801 binding site on the NMDA receptor.[5]
Materials:
-
Radioligand: [3H]MK-801 (dizocilpine)
-
Tissue Preparation: Rat forebrain membranes
-
Buffer: 30 mM TRIS-HCl
-
Non-specific Binding Control: Unlabeled MK-801 or TCP
-
Test Compound: this compound or its analogs.
Procedure:
-
Prepare rat forebrain membranes as the source of NMDA receptors.
-
Set up the binding assay in 30 mM TRIS-HCl buffer.
-
Add the test compound (this compound) across a range of concentrations.
-
Add a fixed concentration of [3H]MK-801 (e.g., 4 nM).
-
To determine non-specific binding, use a saturating concentration of unlabeled MK-801.
-
Incubate the reaction mixture under appropriate conditions (e.g., room temperature for a specified time).
-
Separate bound and free radioligand by rapid filtration.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters.
-
Analyze the competition binding data to determine the IC50 of this compound.
Visualizations
Experimental Workflow
Caption: General workflow for a radioligand binding assay.
This compound's Multi-Target Interaction Pathway
Caption: this compound's interactions with multiple neurotransmitter systems.
References
- 1. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 2. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 3. [3H]U-69593 a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
Application Notes and Protocols for the Genetic Sequencing of Tabernanthe iboga and Alkaloid Production
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tabernanthe iboga is a perennial rainforest shrub native to Central Africa, renowned for its production of a diverse array of monoterpenoid indole alkaloids, most notably ibogaine. This compound has garnered significant interest for its potential therapeutic applications, particularly in the treatment of substance use disorders. However, the reliance on plant-sourced material presents challenges in terms of sustainability and consistent supply. This document provides detailed application notes and protocols for the genetic sequencing of T. iboga to identify key genes in alkaloid biosynthesis and for the subsequent analysis and production of these valuable compounds. The methodologies outlined herein are intended to facilitate research aimed at understanding and harnessing the genetic basis of iboga alkaloid production, with the ultimate goal of developing alternative production platforms through metabolic engineering.
Section 1: Genetic Analysis of Tabernanthe iboga
The genetic analysis of T. iboga is foundational to understanding its capacity for alkaloid production. The following protocols detail the extraction of high-quality nucleic acids and the subsequent steps for transcriptome sequencing and analysis, which are crucial for gene discovery in non-model organisms.
Tabernanthe iboga leaves are rich in secondary metabolites and polysaccharides that can interfere with DNA extraction. This protocol is an adaptation of the cetyltrimethylammonium bromide (CTAB) method, optimized for such challenging plant tissues.
Materials:
-
Fresh or silica-gel-dried T. iboga leaf tissue
-
Liquid nitrogen
-
2X CTAB buffer (2% w/v CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% w/v PVP-40)
-
β-mercaptoethanol
-
Chloroform:isoamyl alcohol (24:1)
-
Isopropanol, ice-cold
-
70% Ethanol, ice-cold
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
-
RNase A (10 mg/mL)
Procedure:
-
Grind 100-200 mg of leaf tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Transfer the powder to a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-warmed (65°C) 2X CTAB buffer with 2% β-mercaptoethanol (added just before use). Vortex thoroughly.
-
Incubate at 65°C for 60 minutes with occasional mixing.
-
Add 1 mL of chloroform:isoamyl alcohol (24:1). Mix by inversion for 15 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 2/3 volume of ice-cold isopropanol. Mix gently by inversion and incubate at -20°C for at least 1 hour to precipitate the DNA.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Wash the DNA pellet with 1 mL of ice-cold 70% ethanol. Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Air-dry the pellet for 10-15 minutes.
-
Resuspend the DNA in 50-100 µL of TE buffer.
-
Add 1 µL of RNase A and incubate at 37°C for 30 minutes.
-
Assess DNA quality and quantity using a spectrophotometer (A260/280 ratio should be ~1.8) and agarose gel electrophoresis.
This protocol utilizes the TRIzol reagent, which is effective for isolating high-quality RNA from tissues with high levels of secondary metabolites and ribonucleases.
Materials:
-
Fresh or frozen T. iboga root bark
-
Liquid nitrogen
-
TRIzol reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
Procedure:
-
Grind 50-100 mg of root bark to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Transfer the powder to a 2 mL microcentrifuge tube and add 1 mL of TRIzol reagent. Homogenize by vortexing.
-
Incubate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase containing the RNA to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used. Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet.
-
Discard the supernatant and wash the pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Air-dry the RNA pellet for 5-10 minutes. Do not over-dry.
-
Dissolve the RNA in 20-50 µL of RNase-free water.
-
Assess RNA integrity and quantity using a Bioanalyzer (RIN value > 7 is recommended) and a spectrophotometer (A260/280 ratio should be ~2.0).
This protocol outlines the general steps for preparing a stranded mRNA library for Illumina sequencing, a common approach for transcriptome analysis.
Materials:
-
High-quality total RNA (1-4 µg)
-
Illumina TruSeq Stranded mRNA Library Prep Kit (or equivalent)
-
Magnetic beads for purification
-
Ethanol (80%)
Procedure:
-
mRNA Purification: Isolate mRNA from the total RNA using oligo(dT) magnetic beads. This step enriches for polyadenylated transcripts.
-
Fragmentation and Priming: Fragment the purified mRNA into smaller pieces using divalent cations under elevated temperature. Prime the fragmented RNA with random hexamers.
-
First Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers.
-
Second Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H. dUTP is used in place of dTTP to achieve strand specificity.
-
Adenylation of 3' Ends: Add a single 'A' nucleotide to the 3' ends of the blunt-ended cDNA fragments to prevent them from ligating to one another.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the adenylated cDNA fragments.
-
Purification: Purify the adapter-ligated cDNA from unligated adapters using magnetic beads.
-
Enrichment by PCR: Amplify the library using PCR to enrich for fragments that have adapters on both ends and to add the index sequences for multiplexing.
-
Library Validation: Assess the quality and quantity of the library using a Bioanalyzer and qPCR. The library should exhibit a distinct peak corresponding to the expected fragment size distribution.
-
Sequencing: Pool indexed libraries and sequence on an Illumina platform (e.g., NovaSeq, HiSeq) to generate paired-end reads.
Since a reference genome for T. iboga is not publicly available, a de novo assembly approach is required.
Workflow:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim low-quality bases and remove adapter sequences using tools like Trimmomatic.
-
De Novo Transcriptome Assembly: Assemble the high-quality reads into transcripts using a de novo assembler such as Trinity.[1][2] For a non-model plant, default parameters are often a good starting point, but optimization of k-mer size may be necessary.[1][3]
-
Assembly Quality Assessment: Evaluate the quality of the assembly using metrics such as N50, contig length distribution, and by mapping the reads back to the assembly. BUSCO (Benchmarking Universal Single-Copy Orthologs) can be used to assess the completeness of the transcriptome.
-
Functional Annotation:
-
Homology Search: Perform a BLASTx search of the assembled transcripts against protein databases like NCBI's non-redundant (nr) protein database or UniProt/Swiss-Prot to find homologous proteins.[4][5]
-
Protein Domain Identification: Use InterProScan to identify conserved protein domains and functional sites in the translated transcript sequences.[6]
-
Gene Ontology (GO) and Pathway Analysis: Assign GO terms and map transcripts to metabolic pathways (e.g., KEGG) based on the BLAST and InterProScan results to infer their biological functions.
-
Caption: Experimental workflow for the genetic analysis of Tabernanthe iboga.
Section 2: Alkaloid Analysis and Production
This section provides protocols for the extraction, quantification, and biosynthetic production of iboga alkaloids.
This protocol describes a standard acid-base extraction method for obtaining a total alkaloid extract.
Materials:
-
Dried and powdered T. iboga root bark
-
5% Acetic acid solution
-
Ammonia solution (25-30%)
-
Acetone
-
Hydrochloric acid (concentrated)
-
Filter paper
Procedure:
-
Macerate 100 g of powdered root bark in 1 L of 5% acetic acid for 24 hours with occasional stirring.
-
Filter the mixture through several layers of cheesecloth or filter paper.
-
Make the filtrate basic (pH 9-10) by slowly adding ammonia solution. A precipitate of total alkaloids will form.
-
Allow the precipitate to settle, then collect it by filtration.
-
Wash the precipitate with distilled water and dry it in a desiccator or at a low temperature (<40°C).
-
The dried precipitate is the total alkaloid (TA) extract.
2.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold at 300°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 40-600 m/z.
Sample Preparation:
-
Dissolve the TA extract in methanol to a concentration of 1 mg/mL.
-
Filter through a 0.22 µm syringe filter before injection.
2.2.2 High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm and 280 nm.
-
Column Temperature: 30°C.
Sample Preparation:
-
Prepare a standard stock solution of this compound and voacangine in methanol.
-
Prepare a series of dilutions to create a calibration curve.
-
Dissolve the TA extract in the mobile phase and filter before injection.
The following table summarizes the typical alkaloid content found in T. iboga root bark. Note that concentrations can vary significantly based on the plant's age, geographic origin, and harvesting time.[7][8][9]
| Alkaloid | Concentration Range in Root Bark (% w/w) |
| This compound | 0.6 - 11.2 |
| Ibogaline | ~15% of total alkaloids |
| Ibogamine | ~5% of total alkaloids |
| Voacangine | Variable, often present |
Data compiled from multiple sources indicating a high degree of variability.[7][8][9]
Section 3: Biosynthesis and Metabolic Engineering of Iboga Alkaloids
Understanding the biosynthetic pathway of iboga alkaloids is crucial for metabolic engineering efforts aimed at producing these compounds in heterologous systems like yeast.
The biosynthesis of this compound begins with the precursors tryptophan and geranyl pyrophosphate (GPP), which are converted through a series of enzymatic steps to the key intermediate strictosidine. Strictosidine then undergoes further transformations to yield the iboga alkaloid scaffold.
Caption: Simplified biosynthetic pathway of this compound from primary precursors.
This protocol provides a general framework for expressing candidate genes from T. iboga (e.g., cytochrome P450s like ibogamine 10-hydroxylase) in yeast to characterize their function.
Materials:
-
S. cerevisiae expression strain (e.g., WAT11)
-
Yeast expression vector (e.g., pYES-DEST52)
-
cDNA of the T. iboga gene of interest
-
Yeast transformation reagents (e.g., lithium acetate/polyethylene glycol)
-
Selective growth media (e.g., SC-Ura with galactose for induction)
-
Substrate for the enzyme (e.g., ibogamine)
Procedure:
-
Gene Cloning: Clone the full-length coding sequence of the candidate gene from T. iboga cDNA into a yeast expression vector.
-
Yeast Transformation: Transform the expression construct into a suitable S. cerevisiae strain using the lithium acetate method.
-
Selection and Culture: Select for transformed yeast on appropriate selective media. Grow a starter culture in glucose-containing medium and then transfer to galactose-containing medium to induce gene expression.
-
Enzyme Assay:
-
Prepare microsomes from the induced yeast culture.
-
Incubate the microsomes with the putative substrate (e.g., ibogamine) and necessary cofactors (e.g., NADPH for P450s).
-
Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis: Analyze the reaction products by GC-MS or LC-MS to identify the enzymatic product and confirm the function of the expressed protein.
Caption: Workflow for heterologous expression and functional characterization.
References
- 1. A Pipeline for Non-model Organisms for de novo Transcriptome Assembly, Annotation, and Gene Ontology Analysis Using Open Tools: Case Study with Scots Pine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. De novo transcript sequence reconstruction from RNA-Seq: reference generation and analysis with Trinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Pipeline for Non-model Organisms for de novo Transcriptome Assembly, Annotation, and Gene Ontology Analysis Using Open Tools: Case Study with Scots Pine [bio-protocol.org]
- 4. Protein BLAST: search protein databases using a protein query [blast.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. InterPro [ebi.ac.uk]
- 7. rivm.nl [rivm.nl]
- 8. scielo.br [scielo.br]
- 9. Phytochemical characterization of Tabernanthe iboga root bark and its effects on dysfunctional metabolism and cognitive performance in high-fat-fed C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Ibogaine-Induced Cardiotoxicity in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mitigation of ibogaine-induced cardiotoxicity in preclinical settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cardiotoxicity?
A1: The primary mechanism is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2][3][4][5][6] This channel is crucial for the repolarization phase of the cardiac action potential.[2][7] Inhibition of hERG channels by this compound and its primary metabolite, northis compound, delays this repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[4][5][7] This QT prolongation increases the risk of life-threatening cardiac arrhythmias, such as Torsade de Pointes (TdP).[5][7]
Q2: Are both this compound and its metabolite, northis compound, cardiotoxic?
A2: Yes, both this compound and its long-lasting active metabolite, northis compound, contribute to cardiotoxicity.[4] They both block hERG potassium channels, leading to a prolonged QT interval.[7] The long half-life of northis compound means that the risk of cardiac adverse events can persist for several days after a single dose of this compound.
Q3: What are the main preclinical models used to assess this compound's cardiotoxicity?
A3: The main preclinical models include:
-
In vitro patch-clamp electrophysiology: This is used to directly measure the effect of this compound and its analogs on the hERG potassium channel, as well as other cardiac ion channels like sodium (Nav1.5) and calcium (Cav1.2) channels.[2]
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs): These cells provide a human-relevant in vitro model to assess the effects of this compound on action potential duration and to screen for pro-arrhythmic potential using techniques like microelectrode arrays (MEAs).[8][9][10]
-
In vivo electrocardiogram (ECG) monitoring: This is typically performed in animal models, such as rats, to measure the QT interval and other ECG parameters following this compound administration.[11][12][13][14]
Q4: What are the primary strategies for mitigating this compound-induced cardiotoxicity?
A4: The predominant strategy in the scientific literature is the development of this compound analogs with a reduced affinity for the hERG channel while retaining the desired anti-addictive properties.[1] One such analog that has been studied is 18-methoxycoronadine (18-MC).[2][5][15] There is a notable lack of published preclinical data on co-administration strategies to mitigate the cardiotoxicity of this compound itself. A clinical trial at Stanford Health Care is investigating an "this compound-Magnesium Therapy," suggesting that magnesium co-administration may be a potential strategy, but preclinical data supporting this is not yet widely available.[16]
Troubleshooting Guides
In Vitro hERG Patch-Clamp Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Unstable Seal or High Leak Current | Poor cell health; Debris in solutions; Improper pipette polishing. | Ensure cells are healthy and not overgrown. Filter all solutions (internal and external) on the day of the experiment. Optimize fire-polishing of patch pipettes. |
| Current Rundown (Decreasing hERG current over time) | Intracellular dialysis with pipette solution; Channel instability. | Include ATP and GTP in the internal solution to support cell health. Allow for a stable baseline recording period before drug application. Monitor current stability and discard cells with significant rundown. |
| High Variability in IC50 Values | Inconsistent drug concentrations (e.g., due to adsorption to tubing); Temperature fluctuations; Inconsistent voltage protocols. | Use low-adsorption tubing for drug perfusion. Maintain a constant physiological temperature (35-37°C) as hERG channel kinetics are temperature-sensitive.[17] Use a standardized voltage protocol across all experiments.[18] |
| Precipitation of this compound in Solution | Poor solubility of this compound at physiological pH. | Prepare stock solutions in an appropriate solvent (e.g., DMSO) and make final dilutions in the external solution immediately before use. Visually inspect solutions for any signs of precipitation. |
In Vivo ECG Monitoring in Rodent Models
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Noisy ECG Signal | Poor electrode contact; Animal movement; Electrical interference. | Ensure good contact of ECG electrodes with the skin. For telemetry studies, allow for a post-surgical recovery period.[13] House animals in a Faraday cage to minimize electrical noise. |
| Inaccurate QT Interval Measurement | Incorrect identification of the end of the T-wave; Heart rate variability. | Use a consistent method for defining the end of the T-wave (e.g., tangent method). Apply a heart rate correction formula for the QT interval (e.g., Bazett's or Fridericia's formula) to obtain the QTc. |
| High Variability in Response to this compound | Differences in drug metabolism (e.g., due to CYP2D6 polymorphisms in the animal strain); Stress-induced changes in heart rate. | Use a well-characterized animal strain. Allow for a sufficient acclimatization period for the animals in the experimental setup to minimize stress. |
Human iPSC-Cardiomyocyte (hiPSC-CM) Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Beating Rate or Arrhythmic Beating in Control Wells | Immature cardiomyocytes; Poor cell culture conditions. | Ensure hiPSC-CMs have been cultured for a sufficient duration to reach a mature phenotype. Maintain optimal cell culture conditions (e.g., temperature, CO2, media changes). |
| Inconsistent Field Potential Duration (FPD) Recordings | Incomplete cardiomyocyte monolayer over the electrodes; Beating rate variability. | Optimize cell seeding density to ensure a confluent monolayer over the microelectrode array (MEA).[8] Apply a correction for FPD based on the beating rate.[8] |
| High Well-to-Well Variability | Inconsistent cell plating; Edge effects in the culture plate. | Use a consistent and validated cell plating protocol.[19] Avoid using the outer wells of the plate, which are more susceptible to evaporation and temperature changes. |
Quantitative Data Summary
Table 1: In Vitro Effects of this compound and 18-MC on Cardiac Ion Channels
| Compound | Ion Channel | IC50 (µM) | Preclinical Model |
| This compound | hERG (Kv11.1) | 3 - 4 | Heterologously expressed in tsA201 cells |
| hNav1.5 | ~100 | Heterologously expressed in tsA201 cells | |
| hCav1.2 | ~163 | Heterologously expressed in tsA201 cells | |
| 18-MC | hERG (Kv11.1) | 15 | Heterologously expressed in tsA201 cells |
Data synthesized from multiple sources.[2][5]
Experimental Protocols
In Vitro hERG Manual Patch-Clamp Protocol
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the hERG1a isoform.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES (pH adjusted to 7.2 with KOH).
-
-
Procedure:
-
Culture cells to 70-80% confluency.
-
Prepare fresh external and internal solutions and filter them.
-
Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ.
-
Backfill pipettes with internal solution.
-
Establish a whole-cell patch-clamp configuration.
-
Compensate for pipette and whole-cell capacitance.
-
Apply a standardized voltage protocol to elicit hERG currents. A common protocol involves a holding potential of -80 mV, a depolarizing step to +20 mV to activate and inactivate the channels, followed by a repolarizing step to -50 mV to measure the peak tail current.[18]
-
Establish a stable baseline recording in the external solution.
-
Apply increasing concentrations of this compound or the test compound via a perfusion system.
-
At the end of the experiment, apply a known hERG blocker (e.g., E-4031) to confirm the recorded current is from hERG channels.
-
-
Data Analysis: Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the baseline. Fit the concentration-response data to a Hill equation to determine the IC50 value.
In Vivo ECG Monitoring in Rats via Telemetry
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Surgically implant a telemetry transmitter (e.g., DSI PhysioTel) according to the manufacturer's instructions. The electrodes are typically placed in a Lead II configuration.
-
Allow for a post-operative recovery period of at least one week.[13]
-
House the rats individually in cages with a telemetry receiver.
-
Record baseline ECG data for a sufficient period to establish a stable diurnal rhythm.
-
Administer this compound via the desired route (e.g., intraperitoneal, oral gavage).
-
Continuously record ECG data for at least 24-48 hours post-dose.
-
-
Data Analysis:
-
Analyze the ECG waveforms to determine heart rate, PR interval, QRS duration, and QT interval.
-
Apply a heart rate correction to the QT interval (e.g., Bazett's formula: QTc = QT / √RR).
-
Compare the post-dose QTc values to the baseline values.
-
hiPSC-Cardiomyocyte Microelectrode Array (MEA) Assay
-
Cell Model: Commercially available or in-house differentiated hiPSC-CMs.
-
Procedure:
-
Coat the MEA plate with an appropriate extracellular matrix protein (e.g., fibronectin).
-
Plate the hiPSC-CMs onto the MEA at a density that ensures a confluent, spontaneously beating monolayer.[8]
-
Culture the cells on the MEA for several days to allow for maturation and stable electrophysiological activity.
-
Record baseline field potential durations (FPDs) from each well. The FPD is analogous to the QT interval.
-
Apply increasing concentrations of this compound or the test compound to the wells.
-
Record FPDs at various time points after drug addition.
-
-
Data Analysis:
-
Measure the FPD from the field potential recordings.
-
Correct the FPD for the beating rate.
-
Calculate the change in FPD from baseline at each concentration.
-
Visualizations
Caption: this compound's cardiotoxicity signaling pathway.
Caption: Experimental workflow for mitigating cardiotoxicity.
Caption: Logical relationship of preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-addiction drug this compound inhibits voltage-gated ionic currents: A study to assess the drug's cardiac ion channel profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of hERG channel block by the psychoactive indole alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The anti-addictive drug this compound modulates voltage-gated ion channels and may trigger cardiac arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-addiction drug this compound inhibits hERG channels: a cardiac arrhythmia risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety of this compound administration in detoxification of opioid‐dependent individuals: a descriptive open‐label observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Technical Applications of Microelectrode Array and Patch Clamp Recordings on Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) for modeling cardiac arrhythmias: strengths, challenges and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Noninvasive recording of electrocardiogram in conscious rat: A new device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How can ECG recording in rats be more profitable for preclinical research? - Etisense [etisense.com]
- 13. The Effect of Aging on the Specialized Conducting System: A Telemetry ECG Study in Rats over a 6 Month Period - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Pre-post Evaluation of the Safety and Efficacy of this compound-Magnesium Therapy in Veterans With Repeated Blast Exposure [stanfordhealthcare.org]
- 17. sophion.com [sophion.com]
- 18. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 19. stemcell.com [stemcell.com]
Technical Support Center: Mitigating Ibogaine-Induced Neurotoxicity in Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and conducting experiments aimed at understanding and reducing the neurotoxic effects of ibogaine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced neurotoxicity?
A1: The primary mechanism of this compound-induced neurotoxicity is excitotoxicity, specifically targeting Purkinje cells in the cerebellum.[1][2] This is not a direct toxic effect of this compound on Purkinje cells. Instead, this compound stimulates the inferior olive, a structure in the brainstem that sends climbing fibers to the cerebellum.[1][2] This stimulation leads to a massive and sustained release of the excitatory neurotransmitter glutamate at the synapses between climbing fibers and Purkinje cells.[1] The subsequent over-activation of glutamate receptors on Purkinje cells triggers a cascade of intracellular events leading to cell damage and death.
Q2: Is the neurotoxicity of this compound dose-dependent?
A2: Yes, the neurotoxic effects of this compound are dose-dependent. Studies in rats have shown that high doses of this compound (e.g., 100 mg/kg) consistently produce Purkinje cell degeneration.[3][4][5] In contrast, lower doses (e.g., 25-40 mg/kg) have been identified as a no-observable-adverse-effect level (NOAEL) in rats, showing no significant neurotoxicity above control levels.[3][5]
Q3: How does the neurotoxicity of northis compound, the primary metabolite of this compound, compare to that of the parent compound?
A3: Northis compound, the main active metabolite of this compound, is considered to be less neurotoxic than its parent compound.[6] In vivo studies in rats have shown that northis compound does not produce the same tremorigenic effects as this compound, which are often associated with cerebellar dysfunction.[6] This suggests that northis compound may have a safer profile for therapeutic development.
Q4: What is the role of NMDA receptors in this compound's effects?
A4: this compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding to the MK-801 site within the receptor's ion channel.[7][8] This action is thought to contribute to its anti-addictive properties.[8] Interestingly, this NMDA receptor blockade may also offer some intrinsic neuroprotection against excitotoxicity, although at high doses, the excitotoxic cascade initiated by glutamate release from climbing fibers appears to overwhelm this protective effect. A patent has suggested that co-administration of this compound with other muscarinic or kainic acid antagonists could enhance neuroprotection.[7]
Q5: Does this compound have any neuroprotective properties?
A5: Paradoxically, alongside its neurotoxic potential, this compound has been shown to induce the expression of neurotrophic factors, which are proteins that support the growth, survival, and differentiation of neurons. Specifically, this compound has been found to increase the expression of Glial Cell Line-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF).[9][10] These neurotrophic factors are known to have neuroprotective effects and may play a role in the long-term therapeutic outcomes of this compound treatment. The signaling pathways activated by these factors, such as the PI3K/Akt and MAPK/ERK pathways, are associated with cell survival and plasticity.[11][[“]]
Troubleshooting Experimental Issues
Issue 1: Difficulty in reliably inducing and detecting this compound-induced neurotoxicity in animal models.
-
Solution: Ensure appropriate dosing and route of administration. High doses of this compound (e.g., 75-100 mg/kg, intraperitoneally) are typically required to consistently induce Purkinje cell degeneration in rats.[4][5] The choice of animal model is also critical, as some studies suggest species-specific differences in susceptibility. For detection, sensitive neurohistological techniques are necessary. Fink-Heimer silver staining is a reliable method for visualizing degenerating neurons, axons, and terminals.[3] Immunohistochemistry for Glial Fibrillary Acidic Protein (GFAP) is a sensitive biomarker for astrogliosis, an indicator of neuronal injury.[4][5]
Issue 2: Inconsistent results when assessing the efficacy of a potential neuroprotective agent co-administered with this compound.
-
Solution: Carefully consider the timing of administration of the neuroprotective agent relative to this compound. For agents targeting the initial excitotoxic cascade, co-administration or pre-treatment is likely necessary. The pharmacokinetics of both this compound and the neuroprotective agent should be taken into account to ensure they are both present at the target site at the appropriate times. It is also crucial to include robust control groups, including a group receiving the neuroprotective agent alone, to rule out any independent effects on the cerebellum.
Issue 3: Challenges in quantifying the extent of Purkinje cell loss.
-
Solution: Stereological counting methods are the gold standard for obtaining unbiased estimates of cell numbers in a specific brain region. This involves systematic random sampling of tissue sections and using a counting frame to count Purkinje cells. For a less labor-intensive approach, quantifying the area of Purkinje cell loss or the density of surviving Purkinje cells in specific cerebellar lobules can provide a reliable index of neurotoxicity.[4] Combining cell counting with measures of astrogliosis (GFAP staining intensity or area) can provide a more comprehensive assessment of neurotoxic damage.
Data Presentation
Table 1: Dose-Response of this compound-Induced Cerebellar Neurotoxicity in Rats
| This compound Dose (mg/kg, i.p.) | Number of Rats Affected / Total | Observed Neurotoxic Effects in Cerebellum | Reference |
| 25 | 0 / 6 | No observable adverse effects; indistinguishable from saline controls. | [5] |
| 50 | 2 / 6 | Patches of astrocytosis (GFAP increase); few degenerating neuronal cell bodies. | [5] |
| 75 | 6 / 6 | Neurodegeneration similar to 100 mg/kg, but with narrower bands of Purkinje cell loss. | [5] |
| 100 | 6 / 6 | Multiple, wide bands of degenerating Purkinje neurons; intense astrogliosis. | [4][5] |
Experimental Protocols
Protocol 1: Fink-Heimer II Staining for Degenerating Neurons
This protocol is adapted from methodologies used in studies assessing this compound-induced neurotoxicity.[3]
Materials:
-
Frozen brain sections (30-50 µm)
-
Solution A: 5g silver nitrate in 100ml deionized water
-
Solution B: 100g potassium nitrate, 100g potassium dichromate, 100ml 1% silver nitrate solution, 900ml deionized water
-
Solution C: 100g sucrose, 10ml 1% silver nitrate solution, 90ml deionized water
-
Solution D (Reducer): 10g pyrogallol, 5g citric acid in 100ml deionized water (prepare fresh)
-
0.5% potassium ferricyanide
-
0.5% sodium thiosulfate
Procedure:
-
Mount frozen sections onto gelatin-coated slides.
-
Immerse slides in Solution A for 20-30 minutes.
-
Rinse slides in deionized water (3 changes, 2 minutes each).
-
Immerse slides in Solution B for 20-30 minutes.
-
Rinse slides in deionized water (3 changes, 2 minutes each).
-
Immerse slides in Solution C for 20-30 minutes.
-
Transfer slides to the reducer solution (Solution D) and agitate gently for 1-3 minutes until sections turn a golden-brown color.
-
Rinse slides in deionized water.
-
Immerse slides in 0.5% potassium ferricyanide to reduce background staining.
-
Rinse slides in deionized water.
-
Fix the staining by immersing slides in 0.5% sodium thiosulfate for 1-2 minutes.
-
Rinse, dehydrate through a graded series of ethanol, clear in xylene, and coverslip.
Protocol 2: GFAP Immunohistochemistry for Astrogliosis
This is a general protocol that can be optimized for specific antibodies and tissues.
Materials:
-
Paraffin-embedded or frozen brain sections
-
Primary antibody: Rabbit anti-GFAP
-
Biotinylated secondary antibody (e.g., goat anti-rabbit)
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Deparaffinize and rehydrate paraffin-embedded sections. For frozen sections, bring to room temperature.
-
Perform antigen retrieval if necessary (typically for paraffin sections) by heating the slides in citrate buffer.
-
Rinse sections in PBS.
-
Incubate sections in a hydrogen peroxide solution (e.g., 0.3% in PBS) to block endogenous peroxidase activity.
-
Rinse sections in PBS.
-
Incubate sections in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate sections with the primary anti-GFAP antibody (diluted in blocking solution) overnight at 4°C.
-
Rinse sections in PBS.
-
Incubate sections with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Rinse sections in PBS.
-
Incubate sections with the ABC reagent for 1 hour at room temperature.
-
Rinse sections in PBS.
-
Develop the color reaction by incubating sections with the DAB substrate until the desired staining intensity is reached.
-
Rinse sections in water to stop the reaction.
-
Counterstain with a nuclear stain like hematoxylin (optional).
-
Dehydrate, clear, and coverslip.
Visualizations
Caption: this compound-Induced Excitotoxicity in Purkinje Cells.
Caption: Neurotrophic Factor Signaling Activated by this compound.
Caption: Workflow for Assessing this compound Neurotoxicity.
References
- 1. Degeneration of Purkinje cells in parasagittal zones of the cerebellar vermis after treatment with this compound or harmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Olivocerebellar Projection Mediates this compound-Induced Degeneration of Purkinje Cells: A Model of Indirect, Trans-Synaptic Excitotoxicity | Journal of Neuroscience [jneurosci.org]
- 3. This compound neurotoxicity: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. In vivo neurobiological effects of this compound and its O-desmethyl metabolite, 12-hydroxyibogamine (northis compound), in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5629307A - Use of this compound in reducing excitotoxic brain damage - Google Patents [patents.google.com]
- 8. Properties of this compound and its principal metabolite (12-hydroxyibogamine) at the MK-801 binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. How this compound Reverses Alcohol Addiction - BioResearch - Labmedica.com [labmedica.com]
- 11. researchgate.net [researchgate.net]
- 12. Role of PI3K/Akt pathway in neuroprotection and oxidative stress - Consensus [consensus.app]
Technical Support Center: Enhancing Ibogaine's Oral Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of ibogaine.
Frequently Asked Questions (FAQs)
Q1: What is the primary barrier to the oral bioavailability of this compound?
The principal obstacle is extensive first-pass metabolism.[1][2] After oral administration, this compound is heavily metabolized in the gut wall and liver, primarily by the cytochrome P450 enzyme CYP2D6, into its main active metabolite, northis compound.[1][3][4] This rapid conversion significantly reduces the amount of unchanged this compound that reaches systemic circulation.
Q2: How does the genetic variation of CYP2D6 impact this compound's pharmacokinetics?
Genetic polymorphism in the CYP2D6 gene leads to significant interindividual variability in metabolic activity.[3][4] Individuals can be categorized as poor, intermediate, extensive, or ultrarapid metabolizers.[3] This variation can dramatically alter the first-pass effect, leading to unpredictable plasma concentrations of both this compound and northis compound, and consequently, variable therapeutic effects and risk of adverse events.[3][4] For instance, poor metabolizers may have higher this compound exposure and lower northis compound levels, while ultrarapid metabolizers will clear this compound much faster.[4]
Q3: What role does the primary metabolite, northis compound, play?
Northis compound is an active metabolite that is believed to contribute significantly to this compound's therapeutic effects, particularly the reduction in opioid withdrawal symptoms and cravings.[1] It has a longer half-life than this compound and a strong affinity for the mu-opioid receptor.[1][5] The median time to reach maximum plasma concentration (t-max) for northis compound is typically between 4 to 10 hours after oral this compound administration.[1]
Q4: What are the main strategies being explored to bypass this compound's first-pass metabolism?
The main strategies focus on protecting the drug from enzymatic degradation or delivering it via routes that avoid the gastrointestinal tract and liver. These include:
-
Prodrugs: Designing inactive derivatives of this compound that are converted to the active form after absorption. An analog, 18-methoxycoronaridine (18-MC), has been developed to have an improved safety profile while retaining therapeutic effects.[6][7][8]
-
Nanoformulations: Encapsulating this compound in nanoparticles (e.g., lipid-based or polymeric) can protect it from the harsh GI environment, improve its solubility, and facilitate its absorption.[9][10][11]
-
Alternative Routes of Administration: Sublingual or buccal delivery allows for direct absorption into the bloodstream, bypassing the GI tract and first-pass metabolism.[12][13]
Troubleshooting Guides
Problem 1: High variability in plasma concentrations in animal studies.
-
Possible Cause: Genetic variation in the animal strain's equivalent of the CYP2D6 enzyme, leading to different metabolic rates.
-
Troubleshooting Steps:
-
Confirm the metabolic profile of the animal model: Review literature to understand the specific P450 enzymes responsible for this compound metabolism in the chosen species.
-
Use a standardized strain: Ensure all animals are from the same genetic background.
-
Consider phenotyping: If possible, phenotype a subset of animals to determine their metabolic status before the main experiment.
-
Increase sample size: A larger number of animals may be required to achieve statistical significance despite individual variations.
-
Problem 2: A novel nanoformulation shows no improvement in oral bioavailability over standard this compound HCl.
-
Possible Cause 1: Formulation Instability: The nanoparticles may not be stable in the acidic environment of the stomach, leading to premature release of this compound.
-
Troubleshooting Steps:
-
In Vitro Stability Test: Incubate the nanoformulation in simulated gastric fluid (SGF, pH 1.2-2.5) and simulated intestinal fluid (SIF, pH 6.8) to assess its stability and drug release profile.
-
Modify Formulation: Consider using enteric-coated polymers or other materials that are resistant to acidic pH to protect the formulation in the stomach.
-
-
Possible Cause 2: Poor Permeation across the Intestinal Epithelium: The nanoparticle characteristics (size, charge, surface chemistry) may not be optimal for absorption.
-
Troubleshooting Steps:
-
Characterize Nanoparticles: Re-verify the size, polydispersity index (PDI), and zeta potential of the formulation.
-
In Vitro Permeability Assay: Use a Caco-2 cell monolayer model to assess the permeability of the nanoformulation.
-
Incorporate Permeation Enhancers: Consider adding safe and effective permeation enhancers to the formulation.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and Northis compound in Humans after a Single Oral Dose
| Parameter | This compound | Northis compound | Reference |
| Dose Range | 8 - 12 mg/kg | N/A (Metabolite) | [2] |
| T-max (Median) | Not Specified | 4 - 10 hours | [1] |
| Clearance | Highly variable | Dependent on formation | [4] |
| Primary Metabolizing Enzyme | CYP2D6 | N/A | [1][4] |
Note: Pharmacokinetic values are highly dependent on the individual's CYP2D6 genotype and the specific study design.
Key Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Formulation Administration:
-
Administer the this compound formulation (e.g., nanoformulation suspended in water or this compound HCl solution) orally via gavage at a dose of 40 mg/kg.[6][14]
-
For intravenous administration (to determine absolute bioavailability), administer this compound at a lower dose (e.g., 10 mg/kg) via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2 mL) from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for the simultaneous quantification of this compound and northis compound in plasma.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life.
-
Visualizations
Caption: this compound undergoes extensive first-pass metabolism via CYP2D6.
Caption: A typical experimental workflow for testing new oral formulations.
Caption: A decision tree for troubleshooting poor in vivo results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Detoxification Transitions Opioid and Cocaine Abusers Between Dependence and Abstinence: Clinical Observations and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety of this compound administration in detoxification of opioid‐dependent individuals: a descriptive open‐label observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics and pharmacodynamics of this compound in opioid use disorder patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound/Northis compound in the Treatment of Substance Use Disorders: A Systematic Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. What We Have Gained from this compound: α3β4 Nicotinic Acetylcholine Receptor Inhibitors as Treatments for Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. Drug Delivery Approaches for Buccal and Sublingual Administration [ouci.dntb.gov.ua]
- 14. moishv.com [moishv.com]
Technical Support Center: Improving the Purity of Synthetically Derived Ibogaine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and purification of ibogaine. Our aim is to address common challenges encountered during experimental work to enhance the purity of the final compound.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question: My final product has a low yield after purification. What are the common causes and how can I improve recovery?
Answer: Low yields during purification can stem from several factors. One common issue is the loss of product during multiple purification steps. Each step, from extraction to chromatography and crystallization, can contribute to a decrease in the final yield. To improve recovery, consider optimizing each step. For instance, in liquid-liquid extractions, ensure the pH is optimal for partitioning this compound into the desired phase. During chromatography, carefully select your solvent system to ensure good separation and recovery. Finally, when performing recrystallization, avoid using an excessive amount of solvent, as this can lead to a significant portion of your product remaining in the mother liquor.
Question: I am observing a persistent impurity in my HPLC and NMR analyses. What are the likely culprits and how can they be removed?
Answer: Persistent impurities in synthetically derived this compound often include starting materials, reagents, or byproducts from the synthetic route. Common impurities may include unreacted precursors or isomers of this compound. To remove these, a multi-step purification approach is often necessary. A combination of acid-base extraction followed by column chromatography and a final recrystallization is a robust method. For stubborn impurities, preparative HPLC may be required. Identifying the impurity by techniques like mass spectrometry can provide clues for a more targeted purification strategy.
Question: My this compound hydrochloride product is off-white or yellowish instead of pure white. What causes this discoloration and how can it be resolved?
Answer: Discoloration in the final product is typically due to the presence of minor, highly colored impurities or degradation products. These can arise from oxidation or side reactions during synthesis and workup. To address this, you can try treating a solution of your product with activated carbon, which is effective at adsorbing colored impurities. Following the carbon treatment, a final recrystallization from a suitable solvent system, such as ethanol, should yield a purer, white crystalline product.[1][2]
Question: I'm having difficulty inducing crystallization of my purified this compound. What are some effective strategies and solvent systems?
Answer: Difficulty in crystallization can be due to residual solvent, the presence of impurities that inhibit crystal lattice formation, or using a suboptimal solvent system. For this compound hydrochloride, ethanol is a commonly used solvent for recrystallization.[1][3] If spontaneous crystallization does not occur upon cooling, you can try several techniques to induce it. These include scratching the inside of the flask with a glass rod to create nucleation sites, adding a seed crystal of pure this compound, or slowly evaporating the solvent.
Frequently Asked Questions (FAQs)
What are the most common impurities encountered in synthetically derived this compound?
Common impurities depend on the synthetic route but can include unreacted starting materials, reagents, and side-products. Structurally related alkaloids like ibogamine and ibogaline, which are common in plant-derived extracts, are less of a concern in total synthesis unless they are used as starting materials or are potential byproducts.[4]
What are the recommended analytical techniques for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing purity and quantifying this compound.[4][5][6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation and detecting impurities.
What are the key differences in purifying this compound freebase versus its hydrochloride salt?
This compound freebase is soluble in organic solvents, while its hydrochloride salt is more soluble in polar solvents like alcohols. This difference in solubility is exploited during acid-base extractions to separate this compound from non-basic impurities. The choice between purifying the freebase or the salt will depend on the subsequent steps of your workflow.
How can I store highly purified this compound to maintain its stability?
Highly purified this compound should be stored in a cool, dark, and dry place in a well-sealed container to prevent degradation from light and oxidation. Aqueous solutions of this compound have been found to be stable for extended periods when stored at low temperatures.[5][6]
Data Presentation
Table 1: Common Impurities in this compound and their Characteristics
| Impurity | Typical Source | Method of Removal |
| Unreacted Starting Materials | Incomplete synthetic reaction | Column chromatography, recrystallization |
| Residual Solvents | Incomplete drying of the final product | High vacuum drying, lyophilization |
| Related Alkaloids (e.g., Ibogamine) | Primarily in semi-synthesis from natural precursors | Preparative HPLC, careful recrystallization |
| Oxidation Products | Exposure to air and light | Activated carbon treatment, recrystallization |
Table 2: Recommended Solvent Systems for this compound Purification
| Purification Method | Recommended Solvent System |
| Column Chromatography (Silica Gel) | Dichloromethane/Methanol gradient, Ethyl acetate/Hexane with triethylamine |
| Recrystallization (this compound HCl) | Ethanol, Methanol/Acetone |
| Recrystallization (this compound Freebase) | Acetone, Ethyl acetate |
Table 3: Comparison of Analytical Techniques for Purity Assessment
| Technique | Information Provided | Detection Limit |
| HPLC-UV | Quantitative purity, detection of non-volatile impurities | ng/mL range |
| GC-MS | Quantitative purity, identification of volatile impurities | pg/mL range |
| ¹H NMR | Structural confirmation, detection of impurities at >1% | ~1% |
| LC-MS | Molecular weight confirmation, impurity identification | pg to ng/mL range |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve a known amount of your synthesized this compound in the mobile phase.
-
Injection and Analysis: Inject the standards and sample onto a C18 reverse-phase column.
-
Data Analysis: Integrate the peak areas and determine the purity of your sample by comparing it to the calibration curve.
Protocol 2: Flash Column Chromatography for Purification of Crude this compound
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the elution solvent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent like ethyl acetate or methanol.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization of this compound Hydrochloride
-
Dissolution: Dissolve the impure this compound hydrochloride in a minimal amount of hot ethanol.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to promote crystallization.
-
Crystal Collection: Collect the crystals by filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold ethanol and dry them under a vacuum.[1]
Protocol 4: Acid-Base Extraction for Removal of Non-Basic Impurities
-
Dissolution: Dissolve the crude synthetic mixture in an organic solvent like dichloromethane.
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to protonate the this compound and extract it into the aqueous phase, leaving non-basic impurities in the organic layer.
-
Basification: Separate the aqueous layer and basify it with a base (e.g., sodium bicarbonate or ammonia) to deprotonate the this compound, causing it to precipitate or be ready for extraction back into an organic solvent.[9][10]
-
Organic Extraction: Extract the this compound freebase into a fresh portion of organic solvent.
-
Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent to yield the purified this compound freebase.
Visualizations
Caption: A generalized workflow for the purification of synthetically derived this compound.
Caption: A flowchart to guide troubleshooting common issues in this compound purification.
Caption: A diagram illustrating the multifaceted interactions of this compound with various neurotransmitter systems.[11][12]
References
- 1. Another Iboga alkaloid extraction with purification, if needed. - Iboga - Welcome to the DMT-Nexus [dmt-nexus.me]
- 2. This compound.mindvox.com [this compound.mindvox.com]
- 3. puzzlepiece.org [puzzlepiece.org]
- 4. scielo.br [scielo.br]
- 5. Identification and quantification of the indole alkaloid this compound in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of this compound and 12-hydroxy-ibogamine in plasma by gas chromatography-positive ion chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound How It Works Understanding Its Mechanisms of Action [roothealing.com]
- 12. Unraveling this compoundâs Mechanisms: A Neuropharmacology View Perspective [roothealing.com]
Technical Support Center: Managing Ibogaine-Induced Tremor and Ataxia in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of ibogaine treatment. The focus is on managing and assessing the common side effects of tremor and ataxia.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced tremor and ataxia?
A1: this compound-induced tremor and ataxia are primarily linked to its effects on the cerebellum. The prevailing hypothesis is that this compound, similar to the related alkaloid harmaline, excites neurons in the inferior olive.[1][2] This leads to a sustained release of the excitatory neurotransmitter glutamate at the climbing fiber synapses on Purkinje cells in the cerebellum.[1] This excessive glutamatergic activity is thought to be excitotoxic, leading to the degeneration of Purkinje cells.[3][1][4] The damage to these neurons, which are crucial for motor coordination, manifests as tremor and ataxia.[3] This neurotoxicity is dose-dependent, with higher doses causing more significant Purkinje cell loss.[4]
Q2: At what doses of this compound should I expect to see tremor and ataxia in rats?
A2: Tremor and ataxia are dose-dependent effects of this compound in rats. Mild tremors can be observed at doses as low as 10 mg/kg.[5] As the dose increases, the severity of these motor impairments also increases. At 40-60 mg/kg, significant impairments in motor reflexes and ataxia are typically observed.[5][6] Higher doses (around 100 mg/kg) lead to more severe and sustained motor deficits.[4] It is important to note that the metabolite of this compound, northis compound, does not appear to induce tremors.[7]
Q3: How can I quantitatively assess tremor and ataxia in my animal models?
A3: Several methods can be used to quantitatively assess tremor and ataxia:
-
Tremor Rating Scales: A visual rating scale can be used to score the severity of tremors. These scales typically range from 0 (no tremor) to 4 or 5 (severe, spontaneous tremors).[3][8]
-
Rotarod Test: This is a standard test for motor coordination and balance. Rats are placed on a rotating rod, and the latency to fall is measured. This compound-treated animals will typically have a shorter latency to fall.
-
Open Field Test: This test can assess general locomotor activity and ataxic gait. Parameters such as distance traveled, speed, and rearing frequency can be measured. Ataxic animals may show a splayed hind limb gait and reduced exploratory behavior.[5]
-
Beam Walking Test: This test assesses fine motor coordination and balance by requiring the animal to traverse a narrow beam. The number of foot slips or falls can be quantified.
Q4: Are there any pharmacological interventions to mitigate this compound-induced tremor and ataxia?
A4: The excitotoxic mechanism suggests that N-methyl-D-aspartate (NMDA) receptor antagonists could potentially mitigate these effects, as this compound itself has been shown to be a noncompetitive NMDA antagonist.[1][4][9] Additionally, the involvement of the serotonergic system, particularly 5-HT2A receptors, in the overall effects of this compound has been noted.[10][11] While not directly proven to reduce tremor, modulation of this system could be a research avenue. However, it is important to consider that the metabolite northis compound, which is a more potent serotonin reuptake inhibitor, does not cause tremors, suggesting a complex relationship.[7] Further research is needed to identify specific and effective pharmacological interventions for this compound-induced motor deficits.
Q5: How can I distinguish between this compound-induced tremors and seizures in my animals?
A5: this compound-induced tremors are typically characterized by fine, high-frequency shaking of the head, trunk, and limbs.[5] At higher doses, myoclonic jerks (brief, involuntary muscle twitches) can also occur.[5] Seizures, on the other hand, often involve more severe, convulsive movements, loss of posture, and a clear postictal period of confusion or unresponsiveness. While high doses of this compound can induce seizure-like activity, the characteristic fine tremor is a more common and distinct side effect at lower to moderate doses. Careful observation of the animal's behavior and the nature of the motor disturbances is key to differentiation.
Troubleshooting Guides
Problem: Severe tremor and ataxia are interfering with other behavioral tests.
-
Solution 1: Dose Adjustment: The most straightforward approach is to lower the dose of this compound. A dose-response study should be conducted to find a dose that minimizes motor side effects while still being effective for the primary research question.[4][12]
-
Solution 2: Time Course Consideration: Tremor and ataxia are most pronounced in the first few hours after this compound administration and typically resolve within 24 hours.[13] Schedule other behavioral tests for a time point when the motor side effects have subsided.
-
Solution 3: Use of Northis compound: If the research question allows, consider using the primary metabolite, northis compound. Studies have shown that northis compound does not produce tremors in rodents.[7][14]
Problem: High variability in the severity of tremor and ataxia between animals in the same treatment group.
-
Solution 1: Control for Environmental Factors: Ensure that all animals are housed and tested under identical conditions. Stress can exacerbate motor side effects.
-
Solution 2: Consistent Drug Administration: Use a consistent route and method of administration. Ensure accurate dosing based on individual animal body weight.
-
Solution 3: Larger Sample Size: Increasing the number of animals per group can help to account for individual variability and improve the statistical power of the results.
Quantitative Data Summary
| Dose of this compound (mg/kg, i.p. in rats) | Observed Motor Effects | Reference(s) |
| 10 | Low-amplitude whole body tremors observed within 10 minutes of administration. Marked reduction in locomotor and nonlocomotor activity. | [5] |
| 20 | Slower response times on sensory and sensory-motor tests. | [6] |
| 40 | Impaired motor reflexes, ataxia, splayed hind limbs. Rats appear virtually inactive. Deleterious effects on spatial learning tasks. Fine tremors, flattening of body posture, and flaccid hind limbs for up to 2 hours. | [5][6] |
| 50 | Neurotoxicity observed in some animals, with patches of astrocytosis in the cerebellum. | [12] |
| 60 | Impaired performance of specific motor reflexes. | [6] |
| 75 | Neurodegeneration in the cerebellum, similar to the 100 mg/kg group but with narrower bands of degenerating Purkinje neurons. | [12] |
| 100 | Severe and sustained motor deficits. Widespread degeneration of Purkinje cells in the cerebellum. | [4][12] |
Experimental Protocols
Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance.
Materials:
-
Rotarod apparatus
-
Rat subjects
Procedure:
-
Habituation: For 2-3 days prior to testing, habituate the rats to the rotarod apparatus. Place each rat on the stationary rod for 60 seconds. Then, start the rotation at a very low speed (e.g., 4 rpm) for another 60 seconds.
-
Baseline Measurement: On the day of the experiment, before this compound administration, record the baseline latency to fall for each rat. The rod should accelerate from a starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a set period (e.g., 5 minutes). Record the time it takes for the rat to fall off the rod. Perform 2-3 trials per animal with a rest period in between.
-
This compound Administration: Administer this compound or vehicle control according to the experimental design.
-
Post-Treatment Testing: At the desired time points after administration, repeat the rotarod test as described in step 2.
-
Data Analysis: Compare the latency to fall between the this compound-treated and control groups. A significant decrease in latency to fall in the this compound group indicates impaired motor coordination.
Tremor Rating Scale
Objective: To quantitatively score the severity of tremors.
Materials:
-
Observation cage
-
Rat subjects
Procedure:
-
Observation Period: Place the rat in a clear observation cage. Observe the animal for a set period (e.g., 5 minutes) at various time points after this compound or vehicle administration.
-
Scoring: Score the severity of tremors based on the following scale:
-
0: No tremor.
-
1: Mild, intermittent tremor of the head or trunk, often elicited by movement.
-
2: Moderate, persistent tremor of the head, trunk, and/or limbs.
-
3: Severe, continuous, high-amplitude tremor affecting the whole body.
-
4: Very severe tremor accompanied by myoclonic jerks or difficulty maintaining posture.
-
-
Data Analysis: Compare the tremor scores between the this compound-treated and control groups.
Visualizations
References
- 1. Research Portal [scholarship.miami.edu]
- 2. Rodent models of tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 6. Effects of this compound on sensory-motor function, activity, and spatial learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo neurobiological effects of this compound and its O-desmethyl metabolite, 12-hydroxyibogamine (northis compound), in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Acute Administration in Rats Promotes Wakefulness, Long-Lasting REM Sleep Suppression, and a Distinctive Motor Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurochemical and Neuroendocrine Effects of this compound in Rats: Comparison to MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Behavioral and biochemical evidence for a nonessential 5-HT2A component of the this compound-induced discriminative stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A dose-response study of this compound-induced neuropathology in the rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound and addiction in the animal model, a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. itrlab.com [itrlab.com]
Technical Support Center: Overcoming Challenges in Long-Term Ibogaine Stability for Research
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for maintaining the long-term stability of ibogaine in a research setting. Given the inherent complexities of this psychoactive indole alkaloid, proper handling and storage are paramount to ensure the integrity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The primary factors that can compromise the stability of this compound are exposure to light, high temperatures, and oxidative conditions. This compound is particularly susceptible to photodegradation, especially when in solution.[1] Its complex indole structure can also be sensitive to changes in pH and the presence of oxidizing agents.
Q2: How should I store my solid this compound hydrochloride (HCl) for long-term use?
A2: For long-term storage, solid this compound HCl should be kept in a tightly sealed, amber glass container to protect it from light and moisture. It is recommended to store it in a controlled environment, ideally in a refrigerator (2-8 °C) or a freezer (-20 °C), to minimize thermal degradation. The storage area should be dark and have low humidity.
Q3: What is the expected shelf-life of this compound HCl under optimal storage conditions?
A3: While specific long-term stability data for solid this compound HCl is not extensively published, when stored under recommended conditions (protected from light, moisture, and extreme temperatures), it is expected to be stable.[2] However, it is crucial to perform periodic purity assessments to ensure its integrity over time, especially for extended research projects.
Q4: I've prepared a stock solution of this compound in methanol. How long can I store it?
A4: this compound in a methanolic solution is highly susceptible to degradation upon exposure to daylight.[1] If you must store a solution, it should be for the shortest possible time in a tightly capped amber vial in a refrigerator. It is best practice to prepare solutions fresh for each experiment to avoid the introduction of degradation products that could affect your results. One study noted a half-life of 81.5 minutes for this compound in a methanolic solution exposed to daylight.[1]
Q5: What are the known degradation products of this compound?
A5: Under photolytic conditions (exposure to light) in a methanolic solution, this compound has been shown to oxidize into ibochine and iboluteine.[1] Other degradation products may form under different stress conditions such as acidic, basic, or oxidative environments. Identifying and quantifying these degradation products is a key aspect of stability testing.
Q6: Can I use a plastic container to store my this compound?
A6: It is strongly recommended to use amber glass containers for storing both solid this compound and its solutions. Plastic containers may not offer sufficient protection from light and can potentially leach impurities into the sample.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | 1. Verify Storage Conditions: Ensure that your this compound stock (solid and solutions) has been stored according to the recommended guidelines (protected from light, low temperature). 2. Prepare Fresh Solutions: If using solutions, always prepare them fresh before each experiment. 3. Perform Purity Check: Analyze your current this compound stock using a validated analytical method like HPLC to check for the presence of degradation products. Compare the chromatogram to a reference standard. |
| Solvent Effects | 1. Solvent Purity: Ensure the solvent used to dissolve this compound is of high purity and has not degraded. 2. Solvent Compatibility: Be aware that the stability of this compound can vary in different solvents. If you are using a solvent other than one with established stability data, consider performing a preliminary stability check. |
| Incorrect Concentration | 1. Weighing Accuracy: Double-check the accuracy of the balance used for weighing the solid this compound. 2. Dissolution Issues: Ensure complete dissolution of this compound in the chosen solvent. Sonication may be required. |
Issue 2: Visible Changes in this compound Sample
| Observation | Potential Cause | Recommended Action |
| Discoloration of Solid this compound (e.g., yellowing) | Oxidation or exposure to light. | Do not use the sample. Discard it according to your institution's guidelines and use a fresh, properly stored stock. |
| Cloudiness or Precipitation in Solution | Poor solubility, degradation, or contamination. | Do not use the solution. Prepare a fresh solution, ensuring the this compound is fully dissolved. If the issue persists, consider trying a different solvent or adjusting the concentration. |
Quantitative Stability Data
The following table summarizes the limited publicly available quantitative data on this compound stability. Researchers should consider this information and conduct their own stability studies for their specific experimental conditions.
| Condition | Matrix | Parameter | Result | Reference |
| Daylight Exposure (20°C) | Methanolic Solution | Half-life | 81.5 minutes | [1] |
| Room Temperature | Human Plasma | Stability | Stable for at least 1 week | This finding is from a study focused on analytical method development and may not reflect long-term stability for research purposes. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Hydrochloride
Objective: To identify potential degradation products and establish the degradation pathways of this compound HCl under various stress conditions. This is a crucial step in developing a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound HCl in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.
-
Thermal Degradation: Store the solid this compound HCl in a hot air oven at a high temperature (e.g., 70°C) for a specified period. Also, reflux the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber with a UV light source (e.g., 254 nm) and a visible light source for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to separate and identify the degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify new peaks corresponding to degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of accurately quantifying this compound in the presence of its degradation products, process impurities, and excipients.
Methodology:
-
Instrumentation: A standard HPLC system with a PDA detector and a C18 reversed-phase column is a common starting point.
-
Mobile Phase Selection:
-
Start with a simple mobile phase, such as a mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer).
-
Optimize the mobile phase composition, pH, and gradient to achieve good separation between the this compound peak and any degradation product peaks identified in the forced degradation study.
-
-
Method Optimization:
-
Wavelength Selection: Use the PDA detector to determine the optimal wavelength for detecting this compound and its degradation products.
-
Column Temperature: Vary the column temperature to improve peak shape and resolution.
-
Flow Rate: Adjust the flow rate to optimize analysis time and separation efficiency.
-
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Troubleshooting Logic for Inconsistent Results.
Caption: Simplified this compound Signaling Pathways.
References
Technical Support Center: Refining Extraction Methods for Iboga Alkaloids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction and purification of iboga alkaloids.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of iboga alkaloids.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Alkaloid Yield | 1. Incomplete extraction from plant material.[1][2] 2. Insufficient basification, leaving alkaloids in the aqueous phase.[3] 3. Degradation of alkaloids due to excessive heat or light exposure.[3] 4. Loss of product during recrystallization steps.[4] | 1. Ensure the plant material is finely powdered. Perform multiple extraction cycles with fresh solvent until the extract is clear.[2][4][5] Consider using a Soxhlet extractor for more exhaustive extraction. 2. Check the pH of the aqueous solution after adding ammonia; it should be distinctly basic (pH 9-10). Add more ammonia if necessary, stirring thoroughly.[3] 3. Avoid boiling the extraction solvent for extended periods. Protect solutions containing alkaloids from direct sunlight.[3] 4. Use minimal amounts of hot solvent to dissolve the crude product for recrystallization. Cool the solution slowly to maximize crystal formation.[4] |
| Impure Final Product (Discoloration, Gummy Texture) | 1. Presence of plant pigments and oils. 2. Incomplete separation of other alkaloids (e.g., ibogamine, ibogaline).[6] 3. Residual solvents from the extraction process. | 1. Perform a defatting step with a non-polar solvent like hexane or ether on the initial acidic extract. 2. Multiple recrystallizations may be necessary.[4] Consider column chromatography for separation of closely related alkaloids. 3. Ensure the purified crystals are thoroughly dried under vacuum to remove any remaining solvent. |
| Difficulty Filtering the Acidic Extract | 1. Finely powdered plant material clogging the filter medium.[4] 2. Presence of starches and other water-soluble plant components. | 1. Use a coarser filter material for the initial filtration, such as a t-shirt or cloth, before moving to finer filters like coffee filters.[4] 2. Consider adding a centrifugation step to pellet the fine particles before filtration. |
| Precipitate Does Not Form Upon Basification | 1. Insufficient ammonia added to raise the pH.[3] 2. The concentration of alkaloids in the solution is too low. | 1. Add more ammonia solution incrementally while monitoring the pH.[3] 2. Concentrate the acidic extract by evaporation (without excessive heat) before basification. |
| Formation of Emulsions During Liquid-Liquid Extraction | 1. Vigorous shaking of the separatory funnel. 2. High concentration of plant material in the extract. | 1. Gently invert the separatory funnel for mixing instead of vigorous shaking. 2. Add a saturated sodium chloride (brine) solution to help break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield of ibogaine from Tabernanthe iboga root bark?
A1: The isolation of this compound from its natural source, Tabernanthe iboga, typically results in a low yield, accounting for approximately 0.3% of the root bark's weight.[1]
Q2: Are there alternative natural sources for obtaining this compound?
A2: Yes. Due to the low yield of this compound from T. iboga, it is often produced via semi-synthesis from voacangine.[1] Voacangine can be extracted in significantly larger amounts (~1.7%) from the root bark of Voacanga africana.[1]
Q3: What is the purpose of the acid-base extraction method?
A3: The acid-base extraction method is a common technique used to separate alkaloids from plant material. The process involves using an acidic solution to protonate the alkaloids, making them water-soluble. This allows them to be separated from the non-polar components of the plant material. Subsequently, a base is added to deprotonate the alkaloids, making them insoluble in water and allowing them to be extracted into an organic solvent.
Q4: How can I improve the purity of my extracted this compound?
A4: Recrystallization is a common method for purifying crude this compound hydrochloride.[4] This involves dissolving the extract in a minimal amount of a hot solvent, such as ethanol, and allowing it to cool slowly. The this compound hydrochloride will crystallize out, leaving impurities behind in the solvent.[4] Repeating this process can further increase purity.[4]
Q5: What are the main differences between Total Alkaloid (TA) extract and purified this compound HCl?
A5: A Total Alkaloid (TA) extract contains a mixture of all the alkaloids present in the plant material. In contrast, purified this compound HCl is a single, isolated alkaloid. The composition of TA extracts can be highly variable.[6]
Experimental Protocols
Acid-Base Extraction of Total Alkaloids from Tabernanthe iboga Root Bark
This protocol is a generalized procedure based on common acid-base extraction principles.
Materials:
-
Finely powdered Tabernanthe iboga root bark
-
5% Acetic acid or distilled white vinegar
-
10% Ammonia solution
-
Dichloromethane (DCM) or other suitable non-polar solvent
-
Separatory funnel
-
Filter paper (various porosities)
-
Beakers and flasks
-
Rotary evaporator
Methodology:
-
Acidic Extraction:
-
Macerate 100g of finely powdered T. iboga root bark in 500mL of 5% acetic acid.
-
Stir the mixture periodically for 4-6 hours.
-
Filter the mixture through a coarse filter to remove the bulk plant material.
-
Repeat the extraction on the plant material with fresh acetic acid solution two more times to ensure complete extraction of alkaloids.
-
Combine all the acidic filtrates.
-
-
Basification and Extraction:
-
Place the combined acidic extract in a large beaker and slowly add 10% ammonia solution while stirring until the pH reaches 9-10. A precipitate of the freebase alkaloids should form.
-
Transfer the basified solution to a separatory funnel.
-
Add 200mL of DCM to the separatory funnel, stopper it, and gently invert it multiple times to mix the layers. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate and drain the lower organic layer (DCM) into a clean flask.
-
Repeat the extraction of the aqueous layer with two more 200mL portions of DCM.
-
Combine all the organic extracts.
-
-
Solvent Evaporation:
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter out the sodium sulfate.
-
Evaporate the DCM under reduced pressure using a rotary evaporator to yield the crude Total Alkaloid (TA) extract.
-
Purification of this compound by Recrystallization
Materials:
-
Crude Total Alkaloid (TA) extract
-
Ethanol (95% or absolute)
-
Hydrochloric acid (concentrated)
-
Beakers
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Methodology:
-
Salt Formation:
-
Dissolve the crude TA extract in a minimal amount of ethanol.
-
Slowly add concentrated hydrochloric acid dropwise while stirring until the solution is acidic (pH ~3). The this compound hydrochloride will precipitate.
-
-
Recrystallization:
-
Filter the crude this compound HCl precipitate.
-
In a clean beaker, add a minimal amount of hot ethanol to the crude crystals to dissolve them completely.
-
Once dissolved, remove the beaker from the heat and allow it to cool slowly to room temperature.
-
Place the beaker in an ice bath to maximize crystal formation.
-
Collect the purified this compound HCl crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
-
Data Presentation
Table 1: Comparison of Alkaloid Content in Different Source Materials
| Plant Source | Alkaloid | Approximate Yield (% of dry root bark weight) | Reference |
| Tabernanthe iboga | This compound | ~0.3% | [1] |
| Voacanga africana | Voacangine | ~1.7% | [1] |
Table 2: Purity of Iboga-derived Products from Various Suppliers
| Product Type | This compound Content Range (%) | Reference |
| Iboga Root Bark | 0.6% - 11.2% | [6] |
| Total Alkaloids (TA) | 8.2% - 32.9% | [6] |
| Purified Total Alkaloids (PTA HCl) | ~73.7% | [6] |
| This compound HCl | 61.5% - 73.4% | [6] |
Visualizations
Caption: A generalized workflow for the extraction and purification of this compound.
Caption: A decision tree for troubleshooting low iboga alkaloid yield.
References
- 1. The Iboga Enigma: The Chemistry and Neuropharmacology of Iboga Alkaloids and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 3. puzzlepiece.org [puzzlepiece.org]
- 4. Another Iboga alkaloid extraction with purification, if needed. - Iboga - Welcome to the DMT-Nexus [dmt-nexus.me]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.br [scielo.br]
Technical Support Center: Enhancing the Therapeutic Window of Ibogaine Derivatives
This guide is intended for researchers, scientists, and drug development professionals actively working on the synthesis and evaluation of ibogaine derivatives. It provides troubleshooting advice, frequently asked questions, key experimental protocols, and data to address common challenges in enhancing the therapeutic window of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets to consider when designing this compound derivatives with an improved safety profile?
A1: The primary goal is to separate the therapeutic anti-addictive effects from the toxic effects. Key targets to modulate are:
-
hERG Potassium Channels: Inhibition of hERG channels by this compound and its primary metabolite northis compound is a major cause of cardiotoxicity, leading to QT interval prolongation and potentially fatal arrhythmias like Torsades de Pointes.[1][2][3] Derivatives should be screened for reduced hERG affinity.
-
Sigma-2 Receptors: Agonist activity at sigma-2 receptors has been linked to the neurotoxic effects of this compound, specifically the degeneration of Purkinje cells in the cerebellum observed at high doses.[4][5] Derivatives with lower affinity or antagonist activity at this receptor are desirable.[4]
-
Nicotinic Acetylcholine Receptors (nAChRs): Specifically, antagonist activity at the α3β4 subtype is thought to contribute to the anti-addictive properties.[6][7][8] This is a key therapeutic target to retain.
-
Serotonin Transporter (SERT): this compound and northis compound are potent serotonin reuptake inhibitors, which may contribute to their antidepressant and anti-addictive effects.[9][10] This is another important therapeutic target.
-
NMDA and Kappa-Opioid Receptors: Interactions with these receptors are also believed to be involved in the anti-addictive and psychoactive effects.[6][11][12]
Q2: My novel this compound derivative shows reduced efficacy in animal models of addiction compared to this compound. What could be the cause?
A2: Reduced efficacy could stem from several factors:
-
Altered Target Engagement: The structural modifications may have inadvertently reduced affinity for key therapeutic targets like the α3β4 nAChR, SERT, or kappa-opioid receptors.[6][7][12] A comprehensive binding affinity screen is recommended.
-
Pharmacokinetic Profile: The derivative might be metabolized too quickly or fail to cross the blood-brain barrier effectively. This compound itself is lipophilic and is sequestered in fat, which may contribute to its long-lasting effects.[4][12] Its active metabolite, northis compound, has a long half-life, which is also considered crucial for its sustained therapeutic action.[11][13] Consider conducting pharmacokinetic studies to determine the half-life and brain penetration of your compound and its metabolites.
-
Metabolism by CYP2D6: this compound is primarily metabolized by the CYP2D6 enzyme to form northis compound.[13][14] If your derivative's structure prevents this conversion or is metabolized into inactive compounds, its efficacy might be diminished.
Q3: How can I differentiate between the neurotoxic and therapeutic effects of my compounds in preclinical studies?
A3: This can be achieved by carefully designing dose-response studies and using specific behavioral and histological assessments.
-
Dose Separation: Studies in rats have shown that the anti-addictive effects of this compound can be observed at doses (e.g., 40 mg/kg) that do not cause Purkinje cell degeneration, whereas neurotoxicity is typically seen at higher doses (≥100 mg/kg).[11][15] Establishing a wide margin between the effective dose and the toxic dose is critical.
-
Behavioral Assays: Anti-addictive properties can be measured using models of drug self-administration.[4][8] Neurotoxicity can be assessed by observing for tremors, ataxia, and other motor deficits.[4][16]
-
Histological Analysis: Cerebellar tissue should be examined for Purkinje cell loss using methods like Fink-Heimer II staining.[15]
Troubleshooting Guides
Problem 1: High incidence of cardiac events (arrhythmia, sudden death) in animal models.
-
Probable Cause: Your derivative likely retains a high affinity for the hERG potassium channel, causing significant QT interval prolongation.[2][17]
-
Troubleshooting Steps:
-
In Vitro Screening: Perform whole-cell patch-clamp electrophysiology assays on cell lines heterologously expressing the hERG channel to determine the IC50 value for channel inhibition.[1] Compare this to this compound and northis compound.
-
Structural Modification: Synthesize new analogs with modifications aimed at reducing hERG binding. Often, reducing the basicity of the molecule can decrease hERG affinity.
-
Ex Vivo Analysis: Test the compound on isolated cardiomyocytes to observe its effect on action potential duration.[2]
-
In Vivo Monitoring: In subsequent animal studies, perform continuous ECG monitoring to measure the QT interval corrected for heart rate (QTc) after drug administration.[16]
-
Problem 2: Compound induces significant tremors or ataxia in rats at therapeutically relevant doses.
-
Probable Cause: The compound may have significant agonist activity at sigma-2 receptors or other off-target effects. This compound is known to be tremorigenic at moderate doses.[4] The derivative 18-MC was specifically designed to lack this effect.[4][18]
-
Troubleshooting Steps:
-
Receptor Binding Assay: Screen the compound's binding affinity for sigma-2 receptors. A lower affinity compared to this compound is desirable.[4]
-
Behavioral Quantification: Use a standardized rating scale to quantify the severity and duration of tremors and ataxia at different doses.
-
Comparative Study: Test your compound alongside this compound and a non-tremorigenic derivative like 18-MC as positive and negative controls, respectively.[18]
-
Quantitative Data Summary
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of this compound and Derivatives
| Target | This compound | Northis compound | 18-Methoxycoronaridine (18-MC) | Primary Function |
|---|---|---|---|---|
| SERT | ~500 | ~50 | High | Anti-depressant, Anti-addictive[4][9] |
| DAT | ~2000 | ~4000 | High | Reward Pathway Modulation[6] |
| Kappa-Opioid Receptor | ~2000 | ~300 | ~2500 | Anti-addictive, Hallucinogenic[6][11] |
| Mu-Opioid Receptor | ~4000 | ~100 | ~10000 | Opioid Withdrawal Modulation[6][11] |
| Sigma-2 Receptor | ~200 | High | ~6000 | Neurotoxicity[4][12] |
| α3β4 nAChR (IC50) | ~1000 | ~1000 | ~300 | Anti-addictive[7][8] |
| hERG Channel (IC50) | ~3000 | ~1500 | ~15000 | Cardiotoxicity[1] |
| NMDA Receptor | Micromolar | Micromolar | Micromolar | Anti-addictive, Neuroplasticity[9][11] |
(Note: Ki and IC50 values are compiled from various sources and may differ between studies. "High" indicates a value generally greater than 10,000 nM, signifying low affinity.)
Table 2: this compound Dose-Response in Rats
| Effect | Dose (mg/kg, i.p.) | Outcome | Reference |
|---|---|---|---|
| Therapeutic | 40 | Decreased morphine & cocaine self-administration | [15] |
| Side Effect | 20-40 | Induces whole-body tremors | [4] |
| Neurotoxic | ≥100 | Cerebellar Purkinje cell degeneration |[4][15] |
Key Experimental Protocols
Protocol 1: Assessment of Anti-Addictive Efficacy in a Rat Model of Morphine Self-Administration
-
Animal Model: Male Wistar rats are surgically implanted with intravenous catheters.
-
Training: Rats are trained to self-administer morphine (e.g., 0.5 mg/kg/infusion) by pressing a lever in an operant conditioning chamber. A stable baseline of responding is established over several days.
-
Treatment: A single dose of the test compound (e.g., this compound derivative) or vehicle is administered via intraperitoneal (i.p.) injection.
-
Testing: The effect of the pretreatment on morphine self-administration is tested at various time points after administration (e.g., 2, 19, 24, 48 hours) to assess both acute and protracted effects.[4]
-
Data Analysis: The number of morphine infusions is recorded and compared between the treatment and vehicle groups. A significant reduction in lever presses for morphine indicates potential anti-addictive efficacy.
Protocol 2: Evaluation of Cardiotoxicity via hERG Channel Patch-Clamp Assay
-
Cell Line: Use a mammalian cell line (e.g., HEK293 or tsA201) stably transfected with the gene encoding the hERG potassium channel.[1]
-
Electrophysiology: Employ the whole-cell patch-clamp technique to measure ionic currents through the hERG channels.
-
Compound Application: After establishing a stable baseline current, apply the test compound at various concentrations to the cells.
-
Data Acquisition: Record the reduction in the hERG current at each concentration.
-
Analysis: Plot the percentage of current inhibition against the compound concentration to calculate the IC50 value, which is the concentration required to inhibit 50% of the hERG current.[1] A higher IC50 value relative to this compound suggests a lower risk of cardiotoxicity.
Protocol 3: Assessment of Neurotoxicity via Histological Staining
-
Dosing: Administer a high dose of the test compound (e.g., 100 mg/kg, i.p.) to Sprague-Dawley rats. A saline-treated group serves as a negative control.[15]
-
Tissue Collection: After a set period (e.g., 48-72 hours), perfuse the animals and collect the brains.
-
Histology: Prepare cerebellar sections for staining.
-
Staining: Use a silver impregnation method like the Fink-Heimer II stain, which specifically labels degenerating neurons and their terminals.[15]
-
Microscopy and Analysis: Examine the cerebellar vermis and hemispheres under a microscope. Quantify the presence of degenerating Purkinje cells. The absence of staining, compared to a positive control (this compound), indicates a lack of neurotoxic effects at the tested dose.[15]
Visualizations
Caption: Key molecular targets of this compound derivatives.
Caption: Workflow for screening this compound derivatives.
Caption: Rationale for enhancing the therapeutic window.
References
- 1. The anti-addictive drug this compound modulates voltage-gated ion channels and may trigger cardiac arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How toxic is this compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 5. mdpi.com [mdpi.com]
- 6. beondthis compound.com [beondthis compound.com]
- 7. What We Have Gained from this compound: α3β4 Nicotinic Acetylcholine Receptor Inhibitors as Treatments for Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DARK Classics in Chemical Neuroscience: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unraveling this compoundâs Mechanisms: A Neuropharmacology View Perspective [roothealing.com]
- 10. This compound Inspires New Treatments for Addiction and Depression | UC San Francisco [ucsf.edu]
- 11. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 12. Mechanisms of antiaddictive actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: complex pharmacokinetics, concerns for safety, and preliminary efficacy measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound neurotoxicity: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Safety of this compound administration in detoxification of opioid‐dependent individuals: a descriptive open‐label observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Anti-Addiction Drug this compound and the Heart: A Delicate Relation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Cytochrome P450 Metabolism of Ibogaine and Potential Drug Interactions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cytochrome P450 (CYP) metabolism of ibogaine. Understanding these metabolic pathways is critical for designing experiments, interpreting data, and ensuring the safety of clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound in humans?
A1: this compound is primarily metabolized in the liver through O-demethylation to its major active metabolite, northis compound (also known as 12-hydroxyibogamine).[1][2][3][4] This conversion is a critical step that influences the duration and nature of this compound's effects. Northis compound has a significantly longer half-life than this compound and is believed to contribute to its prolonged anti-addictive properties.[5][6]
Q2: Which cytochrome P450 enzyme is principally responsible for this compound metabolism?
A2: The polymorphic enzyme Cytochrome P450 2D6 (CYP2D6) is the predominant enzyme responsible for the O-demethylation of this compound to northis compound.[1][2][7][8] Studies using human liver microsomes and recombinant P450 isoforms have confirmed the primary role of CYP2D6.[1][2]
Q3: What are the implications of CYP2D6 genetic polymorphisms on this compound metabolism?
A3: Genetic variations in the CYP2D6 gene can lead to different enzyme activity levels, categorizing individuals into poor, intermediate, extensive, and ultrarapid metabolizers.[9] This genetic variability can significantly impact the pharmacokinetics of this compound.[3] Poor metabolizers may have higher and more prolonged plasma concentrations of this compound, increasing the risk of toxicity, while ultrarapid metabolizers may clear the drug more quickly, potentially affecting its therapeutic efficacy.[7] Therefore, genotyping for CYP2D6 is a crucial consideration in clinical research and therapeutic applications of this compound.[7]
Q4: What are the known drug interactions with this compound related to CYP2D6?
A4: Co-administration of drugs that are substrates, inhibitors, or inducers of CYP2D6 can lead to significant drug-drug interactions with this compound.
-
CYP2D6 Inhibitors: Potent CYP2D6 inhibitors, such as certain selective serotonin reuptake inhibitors (SSRIs) like paroxetine and fluoxetine, as well as the antiarrhythmic drug quinidine, can block the metabolism of this compound.[1][2][5][10] This inhibition leads to increased plasma concentrations and a longer half-life of this compound, which can elevate the risk of adverse effects, particularly cardiotoxicity (QT interval prolongation).[7][10][11]
-
CYP2D6 Substrates: Drugs that are also metabolized by CYP2D6 can compete with this compound for the enzyme, potentially altering the metabolism of both substances. A list of drugs metabolized by CYP2D6 is extensive and includes many antidepressants, antipsychotics, and beta-blockers.[12]
Q5: Are there other CYP enzymes involved in this compound metabolism?
A5: While CYP2D6 is the primary enzyme, some research suggests that other CYP isoforms, such as CYP3A4, may play a minor role in this compound metabolism.[13] However, the contribution of these other enzymes to the overall clearance of this compound is considered to be significantly less than that of CYP2D6.[1][2]
Troubleshooting Experimental Issues
Issue 1: High variability in this compound metabolism in in vitro human liver microsome (HLM) assays.
-
Possible Cause: The variability likely reflects the genetic diversity of the HLM donors' CYP2D6 genes. Pooled HLMs from multiple donors can help to average out this variability, but for specific mechanistic studies, using HLMs from genotyped individuals (e.g., poor vs. extensive metabolizers) is recommended.
-
Troubleshooting Steps:
-
Verify the source and characterization of the pooled HLMs. Ensure they are representative of a general population.
-
For more detailed investigations, procure single-donor HLMs with known CYP2D6 genotypes.
-
Include a positive control substrate for CYP2D6 (e.g., bufuralol or dextromethorphan) to confirm expected enzyme activity in your assay.
-
Issue 2: Unexpectedly low formation of northis compound in an in vitro experiment.
-
Possible Cause: The experimental system may lack the necessary cofactors for CYP enzyme activity, or the enzyme may have been inadvertently inhibited.
-
Troubleshooting Steps:
-
Ensure the incubation mixture contains an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in sufficient concentrations.
-
Check for any potential inhibitors in your vehicle or buffer solutions. For example, some solvents can inhibit CYP activity at high concentrations.
-
Run a parallel experiment with a known CYP2D6 substrate to confirm the system is active.
-
If using recombinant CYP2D6, verify the protein's integrity and activity.
-
Issue 3: Difficulty in quantifying this compound and northis compound simultaneously using LC-MS/MS.
-
Possible Cause: The two compounds may have different optimal ionization efficiencies or fragmentation patterns.
-
Troubleshooting Steps:
-
Optimize the mass spectrometry parameters (e.g., cone voltage, collision energy) for each analyte individually.
-
Develop a multiple reaction monitoring (MRM) method with specific transitions for both this compound and northis compound.
-
Use stable isotope-labeled internal standards for both this compound and northis compound to correct for matrix effects and variations in ionization.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and Northis compound
| Parameter | This compound | Northis compound | Reference |
| Half-life (t½) | ~7.5 hours | ~28-49 hours | [5] |
| Time to Peak Plasma Concentration (Tmax) - Placebo | - | 4 hours (median) | [7] |
| Time to Peak Plasma Concentration (Tmax) - with Paroxetine | 1.5 hours (median) | 3 hours (median) | [7] |
Table 2: Enzyme Kinetic Parameters for this compound O-demethylation in Human Liver Microsomes
| Parameter | Value | Enzyme | Reference |
| Low KMapp | 1.1 µM | High-affinity (likely CYP2D6) | [1][2] |
| High KMapp | >200 µM | Low-affinity enzyme(s) | [1][2] |
| IC50 (Quinidine) | 0.2 µM | CYP2D6 | [1][2] |
Experimental Protocols
Protocol 1: In Vitro this compound Metabolism using Human Liver Microsomes
-
Objective: To determine the kinetic parameters of this compound metabolism.
-
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound hydrochloride
-
Northis compound standard
-
Potassium phosphate buffer (pH 7.4)
-
NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
-
-
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol or water).
-
In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.5 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.
-
Add varying concentrations of this compound to the incubation mixture.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of northis compound using a validated LC-MS/MS method.
-
Calculate kinetic parameters (KM and Vmax) by fitting the data to the Michaelis-Menten equation.
-
Protocol 2: CYP2D6 Inhibition Assay
-
Objective: To evaluate the potential of a test compound to inhibit the CYP2D6-mediated metabolism of this compound.
-
Materials:
-
Pooled human liver microsomes or recombinant CYP2D6
-
This compound (at a concentration near the KM)
-
Test compound at various concentrations
-
Known CYP2D6 inhibitor (e.g., quinidine) as a positive control
-
Other materials as in Protocol 1
-
-
Procedure:
-
Follow the general procedure of Protocol 1.
-
Pre-incubate the HLMs or recombinant CYP2D6 with the test compound or quinidine for a specified time (e.g., 10 minutes) before adding this compound.
-
Initiate the reaction with the NADPH-regenerating system.
-
After incubation, quench the reaction and process the samples as described previously.
-
Quantify the formation of northis compound.
-
Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value.
-
Visualizations
Caption: this compound is primarily metabolized to its active metabolite, northis compound, by CYP2D6.
Caption: Inhibition of CYP2D6 can lead to increased this compound levels and a higher risk of adverse events.
References
- 1. Cytochrome P4502D6 catalyzes the O-demethylation of the psychoactive alkaloid this compound to 12-hydroxyibogamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.nova.edu [scholars.nova.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmacy.media.uconn.edu [pharmacy.media.uconn.edu]
- 6. ibogaineclinic.com [ibogaineclinic.com]
- 7. Influence of CYP2D6 activity on the pharmacokinetics and pharmacodynamics of a single 20 mg dose of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Safety of this compound administration in detoxification of opioid‐dependent individuals: a descriptive open‐label observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iboga and this compound Harm Reduction Psychedelic Support · Psychedelic Support [psychedelic.support]
- 11. How toxic is this compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ibogaineguidelines.com [ibogaineguidelines.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Counteracting Ibogaine-Induced Seizures in Rodent Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating ibogaine-induced seizures in rodents.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental procedures.
Issue 1: High incidence of mortality in rodents administered high-dose this compound.
-
Question: We are observing a high mortality rate in our rats following the administration of high doses of this compound (≥100 mg/kg), which is compromising our study. How can we mitigate this?
-
Answer: High-dose this compound administration is associated with significant neurotoxicity, particularly to Purkinje cells in the cerebellum, which can contribute to mortality.[1][2][3] Consider the following troubleshooting steps:
-
Dose-Response Pilot Study: Conduct a pilot study to determine the minimum dose of this compound that induces seizures in your specific rodent strain and model. A dose of 100 mg/kg is known to cause neurodegeneration.[1][3] Doses as low as 50 mg/kg have shown neurotoxic effects in some rats.[1][4] A no-observable-adverse-effect level (NOAEL) has been suggested at 25 mg/kg.[1][2][4]
-
Pre-treatment with Anticonvulsants: Prophylactic administration of a broad-spectrum anticonvulsant may prevent the lethal consequences of this compound-induced seizures. Benzodiazepines like diazepam are a common choice for managing drug-induced seizures.[5][6][7]
-
Supportive Care: Ensure adequate hydration and temperature regulation for the animals post-ibogaine administration, as seizures can lead to dehydration and hyperthermia.
-
Issue 2: Inconsistent or absent seizure activity following this compound administration.
-
Question: We are not observing consistent seizure-like behavior in our mice after administering this compound. What could be the reason?
-
Answer: The proconvulsant effects of this compound can be dose-dependent and may vary between rodent species and strains. While high doses are associated with seizures, lower doses may even have anticonvulsant properties due to this compound's action as an NMDA receptor antagonist.[8][9][10]
-
Dosage and Route of Administration: Ensure your this compound dosage is within the reported range for inducing seizures. Intraperitoneal (i.p.) injection is a common route.[1][4] The timing of observation is also critical.
-
Seizure Detection Method: Visual observation alone may not be sufficient to detect all seizure activity, especially non-convulsive seizures. The gold standard for identifying and monitoring seizures is electroencephalogram (EEG) recording.[11][12] Consider implanting electrodes for continuous EEG monitoring.
-
Animal Strain: Different rodent strains can have varying susceptibilities to seizures. Ensure you are using a strain that has been previously characterized for its response to convulsant agents.
-
Issue 3: Difficulty in objectively quantifying seizure severity.
-
Question: We are struggling to quantify the severity of the observed seizures in a standardized manner. How can we improve our assessment?
-
Answer: Objective and standardized seizure scoring is crucial for reliable data.
-
Behavioral Scoring Scales: Utilize established behavioral scoring scales such as the Racine scale, which grades seizure severity based on observable behaviors from stage 1 (e.g., facial clonus) to stage 5 (e.g., generalized tonic-clonic seizures with loss of posture).[13]
-
Video-EEG Monitoring: The combination of video recording and EEG monitoring allows for the precise correlation of behavioral manifestations with electrographic seizure activity.[12][14] This is the most robust method for seizure characterization.
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism behind this compound-induced seizures?
A1: While the exact mechanism is not fully elucidated, it is hypothesized that at high doses, this compound's interaction with multiple neurotransmitter systems, including its antagonist activity at N-methyl-D-aspartate (NMDA) receptors, may lead to a paradoxical excitotoxic state in certain brain regions, such as the cerebellum.[8][15] This excitotoxicity, potentially through overstimulation of climbing fibers synapsing on Purkinje cells, could trigger seizure activity.[4] It is also suggested that high doses of this compound may act as a proconvulsive agent.[10]
Q2: What are the recommended countermeasures to test against this compound-induced seizures?
A2: Based on general principles of seizure management, the following classes of compounds could be investigated as potential countermeasures:
-
GABAA Receptor Positive Allosteric Modulators: Drugs like diazepam, which enhance the inhibitory effects of GABA, are a first-line treatment for many types of seizures.[5][16][17]
-
NMDA Receptor Antagonists: While this compound itself is an NMDA antagonist, other antagonists with different binding properties or kinetics might offer neuroprotection without the proconvulsive effects seen at high this compound doses.
-
Calcium Channel Blockers: These could potentially mitigate the downstream effects of excitotoxicity.
Q3: What are the key parameters to include in an experimental protocol for testing countermeasures?
A3: A robust experimental protocol should include:
-
Animal Model: Specify the rodent species and strain.
-
This compound Administration: Detail the dose, route, and timing of this compound administration.
-
Countermeasure Administration: Specify the dose, route, and timing of the countermeasure relative to this compound administration (pre-treatment vs. post-treatment).
-
Seizure Assessment: Clearly define the methods for seizure detection and quantification (e.g., behavioral scoring, EEG monitoring).
-
Outcome Measures: Primary outcomes may include seizure frequency, duration, and severity. Secondary outcomes could include neurotoxicity markers (e.g., Fluoro-Jade staining) and mortality rates.
Data Presentation
Table 1: Dose-Response of this compound-Induced Neurotoxicity in Rats
| This compound Dose (mg/kg, i.p.) | Observed Neurotoxic Effects in Cerebellum | Reference(s) |
| 25 | No Observable Adverse Effects (NOAEL) | [1][2][4] |
| 40 | No degeneration observed | [3] |
| 50 | Patches of astrocytosis, some degenerating neuronal perikarya in a subset of animals | [1][4] |
| 75 | Bands of degenerating Purkinje neurons | [1][2] |
| 100 | Widespread degeneration of Purkinje cells and gliosis of Bergmann astrocytes | [1][2][3] |
Table 2: Potential Countermeasures and Proposed Mechanisms
| Countermeasure Class | Example Drug | Proposed Mechanism of Action |
| GABAA Agonists | Diazepam | Enhances GABAergic inhibition |
| NMDA Receptor Antagonists | Memantine | Non-competitive NMDA receptor antagonist |
| Calcium Channel Blockers | Nimodipine | Blocks voltage-gated calcium channels |
Experimental Protocols
Protocol 1: Induction of Seizures with this compound and Assessment of a Countermeasure
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
Housing: Individually housed with ad libitum access to food and water, maintained on a 12:12h light:dark cycle.
-
Surgical Implantation (for EEG): Implant cortical or depth electrodes for EEG recording under aseptic surgical conditions. Allow for a one-week recovery period.
-
Baseline EEG: Record baseline EEG for at least 24 hours prior to drug administration.
-
Drug Administration:
-
Countermeasure Group: Administer the test countermeasure (e.g., diazepam, 5 mg/kg, i.p.) 30 minutes prior to this compound.
-
Vehicle Group: Administer vehicle control 30 minutes prior to this compound.
-
This compound Administration: Administer a convulsant dose of this compound (e.g., 100 mg/kg, i.p.) to all animals.
-
-
Seizure Monitoring:
-
Continuously record video and EEG for at least 4 hours post-ibogaine administration.
-
Score behavioral seizures every 5 minutes using the Racine scale.
-
Analyze EEG recordings for epileptiform discharges.
-
-
Data Analysis:
-
Compare the latency to the first seizure, seizure duration, and maximum seizure severity between the countermeasure and vehicle groups.
-
Quantify EEG power in different frequency bands.
-
-
Histology (Optional): At the end of the experiment, perfuse the animals and prepare brain sections for histological analysis of neurotoxicity (e.g., staining for degenerating neurons).
Visualizations
Caption: Proposed signaling pathway of this compound-induced seizures and countermeasure action.
Caption: Experimental workflow for testing countermeasures for this compound-induced seizures.
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. A dose-response study of this compound-induced neuropathology in the rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound neurotoxicity: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Diazepam prophylaxis for bicuculline-induced seizures: a rat dose-response model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a novel dosing paradigm to model diazepam rescue therapy in preclinical seizure and epilepsy models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Post-Exposure Administration of Diazepam Combined with Soluble Epoxide Hydrolase Inhibition Stops Seizures and Modulates Neuroinflammation in a Murine Model of Acute TETS Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-lasting this compound protection against NMDA-induced convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. “Herbal seizures” – atypical symptoms after this compound intoxication: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. criver.com [criver.com]
- 13. Experimental Models of Status Epilepticus and Neuronal Injury for Evaluation of Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. effect of diazepam intervention on seizure-cluster expression in a rat model of epilepsy [aesnet.org]
- 15. researchgate.net [researchgate.net]
- 16. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Translational Validity of Preclinical Ibogaine Research
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with ibogaine in preclinical settings. Our goal is to help improve the translational validity of your research by addressing common challenges and providing practical guidance.
Troubleshooting Guides
This section addresses specific issues that may arise during your preclinical this compound experiments.
| Problem | Potential Causes | Troubleshooting Steps |
| High variability in behavioral outcomes (e.g., self-administration, CPP). | 1. Inconsistent drug administration: Improper injection technique or unstable catheter patency in self-administration studies. 2. Animal stress: Environmental stressors can significantly impact behavioral readouts. 3. Pharmacokinetic variability: Differences in metabolism between individual animals. 4. Subject characteristics: Age, weight, and sex of the animals can influence results. | 1. Refine surgical and injection techniques: Ensure proper catheter placement and verify patency before and after each session. For intraperitoneal (i.p.) injections, ensure consistent administration into the peritoneal cavity. 2. Acclimate animals thoroughly: Allow for a sufficient period of habituation to the testing environment and handling procedures. Minimize noise and other disturbances in the animal facility. 3. Control for metabolic differences: If possible, use animals from a genetically homogeneous strain. Consider measuring plasma levels of this compound and northis compound to correlate with behavioral effects. 4. Standardize animal selection: Use animals within a narrow age and weight range. Be aware of sex differences in this compound's effects and analyze data for males and females separately.[1] |
| Lack of effect in a conditioned place preference (CPP) paradigm. | 1. Inappropriate dose: The dose of this compound may be too low to produce a conditioned effect or high enough to be aversive. 2. Insufficient conditioning: The number of conditioning sessions may not be adequate to establish a preference or aversion. 3. Biased apparatus: Animals may have an inherent preference for one compartment of the CPP apparatus. | 1. Conduct a dose-response study: Test a range of this compound doses to determine the optimal concentration for producing a conditioned response. 2. Optimize conditioning parameters: Increase the number of conditioning sessions or the duration of each session. 3. Perform a pre-test: Before conditioning, assess baseline preference for each compartment and counterbalance the assignment of the drug-paired side. |
| Signs of animal distress or toxicity (e.g., tremors, ataxia, seizures). | 1. High dose of this compound: this compound can induce dose-dependent neurotoxicity and cardiotoxicity.[2] 2. Rapid drug administration: Bolus injections can lead to acute toxicity. 3. Pre-existing health conditions: Underlying health issues in the animals can increase susceptibility to adverse effects. | 1. Use the lowest effective dose: Refer to the literature to select a dose that has been shown to be effective with minimal toxicity. For rats, doses above 50 mg/kg (i.p.) have been associated with neuronal injury.[2] 2. Administer the drug slowly: For intravenous (i.v.) administration, use a slow infusion rate. For i.p. injections, administer the solution at a controlled pace. 3. Health screen animals: Ensure all animals are healthy before starting the experiment. Exclude any animals that show signs of illness. |
| Inconsistent pharmacokinetic (PK) data. | 1. Species and strain differences: Significant variations in this compound metabolism exist between different species and even strains of the same species. 2. Sex differences: Females may exhibit higher bioavailability of this compound compared to males.[1] 3. First-pass metabolism: Oral administration of this compound leads to extensive metabolism to northis compound in the liver.[3] | 1. Select the appropriate animal model: Carefully consider the metabolic profile of the chosen species and strain and how it relates to humans. 2. Account for sex as a biological variable: Include both male and female animals in your studies and analyze the data separately. 3. Choose the appropriate route of administration: Be aware that the route of administration will significantly impact the plasma concentrations of this compound and northis compound. Intravenous administration bypasses first-pass metabolism.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolite of this compound and why is it important for translational research?
A1: The primary and active metabolite of this compound is northis compound (12-hydroxyibogamine).[2] It is crucial for translational research because:
-
Longer half-life: Northis compound has a significantly longer half-life than this compound, which may contribute to the long-lasting anti-addictive effects observed in humans.[4]
-
Different pharmacological profile: Northis compound has its own distinct pharmacological actions, including a higher affinity for the serotonin transporter.[2]
-
Potential for reduced toxicity: Some studies suggest that northis compound may have a better safety profile than this compound, with less potential for tremors and other adverse effects.[2]
Q2: How do I choose an appropriate dose of this compound for my preclinical study?
A2: Dose selection is critical for the translational validity and safety of your research. Consider the following:
-
Therapeutic window: Aim for a dose that has been shown to be effective in reducing drug self-administration or other addiction-related behaviors while minimizing toxicity. In rats, a dose of 40 mg/kg i.p. has been shown to be effective in reducing morphine and cocaine self-administration without causing Purkinje cell degeneration.[5][6][7]
-
Toxicity data: Be aware of the dose-dependent neurotoxic and cardiotoxic effects of this compound. In rats, doses of 50 mg/kg i.p. and higher have been associated with neuronal injury.[2]
-
Route of administration: The dose will vary depending on the route of administration (e.g., oral, i.p., i.v., subcutaneous).
-
Allometric scaling: While a useful starting point, direct allometric scaling of doses from animals to humans can be misleading due to species differences in metabolism and pharmacokinetics.
Q3: What are the key signaling pathways modulated by this compound that are relevant to its anti-addictive properties?
A3: this compound's anti-addictive effects are thought to be mediated by its interaction with multiple neurotransmitter systems and signaling pathways, including:
-
Serotonergic system: this compound and northis compound are serotonin reuptake inhibitors, leading to increased synaptic serotonin levels.
-
Dopaminergic system: this compound can modulate dopamine release in the brain's reward pathways.
-
Nicotinic Acetylcholine Receptors (nAChRs): this compound is a non-competitive antagonist of α3β4 nAChRs, which are involved in the rewarding effects of drugs of abuse.
-
Glial Cell Line-Derived Neurotrophic Factor (GDNF): this compound has been shown to increase the expression of GDNF, a protein that supports the survival of dopamine neurons and has been implicated in reducing addictive behaviors.[8]
Q4: What are the major challenges in translating preclinical findings on this compound to clinical trials?
A4: Several challenges hinder the direct translation of preclinical this compound research to humans:
-
Pharmacokinetics and Metabolism: The conversion of this compound to northis compound is mediated by the CYP2D6 enzyme in humans, which exhibits significant genetic polymorphism. This can lead to large inter-individual variability in drug exposure and response. Animal models may not fully recapitulate this metabolic variability.
-
Toxicity: Cardiotoxicity (QT prolongation) and neurotoxicity observed in animal models are significant safety concerns that need to be carefully managed in clinical trials.[4][9]
-
Psychoactive Effects: The intense psychoactive experience induced by this compound in humans is difficult to model in animals and presents challenges for blinding in clinical trials.
-
Complexity of Addiction: Animal models, while valuable, cannot fully capture the complex psychosocial aspects of human addiction.
Data Presentation
Table 1: Comparative Pharmacokinetics of this compound and Northis compound
| Parameter | Rats | Mice | Humans | References |
| This compound Half-life (t½) | ~1-2 hours (i.p.) | ~1 hour (i.v.) | 4-6 hours (oral) | [3][10] |
| Northis compound Half-life (t½) | >24 hours (i.p.) | Not well established | 24-36 hours (oral) | [3] |
| This compound Peak Plasma Concentration (Cmax) Time (Tmax) | ~15-30 minutes (i.p.) | ~10 seconds (i.v.) | ~2 hours (oral) | [10] |
| Northis compound Peak Plasma Concentration (Cmax) Time (Tmax) | ~2-4 hours (i.p.) | Not well established | ~2.5 hours (oral) | [11] |
| Primary Metabolizing Enzyme | CYP2D homologues | CYP2D homologues | CYP2D6 | [11] |
Table 2: Dose-Response Relationship of this compound-Induced Neurotoxicity in Rats (i.p. administration)
| Dose (mg/kg) | Observed Effects | References |
| 25 | No observable adverse effects (NOAEL) | [12] |
| 40 | No significant Purkinje cell degeneration | [5] |
| 50 | Evidence of astrocytosis and some degenerating neurons | [12] |
| 75 | Narrow bands of degenerating Purkinje neurons | [12] |
| 100 | Multiple bands of degenerating Purkinje neurons | [5][12] |
Experimental Protocols
Intravenous Self-Administration of a Substance of Abuse (e.g., Morphine) and the Effect of this compound Pre-treatment in Rats
Objective: To assess the effect of this compound on the reinforcing properties of a substance of abuse using an intravenous self-administration paradigm.
Methodology:
-
Animal Surgery:
-
Anesthetize adult male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., isoflurane).
-
Implant a chronic indwelling catheter into the right jugular vein. The catheter should be passed subcutaneously to exit on the back of the animal.
-
Allow at least 5-7 days for recovery. During this period, flush the catheters daily with heparinized saline to maintain patency.
-
-
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and a drug infusion pump.
-
-
Acquisition of Self-Administration:
-
Place rats in the operant chambers for daily 2-hour sessions.
-
A press on the "active" lever results in an intravenous infusion of the substance of abuse (e.g., morphine, 0.5 mg/kg/infusion) and the presentation of a cue light.
-
A press on the "inactive" lever has no programmed consequences.
-
Continue training until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
This compound Treatment and Testing:
-
Once stable self-administration is established, administer this compound (e.g., 40 mg/kg, i.p.) or vehicle 19 hours before the self-administration session.
-
Record the number of active and inactive lever presses during the 2-hour session.
-
Monitor the animals for any signs of toxicity.
-
-
Data Analysis:
-
Analyze the number of infusions and lever presses using appropriate statistical tests (e.g., t-test or ANOVA) to compare the this compound-treated group with the vehicle-treated group.
-
Conditioned Place Preference (CPP) for a Substance of Abuse and the Effect of this compound
Objective: To determine if this compound alters the rewarding effects of a substance of abuse as measured by the conditioned place preference paradigm.
Methodology:
-
Apparatus:
-
A three-chamber CPP apparatus with two larger conditioning chambers with distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller neutral central chamber.
-
-
Experimental Phases:
-
Pre-Conditioning (Day 1): Place each mouse in the central chamber and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference.
-
Conditioning (Days 2-9): This phase consists of 8 days of conditioning sessions.
-
On days 2, 4, 6, and 8, administer the substance of abuse (e.g., morphine, 10 mg/kg, s.c.) and confine the animal to one of the conditioning chambers for 30 minutes.
-
On days 3, 5, 7, and 9, administer saline and confine the animal to the opposite chamber for 30 minutes.
-
The drug-paired chamber should be counterbalanced across animals.
-
-
Post-Conditioning Test (Day 10): Place the animal in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber.
-
This compound Treatment: Administer this compound (e.g., 20 mg/kg, i.p.) or vehicle 30 minutes before the post-conditioning test.
-
-
Data Analysis:
-
Calculate a preference score (time spent in the drug-paired chamber minus time spent in the saline-paired chamber) for both the pre- and post-conditioning tests.
-
Use appropriate statistical tests (e.g., paired t-test or ANOVA) to determine if there is a significant change in preference and if this compound alters this preference.
-
Mandatory Visualizations
Signaling Pathways
Caption: Overview of this compound's multifaceted signaling pathways.
Experimental Workflow: Intravenous Self-Administration
Caption: Experimental workflow for intravenous self-administration.
Logical Relationship: Translational Challenges
References
- 1. youtube.com [youtube.com]
- 2. drugs.selfdecode.com [drugs.selfdecode.com]
- 3. Frontiers | this compound administration following repeated morphine administration upregulates myelination markers 2′, 3′-cyclic nucleotide 3′-phosphodiesterase (CNP) and myelin basic protein (MBP) mRNA and protein expression in the internal capsule of Sprague Dawley rats [frontiersin.org]
- 4. Psychedelic therapy - Wikipedia [en.wikipedia.org]
- 5. Effects and aftereffects of this compound on morphine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of this compound on cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. A systematic literature review of clinical trials and therapeutic applications of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Psychedelic drug - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
"addressing the limitations of current in vitro models for ibogaine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vitro models of ibogaine. Our goal is to help you address the limitations of current models and navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary in vitro models used to study this compound's effects?
A1: The most common in vitro models for this compound research include:
-
Human Embryonic Kidney (HEK293) cells: Primarily used for studying ion channel interactions, especially hERG potassium channels, to assess cardiotoxicity.
-
SH-SY5Y neuroblastoma cells: A human-derived cell line used to investigate neurotoxicity, neuronal differentiation, and the effects of this compound on dopaminergic neurons.[1][2]
-
Primary neuronal cultures: While more complex to maintain, these offer a more physiologically relevant model for neurotoxicity and synaptic plasticity studies.
-
Human liver microsomes (HLMs): The standard in vitro model for studying the metabolism of this compound, primarily through the cytochrome P450 enzyme CYP2D6.[3][4]
-
Stem cell-derived models: Including human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and neurons, which are emerging as more predictive models for cardiotoxicity and neurotoxicity, respectively.
Q2: What are the main limitations of these in vitro models for this compound research?
A2: Current in vitro models have several limitations:
-
Metabolic capacity: Many cell lines, like HEK293 and SH-SY5Y, have low to no expression of key metabolic enzymes like CYP2D6. This is a significant drawback as this compound's primary metabolite, northis compound, is pharmacologically active.[3][5]
-
Predicting complex toxicities: While models like hERG assays are good at predicting potential for QT prolongation, they may not fully recapitulate the complex interplay of factors leading to cardiotoxicity in vivo. Similarly, neurotoxicity observed in animal models, such as Purkinje cell damage, can be difficult to replicate and study mechanistically in simplified cell cultures.[6]
-
Blood-brain barrier: Standard in vitro models do not account for the transport of this compound and its metabolites across the blood-brain barrier.
-
Translational gap: Extrapolating effective in vitro concentrations to therapeutic or toxic in vivo doses is challenging and requires sophisticated pharmacokinetic modeling.
Q3: How can I account for the metabolic conversion of this compound to northis compound in my cell-based assays?
A3: To address the lack of metabolic activity in many cell lines, you can:
-
Co-culture models: Culture your cells of interest (e.g., neurons) with liver cells or microsomes that express CYP2D6.
-
Directly test northis compound: In addition to this compound, conduct parallel experiments with its primary metabolite, northis compound, which is commercially available.
-
Genetically engineered cell lines: Use cell lines that have been engineered to express CYP2D6.
Q4: What are the key safety concerns when working with this compound in a laboratory setting?
A4: this compound is a potent psychoactive substance and should be handled with appropriate safety precautions. It is classified as a Schedule I substance in the United States.[7] Researchers should adhere to all institutional and national regulations regarding the handling and storage of controlled substances. Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.
Troubleshooting Guides
Cardiotoxicity Assessment (hERG Assays)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in IC50 values for hERG inhibition. | Inconsistent clamp voltage, temperature fluctuations, or issues with the stability of the this compound solution. | Ensure a stable recording temperature (ideally 37°C) as hERG channel kinetics are temperature-sensitive. Prepare fresh this compound solutions for each experiment and verify the final concentration. Use a consistent voltage clamp protocol. |
| Weak or no hERG channel blockade at expected concentrations. | Poor quality of the cell seal in patch-clamp experiments, incorrect external or internal solutions, or degradation of the this compound stock. | Verify the quality of your gigaohm seals. Check the composition and pH of your recording solutions. Test the activity of a known hERG blocker as a positive control. |
| Cell death at higher this compound concentrations. | Off-target cytotoxic effects of this compound. | Determine the maximum non-toxic concentration of this compound in your cell line using a viability assay (e.g., MTT or LDH) before conducting functional assays. |
Neurotoxicity Assessment
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent results in cell viability assays (e.g., MTT). | This compound interference with the assay chemistry, or issues with cell plating density. | Run a cell-free control with this compound to check for direct interaction with MTT reagents. Optimize cell seeding density to ensure logarithmic growth during the experiment. Consider using an alternative viability assay like LDH or trypan blue exclusion. |
| Difficulty observing specific neurotoxic phenotypes (e.g., neurite retraction). | Insufficient incubation time, sub-optimal this compound concentration, or low sensitivity of the cell model. | Perform a time-course and concentration-response experiment to identify the optimal conditions for observing the desired phenotype. Consider using a more sensitive cell type, such as primary neurons or iPSC-derived neurons. |
| Contradictory results between different neurotoxicity assays. | Different assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity). | Use a multi-parametric approach by combining different assays to get a more comprehensive picture of this compound's neurotoxic potential. |
Metabolism Studies (Human Liver Microsomes)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no formation of northis compound. | Inactive microsomes, incorrect cofactor concentrations, or inhibition of CYP2D6 by other compounds in the reaction mixture. | Test the activity of your microsomes with a known CYP2D6 substrate (e.g., bufuralol). Ensure that NADPH is added to initiate the reaction and is at an optimal concentration. Check for potential inhibitors in your vehicle or other components of the reaction mixture. |
| High variability in metabolic rates. | Inconsistent incubation times, temperature fluctuations, or pipetting errors. | Use a temperature-controlled incubator and ensure precise timing of the start and stop of the reaction. Use calibrated pipettes and consider using a master mix to reduce pipetting variability. |
| Difficulty in quantifying this compound and northis compound. | Poor extraction recovery, matrix effects in LC-MS/MS analysis. | Optimize your extraction method (e.g., protein precipitation or solid-phase extraction). Use a stable isotope-labeled internal standard for both this compound and northis compound to correct for matrix effects and extraction variability.[8] |
General In Vitro Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor solubility of this compound in aqueous media. | This compound is a lipophilic compound with limited water solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. When diluting into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <0.5%) and does not affect the cells. Vortex or sonicate briefly to aid dissolution.[9] |
| This compound instability in culture medium. | This compound can be sensitive to light and may degrade over long incubation periods. | Prepare fresh solutions of this compound for each experiment. Protect solutions from light by using amber vials or covering with aluminum foil. For long-term incubations, consider replacing the medium with freshly prepared this compound at regular intervals. |
| Discrepancies between in vitro data and in vivo observations. | This is a fundamental challenge in pharmacology, often due to the limitations of in vitro models (lack of metabolism, complex physiological interactions, etc.). | Acknowledge the limitations of your model in your data interpretation. Use multiple in vitro models to build a more complete picture. Employ in vitro to in vivo extrapolation (IVIVE) modeling to better predict the in vivo consequences of your in vitro findings.[10][11][12] |
Quantitative Data Summary
Table 1: In Vitro Cardiotoxicity of this compound and Related Compounds
| Compound | Cell Line | Assay | IC50 (µM) | Reference(s) |
| This compound | HEK293 | hERG Patch Clamp | 3.53 - 4.09 | [13] |
| Northis compound | HEK293 | hERG Patch Clamp | 2.86 | [13] |
| Voacangine | HEK293 | hERG Patch Clamp | 2.25 | [13] |
| 18-MC | HEK293 | hERG Patch Clamp | >50 | [13] |
Table 2: In Vitro Metabolism of this compound
| Enzyme System | Key Enzyme | Apparent KM (µM) | Reference(s) |
| Human Liver Microsomes (low affinity) | CYP2D6 | >200 | [3][4] |
| Human Liver Microsomes (high affinity) | CYP2D6 | 0.55 - 1.1 | [3][4] |
Table 3: In Vitro Neurotoxicity of this compound
| Cell Model | Assay | Endpoint | Effective Concentration | Reference(s) |
| Cultured Rat Hippocampal Neurons | Whole-cell recording | NMDA-induced current block | IC50 = 3.1 µM | [14] |
| Rat Forebrain Membranes | [3H]dizocilpine binding | Inhibition of binding | IC50 = 3.2 µM | [14] |
Experimental Protocols
Protocol 1: hERG Potassium Channel Assay using Patch-Clamp Electrophysiology
-
Cell Culture: Culture HEK293 cells stably expressing the hERG channel in DMEM supplemented with 10% FBS and a selection antibiotic.
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES (pH 7.4 with NaOH).
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2 with KOH).
-
-
Patch-Clamp Recording:
-
Perform whole-cell patch-clamp recordings at 37°C.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing pulse to -50 mV for 3 seconds to elicit the hERG tail current.
-
-
This compound Application:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute to final concentrations in the external solution immediately before use.
-
Perfuse the cells with the this compound-containing solution for 5-10 minutes to ensure equilibration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude before and after this compound application.
-
Calculate the percentage of current inhibition for each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Protocol 2: this compound Metabolism in Human Liver Microsomes
-
Materials:
-
Pooled human liver microsomes (HLMs).
-
This compound.
-
NADPH regenerating system (or NADPH).
-
Phosphate buffer (0.1 M, pH 7.4).
-
Acetonitrile (for reaction termination).
-
Internal standard (e.g., this compound-d3).
-
-
Reaction Mixture Preparation (per well/tube):
-
Add 5 µL of 20 mg/mL HLMs to 183 µL of phosphate buffer.
-
Add 2 µL of 100x this compound stock solution (final concentration typically 1-10 µM).
-
Pre-incubate at 37°C for 5-10 minutes.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 10 µL of 20 mM NADPH.
-
Incubate at 37°C with gentle agitation for a specified time (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge to pellet the protein.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound and the formation of northis compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound versus time to determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Visualizations
Caption: Workflow for in vitro metabolism of this compound using human liver microsomes.
Caption: Simplified overview of this compound's interactions with key receptor targets and downstream effects.
References
- 1. Glial Cell Line-Derived Neurotrophic Factor Mediates the Desirable Actions of the Anti-Addiction Drug this compound against Alcohol Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytochrome P4502D6 catalyzes the O-demethylation of the psychoactive alkaloid this compound to 12-hydroxyibogamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.nova.edu [scholars.nova.edu]
- 5. researchgate.net [researchgate.net]
- 6. A systematic literature review of clinical trials and therapeutic applications of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Treatment for Addiction: What the Research Says [healthline.com]
- 8. Liquid chromatography-electrospray mass spectrometry determination of this compound and northis compound in human plasma and whole blood. Application to a poisoning involving Tabernanthe iboga root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro to In Vivo Extrapolation [ntp.niehs.nih.gov]
- 12. Perspectives on In Vitro to In Vivo Extrapolations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unraveling this compoundâs Mechanisms: A Neuropharmacology View Perspective [roothealing.com]
- 14. This compound block of the NMDA receptor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Ibogaine and Noribogaine's Anti-Addictive Effects
A comprehensive guide for researchers and drug development professionals objectively comparing the performance of ibogaine and its primary metabolite, northis compound, in the context of addiction treatment. This guide synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key signaling pathways.
This compound, a psychoactive indole alkaloid derived from the West African shrub Tabernanthe iboga, and its primary active metabolite, northis compound, have garnered significant interest for their potential in treating substance use disorders. While both compounds have demonstrated anti-addictive properties, they exhibit distinct pharmacological profiles, efficacy, and safety considerations. This guide provides a detailed comparative analysis to inform future research and drug development efforts.
Quantitative Data Summary
The following tables summarize the quantitative data from key clinical and preclinical studies on the anti-addictive effects of this compound and northis compound.
Table 1: Human Clinical Studies on Opioid Withdrawal and Craving
| Compound | Study | N | Dosage | Assessment Tools | Key Findings |
| This compound | Malcolm et al., 2018 | 50 | Not specified | COWS, SOWS, BSCS | Statistically significant reductions in opioid withdrawal and craving scores 48 hours post-treatment.[1][2][3] |
| COWS (pre-treatment) | Mean Score: 10.4 (Moderate) | ||||
| COWS (48h post-treatment) | Mean Score: 2.3 (Mild) | ||||
| SOWS (pre-treatment) | Mean Score: 22.1 (Moderate) | ||||
| SOWS (48h post-treatment) | Mean Score: 9.9 (Mild) | ||||
| BSCS (pre-treatment) | Mean Score: 24.6 | ||||
| BSCS (48h post-treatment) | Mean Score: 7.9 | ||||
| Northis compound | Glue et al., 2016 | 27 | 60, 120, or 180 mg (single oral dose) | Opioid withdrawal ratings | A non-statistically significant trend toward decreased total scores in opioid withdrawal ratings was observed.[4] |
COWS: Clinical Opiate Withdrawal Scale; SOWS: Subjective Opiate Withdrawal Scale; BSCS: Brief Substance Craving Scale.
Table 2: Preclinical Studies on Substance Self-Administration in Rodents
| Compound | Study | Animal Model | Substance | Dosage | Key Findings |
| This compound | Mash et al., 2000, 2001 | Rodents | Morphine, Cocaine, Alcohol | Not specified | Reduced self-administration of morphine, cocaine, and alcohol.[2] |
| Northis compound | Rezvani et al., 1995a | Rats | Ethanol | Not specified | Decreased ethanol self-administration. |
| Glick et al., 1996; Mash and Schenk, 1996 | Rodents | Morphine, Cocaine | Not specified | Induced a long-lasting decrease in morphine and cocaine self-administration. |
Experimental Protocols
Human Clinical Trials
This compound (Malcolm et al., 2018):
-
Study Design: An open-label case series.
-
Participants: 50 individuals with opioid use disorder.
-
Intervention: A single administration of this compound (dose not specified in the provided abstract).
-
Assessments:
-
Clinical Opiate Withdrawal Scale (COWS): Administered at baseline (pre-treatment) and 48 hours post-treatment to objectively measure opioid withdrawal symptoms.
-
Subjective Opiate Withdrawal Scale (SOWS): Administered at baseline and 48 hours post-treatment for subjective reporting of withdrawal symptoms.
-
Brief Substance Craving Scale (BSCS): Used to measure craving at baseline and 48 hours post-treatment.
-
-
Outcome Measures: The primary outcomes were the changes in COWS, SOWS, and BSCS scores from baseline to 48 hours after this compound administration.[1][2][3]
Northis compound (Glue et al., 2016):
-
Study Design: A randomized, double-blind, placebo-controlled, single ascending-dose study.
-
Participants: 27 patients on methadone substitution therapy who were switched to morphine a week prior to the study.
-
Intervention: Participants received a single oral dose of northis compound (60 mg, 120 mg, or 180 mg) or a matching placebo.
-
Assessments: Opioid withdrawal symptoms were rated from baseline to 144 hours post-administration. Safety and tolerability measures were also performed.
-
Outcome Measures: The primary outcomes were the safety, tolerability, and pharmacokinetics of northis compound. A secondary outcome was the effect on opioid withdrawal symptoms.[4]
Preclinical Studies
Rodent Self-Administration Models:
-
Objective: To assess the reinforcing properties of a drug and the potential of a test compound to reduce drug-seeking behavior.
-
General Protocol:
-
Acquisition Phase: Rodents (typically rats or mice) are trained to perform an action (e.g., press a lever) to receive an infusion of a drug of abuse (e.g., morphine, cocaine, nicotine). This is often paired with a cue (e.g., a light or a tone).
-
Maintenance Phase: Once the self-administration behavior is stable, the effect of a test compound (this compound or northis compound) is evaluated.
-
Administration of Test Compound: The test compound is administered at various doses and at different time points before the self-administration session.
-
Data Collection: The number of lever presses and, consequently, the amount of drug self-administered are recorded and compared between the treatment and control (vehicle) groups.
-
-
Variations: The protocol can be adapted to study different aspects of addiction, such as relapse, by introducing a period of extinction (lever pressing no longer results in drug delivery) followed by a reinstatement phase where drug-seeking behavior is triggered by cues or a small priming dose of the drug.
Signaling Pathways and Mechanisms of Action
This compound: Upregulation of Glial Cell Line-Derived Neurotrophic Factor (GDNF)
This compound's anti-addictive effects are significantly mediated through the upregulation of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in the ventral tegmental area (VTA), a key region in the brain's reward circuit. This leads to the activation of the GDNF signaling pathway, which is believed to help restore the dopamine system's homeostasis, thereby reducing drug craving and withdrawal.
Caption: this compound's signaling pathway in the VTA.
Northis compound: G-Protein Biased Agonism at the Kappa-Opioid Receptor
Northis compound acts as a G-protein biased agonist at the kappa-opioid receptor (KOR). This means it preferentially activates the G-protein signaling pathway, which is associated with therapeutic effects, while having a minimal effect on the β-arrestin pathway, which is often linked to adverse effects like dysphoria. This biased agonism is a key feature of its pharmacological profile and potential for a better safety profile compared to non-biased KOR agonists.
Caption: Northis compound's biased agonism at the KOR.
Comparative Discussion
Efficacy: Human studies, although limited, suggest that a single administration of this compound can lead to a significant and rapid reduction in opioid withdrawal symptoms and craving.[1][2][3] The data from the Malcolm et al. (2018) study, showing a marked decrease in both objective and subjective withdrawal scores, provides quantitative support for these claims. In contrast, the only randomized controlled trial on northis compound did not demonstrate a statistically significant effect on opioid withdrawal, though a trend was observed.[4] Preclinical data, however, indicates that northis compound is effective in reducing self-administration of various substances of abuse, including nicotine and opioids.
Mechanism of Action: The distinct mechanisms of action of this compound and northis compound likely contribute to their differing effects. This compound's impact on the GDNF system in the VTA suggests a neurotrophic and restorative effect on the brain's reward circuitry.[3][5] Northis compound's G-protein biased agonism at the kappa-opioid receptor presents a more targeted approach, potentially modulating the dysphoric and aversive states associated with withdrawal without activating pathways linked to negative side effects.[5]
Safety and Tolerability: this compound is associated with significant safety concerns, including cardiac toxicity (QT interval prolongation) and neurotoxicity at high doses, which has limited its clinical development.[1] Northis compound is generally considered to have a more favorable safety profile. Preclinical studies have shown it to be less toxic and to lack the tremorigenic effects observed with this compound. The human clinical trial by Glue et al. (2016) reported that northis compound was well-tolerated, although it also caused a concentration-dependent increase in the QTc interval, indicating that cardiac monitoring is still crucial.[4]
Conclusion
This compound and northis compound both hold promise as innovative treatments for addiction, but they are not interchangeable. This compound appears to produce a more robust and immediate anti-withdrawal effect in humans, but this is accompanied by significant safety risks. Northis compound, with its more favorable safety profile and targeted mechanism of action, may represent a more viable candidate for pharmaceutical development, although its clinical efficacy for opioid withdrawal requires further investigation with optimized dosing strategies.
Future research should focus on well-controlled clinical trials to definitively establish the efficacy and safety of both compounds. For this compound, research into safer administration protocols and patient screening is essential. For northis compound, further dose-finding studies are needed to determine if a therapeutic window for opioid withdrawal can be achieved without significant cardiac effects. The development of analogues of both molecules that retain the anti-addictive properties while minimizing adverse effects is also a promising avenue for drug discovery.
References
- 1. frontiersin.org [frontiersin.org]
- 2. This compound Detoxification Transitions Opioid and Cocaine Abusers Between Dependence and Abstinence: Clinical Observations and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glial Cell Line-Derived Neurotrophic Factor Mediates the Desirable Actions of the Anti-Addiction Drug this compound against Alcohol Consumption | Journal of Neuroscience [jneurosci.org]
- 4. Subjective effectiveness of this compound treatment for problematic opioid consumption: Short- and long-term outcomes and current psychological functioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autoregulation of glial cell line-derived neurotrophic factor expression: implications for the long-lasting actions of the anti-addiction drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ibogaine and Psilocybin for the Treatment of Alcohol Use Disorder
For Researchers, Scientists, and Drug Development Professionals
The landscape of addiction treatment is undergoing a paradigm shift, with renewed interest in the therapeutic potential of psychedelic compounds. Among these, ibogaine and psilocybin have emerged as promising candidates for treating alcohol use disorder (AUD). This guide provides a detailed, objective comparison of their efficacy, mechanisms of action, and experimental protocols, drawing upon available scientific literature to inform future research and drug development.
Quantitative Data Summary
Direct comparative clinical trials of this compound and psilocybin for AUD are lacking. The following table summarizes quantitative data from separate studies on each substance, providing an overview of their potential efficacy. It is important to note that the patient populations, study designs, and outcome measures may differ, precluding direct statistical comparison.
| Metric | This compound | Psilocybin | Source |
| Reduction in Heavy Drinking Days | Data from dedicated AUD trials is limited. One study on broader substance use, including alcohol, reported that 61% of participants achieved long-term abstinence after a single this compound treatment. | In a randomized controlled trial, participants receiving psilocybin showed a mean percentage of heavy drinking days of 9.7% over a 32-week period, compared to 23.6% in the diphenhydramine (active placebo) group.[1][2] Another study reported an 83% average reduction in heavy drinking among participants.[3] | [4] |
| Abstinence/Relapse Rates | In a study of individuals with various substance dependencies, 61% of 75 participants reported abstinence for a median of 5.5 months after one this compound session. For those receiving multiple treatments, the median abstinence period increased to 8.4 months.[4] | In a clinical trial, 48% of participants who received psilocybin stopped drinking altogether eight months after their first dose, compared to 24% in the placebo group.[3] | [3][4] |
| Craving Reduction | Anecdotal and observational data suggest a significant reduction in cravings for alcohol and other substances following this compound treatment.[5] | Studies have shown that psilocybin is effective in decreasing cravings for alcohol.[6] | [5][6] |
| Treatment Duration | Typically administered in a single high dose, or a few doses over a short period. | Often administered in one to three sessions as part of a broader psychotherapy program.[7] | [7] |
| Adverse Effects | Can induce serious cardiovascular effects, including QT interval prolongation and arrhythmias, and has been associated with fatalities.[7][8] Other reported side effects include ataxia and psychosis.[7] | Generally well-tolerated in controlled settings. Potential acute effects include anxiety, paranoia, and psychological distress. No serious adverse events were reported in a key AUD trial. | [6] |
Mechanisms of Action
This compound and psilocybin exert their effects through distinct and complex pharmacological mechanisms.
This compound: This psychoactive indole alkaloid interacts with multiple neurotransmitter systems. Its proposed anti-addictive properties are attributed to its action on:
-
Glial Cell Line-Derived Neurotrophic Factor (GDNF): this compound has been shown to increase the expression of GDNF in the ventral tegmental area (VTA), a key region in the brain's reward circuit. GDNF is known to promote the survival and function of dopamine neurons, which are often dysregulated in addiction.
-
N-Methyl-D-Aspartate (NMDA) Receptors: this compound acts as an NMDA receptor antagonist. This action is thought to contribute to the interruption of withdrawal symptoms and the reduction of drug-seeking behavior.
-
Serotonin (5-HT) System: this compound and its primary metabolite, northis compound, are potent serotonin reuptake inhibitors, which may contribute to their antidepressant and anti-craving effects.
-
Opioid Receptors: this compound interacts with kappa and mu-opioid receptors, which may play a role in its effects on withdrawal and craving.
-
Nicotinic Acetylcholine Receptors (nAChRs): this compound is an antagonist of α3β4 nAChRs, a mechanism that has been linked to its ability to reduce alcohol and nicotine intake.[9]
Psilocybin: The primary psychoactive component of "magic mushrooms," psilocybin is a classic psychedelic whose therapeutic effects are largely mediated by its agonism of the serotonin 2A (5-HT2A) receptor . This interaction leads to:
-
Increased Neuroplasticity: Psilocybin has been shown to promote synaptic plasticity, allowing for the formation of new neural connections and the rewiring of established circuits. This may help to break the rigid patterns of thought and behavior that characterize addiction.
-
Altered Brain Network Connectivity: fMRI studies have demonstrated that psilocybin decreases activity in the default mode network (DMN), a brain network associated with self-referential thought and ego. This dissolution of the ego is often correlated with mystical-type experiences that can lead to profound shifts in perspective and values.
-
Modulation of Prefrontal and Limbic Circuitry: Psilocybin therapy has been shown to alter activity in brain regions associated with craving, emotional regulation, and decision-making in individuals with AUD.[10]
Experimental Protocols
The methodologies for administering this compound and psilocybin in a therapeutic context differ significantly, reflecting their distinct pharmacological profiles and safety considerations.
This compound Treatment Protocol (General Model)
This compound administration for substance use disorders is not standardized and often occurs in non-medical settings. However, a general protocol can be outlined based on observational studies and clinical reports.
-
Screening: Due to the risk of cardiotoxicity, comprehensive medical screening is crucial, including an electrocardiogram (ECG) to rule out pre-existing cardiac conditions, particularly a prolonged QT interval. A thorough psychiatric evaluation is also necessary.
-
Dosage: Doses can range from 8 to 12 mg/kg of body weight, administered orally as this compound hydrochloride.
-
Administration Setting: Treatment typically occurs in a quiet, comfortable setting with continuous medical monitoring, including cardiac monitoring, for at least 24-48 hours post-administration.
-
Therapeutic Support: While not always integrated, psychotherapeutic support before, during, and after the acute effects of this compound is considered beneficial for integrating the experience and promoting long-term change.
-
Follow-up: Post-treatment integration therapy and support are crucial for translating the insights gained during the this compound experience into sustained behavioral change.
Psilocybin-Assisted Therapy for AUD (Clinical Trial Model)
Recent clinical trials provide a structured framework for psilocybin-assisted therapy for AUD.
-
Screening and Preparation: Participants undergo extensive screening to exclude individuals with a personal or family history of psychotic disorders. Several preparatory psychotherapy sessions are conducted to build rapport with the therapists and prepare the participant for the psychedelic experience.
-
Dosage: Oral doses of psilocybin have ranged from 25 mg to 40 mg per 70 kg of body weight, administered in a capsule.
-
Administration Setting: Dosing sessions take place in a comfortable, living-room-like environment with two therapists present. Participants are encouraged to lie down, wear eyeshades, and listen to a curated music program to facilitate an inward journey.
-
Psychotherapy: The treatment protocol involves a structured course of psychotherapy, often based on motivational enhancement therapy and cognitive-behavioral therapy, both before and after the psilocybin sessions.[7]
-
Integration: Following each dosing session, integration therapy sessions are held to help participants process their experiences, gain insights into their alcohol use, and develop new coping strategies.
Visualizations
Signaling Pathways
Experimental Workflow
Conclusion
Both this compound and psilocybin demonstrate potential as novel treatments for alcohol use disorder, albeit through different mechanisms of action and with distinct risk profiles. Psilocybin currently has a more robust body of clinical trial evidence for AUD, with a favorable safety profile in controlled settings. This compound's broader receptor engagement suggests it may have potent anti-addictive effects, but its cardiotoxicity presents a significant safety challenge that requires careful management.
For researchers and drug development professionals, these findings highlight the need for further rigorous, controlled clinical trials to elucidate the efficacy and safety of both compounds. Head-to-head comparative studies would be invaluable in determining their relative therapeutic potential. Furthermore, research into analogues of this compound that retain its therapeutic effects without the associated cardiotoxicity is a promising avenue for future drug development. The distinct psychological and neurobiological effects of these compounds also warrant further investigation to identify which patient populations may benefit most from each treatment.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. NCDAS: Substance Abuse and Addiction Statistics [2025] [drugabusestatistics.org]
- 4. How Effective Are this compound and Iboga in Addiction Treatment Today [roothealing.com]
- 5. beondthis compound.com [beondthis compound.com]
- 6. researchgate.net [researchgate.net]
- 7. Psychedelic therapy - Wikipedia [en.wikipedia.org]
- 8. spacegoods.com [spacegoods.com]
- 9. blossomanalysis.com [blossomanalysis.com]
- 10. investing.com [investing.com]
"ketamine versus ibogaine for rapid antidepressant effects in animal models"
A Comparative Guide to Ketamine and Ibogaine for Rapid Antidepressant Effects in Animal Models
Introduction
The quest for rapid-acting antidepressants has led researchers to explore novel pharmacological agents that deviate from traditional monoaminergic modulators. Among the most promising candidates are ketamine, a well-established N-methyl-D-aspartate (NMDA) receptor antagonist, and this compound, a psychoactive indole alkaloid with a complex pharmacological profile. Both compounds have demonstrated the ability to elicit rapid and sustained antidepressant-like effects in preclinical animal models, offering new hope for treatment-resistant depression. This guide provides an objective comparison of ketamine and this compound, focusing on their performance in animal models, supported by experimental data, detailed methodologies, and an exploration of their underlying molecular mechanisms.
Mechanisms of Action
Ketamine: A Glutamatergic Approach
Ketamine's rapid antidepressant effects are primarily attributed to its role as a non-competitive antagonist of the NMDA receptor.[1][2] This action is thought to initiate a cascade of downstream events that ultimately lead to enhanced synaptogenesis and neuroplasticity, particularly in the prefrontal cortex.[1][3] The leading hypothesis suggests that by blocking NMDA receptors on GABAergic interneurons, ketamine disinhibits pyramidal neurons, leading to a surge in glutamate release. This glutamate surge preferentially activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which in turn stimulates key signaling pathways.
A critical pathway activated by ketamine is the mammalian target of rapamycin (mTOR) signaling cascade.[1][4][5][6] Activation of mTOR promotes the synthesis of synaptic proteins, leading to an increase in the number and function of spine synapses.[1][5] Furthermore, ketamine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival and growth.[2][3] The antidepressant effects of ketamine are absent in BDNF knockout mice, highlighting the critical role of this neurotrophin.[3]
This compound: A Complex Polypharmacology
The mechanism underlying this compound's antidepressant effects is less clearly defined and appears to be multifactorial.[7][8] this compound interacts with a wide range of neurotransmitter systems, with a notable action as an inhibitor of the serotonin transporter (SERT).[9][10][11][12][13] This action is distinct from that of selective serotonin reuptake inhibitors (SSRIs), as this compound appears to stabilize the transporter in a state that faces the cytoplasm.[13][14]
In addition to its effects on serotonin, this compound and its primary metabolite, northis compound, have been shown to influence other systems, including dopaminergic and kappa-opioid pathways.[12] Preclinical studies suggest that this compound may also promote neuroplasticity. For instance, acute administration of this compound has been shown to increase BDNF mRNA levels in the rat prefrontal cortex.[8] A recent transcriptomic analysis in mice revealed that a single dose of this compound upregulated genes associated with synaptogenesis. However, the precise signaling cascades that mediate these effects are still under investigation.
Experimental Protocols in Animal Models
The antidepressant potential of both ketamine and this compound has been extensively evaluated in rodent models using standardized behavioral tests designed to assess depressive-like states.
Common Behavioral Paradigms
-
Forced Swim Test (FST): This is one of the most widely used tests for screening antidepressant activity.[15][16][17] Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with the hypothesis that a state of "behavioral despair" is reflected by longer periods of immobility.[17][18] Antidepressant compounds typically reduce this immobility time.[16][17]
-
Tail Suspension Test (TST): Similar in principle to the FST, the TST involves suspending a mouse by its tail.[15][17][19] The animal will initially struggle before becoming immobile.[19] This immobility is interpreted as a depressive-like behavior, and its duration is the primary endpoint.[18][19]
-
Chronic Social Defeat Stress (CSDS): This is a more ethologically relevant model that induces depressive-like behaviors by exposing an experimental mouse to repeated social stress from a larger, aggressive mouse.[16] This model can induce long-lasting behavioral changes that mimic human symptoms of depression and anxiety.[16]
Drug Administration
In preclinical studies, ketamine and this compound are typically administered via intraperitoneal (i.p.) injection. For ketamine, sub-anesthetic doses are used to investigate its antidepressant-like effects, often in the range of 2.5 to 20 mg/kg in rodents.[20] this compound has been tested at doses ranging from 20 to 80 mg/kg in rats.[7][8]
Quantitative Data on Antidepressant-Like Effects
The following table summarizes key findings from animal studies investigating the rapid antidepressant effects of ketamine and this compound.
| Compound | Animal Model | Behavioral Test | Dosage (i.p.) | Key Finding | Onset of Effect | Duration of Effect |
| Ketamine | Rat | Forced Swim Test | 10 mg/kg | Significant reduction in immobility time | Within hours[2] | Sustained for at least 24 hours[2] |
| Mouse | Tail Suspension Test | 10 mg/kg | Significant reduction in immobility time | Rapid | Sustained[21] | |
| Mouse | Chronic Social Defeat Stress | 10 mg/kg | Reversal of social avoidance behavior | Rapid | Sustained[22] | |
| (R)-Ketamine | Mouse | Learned Helplessness Model | 10 mg/kg | Longer-lasting antidepressant effects compared to (S)-ketamine | Rapid | Sustained for at least 7 days |
| This compound | Rat | Forced Swim Test | 20-40 mg/kg | Dose-dependent reduction in immobility time | Significant at 3 hours[8] | Not specified |
| Northis compound | Rat | Forced Swim Test | 20-40 mg/kg | Dose-dependent reduction in immobility time | Short-lived (30 minutes)[8] | Short-lived[8] |
Signaling Pathways and Experimental Workflows
Ketamine's Antidepressant Signaling Pathway
Caption: Ketamine's signaling cascade leading to rapid antidepressant effects.
This compound's Putative Antidepressant Mechanism
Caption: this compound's complex interactions leading to antidepressant-like effects.
Typical Experimental Workflow in Animal Models
Caption: A generalized workflow for preclinical antidepressant studies.
Conclusion
Both ketamine and this compound demonstrate significant promise as rapid-acting antidepressants in animal models. Ketamine's effects are robust, with a well-characterized mechanism of action centered on NMDA receptor antagonism and the subsequent activation of the mTOR and BDNF signaling pathways, leading to enhanced synaptogenesis. In contrast, this compound exhibits a more complex polypharmacology, with its antidepressant-like effects likely stemming from a combination of actions, including serotonin transporter inhibition and modulation of neurotrophic factors.
While the preclinical evidence for ketamine is more extensive and its mechanisms better understood, research into this compound is rapidly advancing. Future studies are needed to further elucidate the molecular pathways underlying this compound's antidepressant effects and to conduct more direct comparative studies with ketamine to better understand their relative efficacy and duration of action. The development of novel compounds inspired by this compound that retain its therapeutic potential without its adverse side effects is also a promising area of research.[9][10][11][23][24] Ultimately, continued investigation into these and other rapid-acting antidepressants holds the potential to revolutionize the treatment of depressive disorders.
References
- 1. signaling-pathways-underlying-the-rapid-antidepressant-actions-of-ketamine - Ask this paper | Bohrium [bohrium.com]
- 2. Ketamine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of the antidepressant effects of ketamine by the mTORC1 inhibitor rapamycin [ouci.dntb.gov.ua]
- 7. icquality.org [icquality.org]
- 8. A Single Administration of the Atypical Psychedelic this compound or Its Metabolite Northis compound Induces an Antidepressant-Like Effect in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Inspires New Treatments for Addiction and Depression | UC San Francisco [ucsf.edu]
- 10. Study identifies compounds that may improve treatment of opioid addiction | Yale News [news.yale.edu]
- 11. techexplorist.com [techexplorist.com]
- 12. The effects of this compound on dopamine and serotonin transport in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. profiles.wustl.edu [profiles.wustl.edu]
- 14. This compound, a Noncompetitive Inhibitor of Serotonin Transport, Acts by Stabilizing the Cytoplasm-facing State of the Tran… [ouci.dntb.gov.ua]
- 15. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. Animal tests for anxiety-like and depression-like behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. Tail suspension test - Wikipedia [en.wikipedia.org]
- 20. Low-dose S-ketamine exerts antidepressant-like effects via enhanced hippocampal synaptic plasticity in postpartum depression rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Rodent ketamine depression-related research: finding patterns in a literature of variability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. freethink.com [freethink.com]
- 24. scitechdaily.com [scitechdaily.com]
A Comparative Analysis of Single-Dose Ibogaine and Standard Opioid Use Disorder Treatments: Long-Term Efficacy and Mechanisms
For Immediate Release
This guide offers a comprehensive comparison of the long-term efficacy of a single administration of ibogaine versus standard medication-assisted treatments (MAT) for opioid use disorder (OUD). Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data on treatment outcomes, outlines experimental protocols, and visualizes the complex pharmacological mechanisms involved.
I. Comparative Efficacy: this compound vs. Medication-Assisted Treatments
The long-term success of any treatment for opioid use disorder is a critical measure of its utility. The following tables present a comparative summary of abstinence and treatment retention rates for a single administration of this compound versus the standard MATs: methadone, buprenorphine, and naltrexone. It is important to note that the data for this compound is primarily derived from observational studies, while the data for MATs comes from a larger body of clinical trials and meta-analyses.
Table 1: Long-Term Abstinence Rates for Opioid Use Disorder Treatments
| Treatment | 3-Month Abstinence Rate | 6-Month Abstinence Rate | 12-Month Abstinence Rate | Data Source Type |
| Single-Dose this compound | ~33%[1] | 41% (sustained abstinence)[2] | 30% (never used opioids again)[2] | Observational Studies |
| Methadone Maintenance | Variable, dependent on retention | Variable, dependent on retention | Not consistently reported as a primary endpoint; focus is on retention and reduced illicit use. | Clinical Trials & Meta-Analyses |
| Buprenorphine Maintenance | Variable, dependent on retention | ~50% or less retention at 6 months[3] | 25.2% retained in treatment at 1 year[4] | Clinical Trials & Meta-Analyses |
| Extended-Release Naltrexone | Significantly higher than placebo[5] | ~50% retention at 6 months[6] | Similar efficacy to methadone in maintaining abstinence over 5 years[7] | Clinical Trials & Meta-Analyses |
Table 2: Treatment Retention Rates for Opioid Use Disorder Treatments
| Treatment | 3-Month Retention Rate | 6-Month Retention Rate | 12-Month Retention Rate | Data Source Type |
| Single-Dose this compound | Not Applicable (Single Administration) | Not Applicable (Single Administration) | Not Applicable (Single Administration) | Observational Studies |
| Methadone Maintenance | Higher than buprenorphine[3] | 74% (in one study)[3] | Variable, but generally the highest among MATs. | Clinical Trials & Meta-Analyses |
| Buprenorphine Maintenance | 55.3%[4] | 46% (in one study)[3] | 25.2%[4] | Clinical Trials & Meta-Analyses |
| Extended-Release Naltrexone | Lower initiation success than buprenorphine[8] | Variable, often lower than methadone/buprenorphine. | Variable, dependent on initial patient motivation. | Clinical Trials & Meta-Analyses |
II. Experimental Protocols
Understanding the methodologies behind the efficacy data is crucial for critical evaluation. This section details the typical experimental protocols for this compound treatment and standard MATs.
This compound Administration Protocol (Observational Study Model)
-
Inclusion Criteria: Participants are typically adults aged 20-60 with a diagnosis of opioid dependence, a desire for detoxification, and a history of prior treatment failure.[9]
-
Exclusion Criteria: Common exclusions include a history of significant cardiac disease (e.g., long QT syndrome), severe liver or renal dysfunction, pregnancy, and recent use of substances that may interact with this compound.[9][10][11] A thorough medical examination, including an electrocardiogram (ECG), is mandatory.[2]
-
Dosing: A single oral dose of this compound hydrochloride is administered, typically ranging from 6 to 29 mg/kg.[12] The dosage is often tailored to the individual's substance use history and physical health.
-
Monitoring: Patients are under continuous medical supervision in an inpatient setting.[12] Cardiac function is closely monitored due to the known risk of QT interval prolongation.[9]
-
Outcome Measures: Primary outcomes are typically the reduction in withdrawal symptoms, measured by scales like the Subjective Opioid Withdrawal Scale (SOWS), and long-term abstinence, assessed through self-report and urine drug screens.[2][13]
Medication-Assisted Treatment (MAT) Protocols
-
Initiation: Treatment begins with a low dose (e.g., 20-30 mg) and is gradually titrated upwards to an effective maintenance dose (typically 80-120 mg/day) to control cravings and withdrawal without inducing sedation.[14][15]
-
Administration: Methadone is dispensed daily at a licensed clinic. Take-home doses may be permitted for stable patients.[16]
-
Duration: Treatment is long-term, often indefinite, as OUD is considered a chronic condition.[17]
-
Initiation: The first dose (typically 2-4 mg) is administered when the patient is in a state of mild to moderate opioid withdrawal to avoid precipitated withdrawal.[18] The dose is then titrated up to a maintenance level, usually 12-24 mg per day.[18][19]
-
Administration: Buprenorphine is available as a sublingual film or tablet and can be prescribed in an office-based setting.[18]
-
Duration: Similar to methadone, treatment is generally long-term.[19]
-
Initiation: Patients must be opioid-free for at least 7-10 days before the first injection to prevent severe withdrawal symptoms.[20]
-
Administration: Administered as a monthly intramuscular injection.[21]
-
Duration: Treatment duration is variable and determined by the patient and provider.
III. Visualizing the Mechanisms of Action
The distinct therapeutic effects of this compound stem from its complex interaction with multiple neurotransmitter systems. The following diagrams, generated using Graphviz, illustrate these intricate pathways.
This compound's Multi-Target Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Subjective effectiveness of this compound treatment for problematic opioid consumption: Short- and long-term outcomes and current psychological functioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buprenorphine Treatment for Opioid Use Disorder: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 12-Month Outcome Data for Buprenorphine-Naloxone Maintenance Treatment in Individuals with Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naltrexone for Opioid Use Disorders: A Review of Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. hcplive.com [hcplive.com]
- 7. getnaltrexone.com [getnaltrexone.com]
- 8. getnaltrexone.com [getnaltrexone.com]
- 9. Safety of this compound administration in detoxification of opioid‐dependent individuals: a descriptive open‐label observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Frontiers | this compound Detoxification Transitions Opioid and Cocaine Abusers Between Dependence and Abstinence: Clinical Observations and Treatment Outcomes [frontiersin.org]
- 13. blossomanalysis.com [blossomanalysis.com]
- 14. m.youtube.com [m.youtube.com]
- 15. google.com [google.com]
- 16. Buprenorphine - Wikipedia [en.wikipedia.org]
- 17. library.bcpharmacists.org [library.bcpharmacists.org]
- 18. Buprenorphine for opioid addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. health.ny.gov [health.ny.gov]
- 20. Naltrexone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 21. m.youtube.com [m.youtube.com]
A Comparative Analysis of 18-Methoxycoronaridine (18-MC) and Ibogaine for Therapeutic Potential in Substance Use Disorders
For Researchers, Scientists, and Drug Development Professionals
The landscape of addiction treatment is continually evolving, with a growing interest in compounds that can interrupt the cycle of substance use. Ibogaine, a naturally occurring psychoactive indole alkaloid, has long been noted for its purported anti-addictive properties. However, its clinical development has been hampered by a challenging side effect profile, including psychoactivity, cardiac risks, and neurotoxicity. This has led to the development of this compound analogs, such as 18-methoxycoronaridine (18-MC), which aim to retain the therapeutic benefits of this compound while mitigating its adverse effects. This guide provides a comprehensive comparison of the preclinical data on 18-MC and its parent compound, this compound, to evaluate the therapeutic potential of this novel analog.
Efficacy in Preclinical Models of Addiction
A key measure of a potential anti-addictive therapeutic is its ability to reduce drug self-administration in animal models. Both 18-MC and this compound have demonstrated efficacy in reducing the self-administration of various substances of abuse in rats.
| Compound | Drug of Abuse | Dose (mg/kg, i.p.) | Efficacy | Citation |
| 18-MC | Morphine | 40 | Decreased intravenous self-administration to <20% of baseline | [1] |
| Cocaine | 40 | Decreased intravenous self-administration to <20% of baseline | [1] | |
| Nicotine | 40 | Decreased intravenous self-administration to <20% of baseline | [1] | |
| Methamphetamine | 40 | Decreased intravenous self-administration to 40% of baseline | [1] | |
| This compound | Morphine | 40 | Decreased intravenous self-administration | [2] |
| Cocaine | 40 | Decreased intravenous self-administration | [2] |
Comparative Safety Profile
A major impetus for the development of 18-MC was to create a safer alternative to this compound. Preclinical studies have highlighted significant differences in their safety profiles.
| Adverse Effect | 18-MC | This compound | Citation |
| Whole Body Tremors | Not observed | Produces whole body tremors | [2] |
| Cerebellar Damage | Not observed at high doses | Causes cerebellar damage at high doses (≥100 mg/kg) | [2] |
| Heart Rate (Bradycardia) | No effect at high doses | Decreases heart rate at high doses | [2] |
| Psychoactive Effects | Non-psychoactive | Psychoactive | [3] |
Receptor Binding Affinity
The differential effects of 18-MC and this compound can be partly attributed to their distinct receptor binding profiles. While both compounds interact with a range of receptors, their affinities differ significantly at several key sites implicated in addiction and side effects.
| Receptor/Transporter | 18-MC (Ki) | This compound (Ki) | Significance | Citation |
| Kappa Opioid Receptor | Similar affinity to this compound | 2 µM | Potential role in anti-addictive effects | [2][4] |
| NMDA Receptor (PCP site) | Much lower affinity than this compound | High affinity: 0.01-0.05 µM; Low affinity: 2-4 µM | Reduced potential for NMDA antagonist-related side effects | [2][5] |
| Sigma-2 Receptor | Much lower affinity than this compound | 1.5-3 µM | Reduced potential for sigma-2 related side effects | [2][5] |
| Serotonin (5-HT) Transporter | Much lower affinity than this compound | Data not available | Reduced potential for serotonergic side effects | [2] |
| Mu Opioid Receptor | Antagonist (Ke = 13 µM) | Agonist (Ki ≈ 130 nM) | Different mechanism of action at the mu-opioid receptor | [4][6] |
Pharmacokinetic Parameters in Rats
Understanding the pharmacokinetic properties of these compounds is crucial for interpreting their effects and designing clinical trials.
| Parameter | 18-MC | This compound | Citation |
| Half-life (t½) | Data not available | α half-life: 7.3 min; β half-life: 3.3 h | [2] |
| Clearance | Data not available | 5.9 L/h | [2] |
| Distribution | Likely sequestered in fat | Sequestered in fat, with high levels in adipose tissue | [2] |
Experimental Protocols
Intravenous Self-Administration of Morphine in Rats
The following is a generalized protocol for assessing the effects of a test compound on morphine self-administration in rats, based on common methodologies.[3][7][8][9][10]
1. Animals and Housing:
-
Male Wistar or Sprague-Dawley rats are individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Food and water are available ad libitum unless otherwise specified by the experimental design.
2. Surgical Implantation of Intravenous Catheters:
-
Rats are anesthetized, and a chronic indwelling catheter is surgically implanted into the jugular vein.
-
The catheter is passed subcutaneously to the mid-scapular region and externalized.
-
A recovery period of at least 5-7 days is allowed post-surgery. Catheter patency is maintained by daily flushing with a sterile saline solution containing an anticoagulant.
3. Self-Administration Apparatus:
-
Standard operant conditioning chambers are used, equipped with two levers, a stimulus light above the active lever, and a drug infusion pump.
4. Training (Acquisition of Morphine Self-Administration):
-
Rats are placed in the operant chambers for daily sessions (e.g., 2-4 hours).
-
Pressing the "active" lever results in the infusion of a dose of morphine (e.g., 0.5 mg/kg/infusion) and the activation of the stimulus light for a short duration (e.g., 20 seconds).
-
Pressing the "inactive" lever has no programmed consequences.
-
Training continues until a stable baseline of responding is achieved (e.g., consistent number of infusions per session over several days).
5. Testing the Effects of 18-MC or this compound:
-
Once a stable baseline is established, rats are pre-treated with the test compound (18-MC or this compound) or vehicle at a specified time before the self-administration session.
-
The number of active and inactive lever presses, and consequently the number of morphine infusions, are recorded and compared to the baseline and vehicle control groups.
Assessment of Cerebellar Toxicity in Rats
This protocol outlines a general approach to assessing potential cerebellar toxicity of a compound.
1. Dosing and Tissue Collection:
-
Rats are administered high doses of the test compound (e.g., this compound at ≥100 mg/kg) or vehicle.
-
At a predetermined time point after dosing, animals are euthanized, and their brains are collected.
2. Histological Analysis:
-
The brains are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin or specific markers for neuronal damage like Fluoro-Jade).
-
The cerebellar vermis is a key region of interest for this compound-induced toxicity.
-
Microscopic examination is performed to identify signs of neurodegeneration, such as pyknotic (shrunken and dark) Purkinje cells, gliosis (proliferation of glial cells in response to injury), and other cellular abnormalities.
3. Behavioral Assessment:
-
Motor coordination and balance can be assessed using tests like the rotarod test or beam walking test before and after drug administration.
-
Deficits in performance on these tasks can be indicative of cerebellar dysfunction.
Visualizations
Signaling Pathway: Proposed Mechanism of Action
Experimental Workflow: Drug Self-Administration Study
Logical Relationship: this compound vs. 18-MC
Conclusion
The available preclinical evidence strongly suggests that 18-MC retains the anti-addictive efficacy of this compound across multiple classes of abused drugs while exhibiting a significantly improved safety profile. The absence of psychoactive effects, cardiotoxicity, and neurotoxicity in animal models makes 18-MC a promising candidate for further clinical development as a treatment for substance use disorders. Its more selective receptor binding profile likely contributes to its favorable safety characteristics. Further research, including ongoing and future clinical trials, will be crucial in determining the ultimate therapeutic potential of 18-MC in human populations. This comparative guide, based on the current preclinical data, provides a solid foundation for researchers and drug development professionals to evaluate the trajectory of this novel this compound analog.
References
- 1. 18-Methoxycoronaridine (18-MC) and this compound: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic characterization of the indole alkaloid this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High affinity this compound binding to a mu opioid agonist site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on the Various Sites of the NMDA Receptor Complex and Sigma Binding Sites in Rat Braina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation | PLOS One [journals.plos.org]
- 7. F0 morphine self-administration [bio-protocol.org]
- 8. Morphine self-administration in the rat during adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
A Head-to-Head Comparison of Iboga Alkaloids in Preclinical Addiction Models
For Researchers, Scientists, and Drug Development Professionals
Ibogaine, a psychoactive alkaloid from the Tabernanthe iboga plant, has garnered significant interest for its potential to treat substance use disorders.[1] Preclinical studies in animal models have consistently shown its efficacy in reducing drug self-administration and relapse-associated behaviors.[1] However, concerns over side effects, including hallucinations, cardiac toxicity (QT prolongation), and neurotoxicity, have hindered its clinical development.[2][3] This has spurred the investigation of related iboga alkaloids and synthetic derivatives, such as northis compound and 18-methoxycoronaridine (18-MC), which may offer a safer therapeutic profile.[4]
This guide provides a head-to-head comparison of this compound, northis compound, and 18-MC in preclinical addiction models, summarizing quantitative data, detailing experimental protocols, and illustrating key mechanistic pathways.
Comparative Efficacy in Addiction Models
The anti-addictive potential of these compounds is typically assessed in rodent models of drug self-administration and withdrawal. A single administration of this compound (e.g., 40 mg/kg, i.p.) has been shown to produce a long-lasting decrease in the self-administration of drugs like morphine, cocaine, and ethanol in rats.[2][5] Its metabolite, northis compound, and the synthetic derivative, 18-MC, exhibit a similar anti-addictive profile in these models, often without some of this compound's adverse effects.[2][4]
| Compound | Model of Addiction | Animal | Dose | Effect on Drug Self-Administration | Key Side Effects Noted | Citation |
| This compound | Morphine Self-Administration | Rat | 40 mg/kg, i.p. | Long-lasting decrease | Whole-body tremors, ataxia, bradycardia, cerebellar damage at high doses | [2][5] |
| Cocaine Self-Administration | Rat | 40 mg/kg, i.p. | Long-lasting decrease | Enhances cocaine-induced dopamine increase in nucleus accumbens | [2][5] | |
| Ethanol Self-Administration | Rat | 40 mg/kg, i.p. | Long-lasting decrease; blocks relapse | Hallucinations (inferred), neurotoxicity | [2] | |
| Northis compound | Morphine Self-Administration | Rat | 40 mg/kg | Long-lasting decrease | Does not produce tremors or ataxia | [2][6] |
| Cocaine Self-Administration | Rat | 40 mg/kg | Long-lasting decrease | Less toxic than this compound | [2][6] | |
| Ethanol Self-Administration | Rat | Intra-VTA infusion | Decreases responding for alcohol | - | [4] | |
| 18-MC | Morphine Self-Administration | Rat | 40 mg/kg | Long-lasting decrease | No tremors, ataxia, bradycardia, or cerebellar damage | [5][7] |
| Cocaine Self-Administration | Rat | 40 mg/kg | Long-lasting decrease; does not affect responding for water (non-drug reinforcer) | Not hallucinogenic (does not affect serotonin levels) | [5][7] | |
| Ethanol Self-Administration | Rat | 40 mg/kg | Long-lasting decrease | - | [5] | |
| Nicotine Self-Administration | Rat | 40 mg/kg | Long-lasting decrease | - | [5] |
Divergent Mechanisms of Action
While these alkaloids show overlapping efficacy, their mechanisms of action and sites of action within the brain appear to differ, which likely accounts for their varying side effect profiles.
This compound is known for its complex polypharmacology, interacting with a wide array of neurotransmitter systems.[8] It and its metabolite northis compound bind to multiple targets, including nicotinic, opioid, NMDA, and serotonin receptors.[5][9]
18-MC was developed to retain the anti-addictive properties of this compound while minimizing side effects.[5] It exhibits a more selective binding profile, with a notable affinity for the α3β4 nicotinic acetylcholine receptor (nAChR), which is implicated in reward pathways.[5][10] Unlike this compound, 18-MC has much lower affinity for NMDA and sigma-2 receptors and does not significantly impact the serotonin transporter.[5]
Northis compound , the primary active metabolite of this compound, also contributes significantly to its anti-addictive effects.[11] Interestingly, studies suggest that northis compound and this compound upregulate the expression of glial cell line-derived neurotrophic factor (GDNF) in the ventral tegmental area (VTA), a mechanism not shared by 18-MC.[4][12] This suggests that northis compound's anti-addictive effects, particularly for alcohol, may be mediated through the VTA and GDNF pathway, whereas 18-MC acts elsewhere.[4]
Caption: Comparative receptor targets and downstream effects of major iboga alkaloids.
Experimental Protocols
Standardized animal models are crucial for comparing the efficacy of these compounds. The following are generalized protocols for two common assays.
Rodent Drug Self-Administration Model
This model assesses the reinforcing properties of a drug and the motivation of the animal to seek it.
-
Surgery and Catheter Implantation : Rats are anesthetized and a catheter is surgically implanted into the jugular vein, allowing for intravenous drug delivery.
-
Acquisition/Training : Animals are placed in operant conditioning chambers equipped with two levers.[13] Presses on the "active" lever result in an intravenous infusion of a drug (e.g., morphine or cocaine), often paired with a cue light or tone. Presses on the "inactive" lever have no consequence. Training continues for several days until a stable pattern of responding is established.[13]
-
Baseline : Once trained, baseline self-administration rates are recorded over several sessions.
-
Alkaloid Administration : The test compound (e.g., this compound 40 mg/kg, i.p.) or vehicle is administered.
-
Testing : Following administration, animals are returned to the operant chambers at various time points (e.g., 24, 48, 72 hours later), and their lever-pressing behavior is recorded. A reduction in active lever presses compared to baseline indicates a decrease in the drug's reinforcing efficacy.
Conditioned Place Preference (CPP) Model
CPP is a form of Pavlovian conditioning used to measure the rewarding or aversive effects of a drug-associated environment.[14][15]
-
Pre-Conditioning (Baseline) : The animal is allowed to freely explore a two-chambered apparatus with distinct visual and tactile cues. The time spent in each chamber is recorded to establish any initial preference.
-
Conditioning : Over several days, the animal receives the drug of abuse (e.g., cocaine) and is confined to one chamber (the drug-paired side). On alternate days, the animal receives a saline injection and is confined to the other chamber.
-
Post-Conditioning (Test) : The animal is again allowed to freely explore both chambers in a drug-free state. An increase in time spent in the drug-paired chamber compared to baseline indicates the drug has rewarding properties.
-
Extinction and Reinstatement : To model relapse, the conditioning is "extinguished" by repeatedly placing the animal in the apparatus without the drug until the preference is lost. Reinstatement of preference can then be triggered by a priming dose of the drug or a stressor, and the ability of an iboga alkaloid to block this reinstatement is measured.[16]
Caption: A generalized experimental workflow for preclinical self-administration studies.
Conclusion and Future Directions
Preclinical data strongly support the anti-addictive potential of this compound and its analogs, northis compound and 18-MC.[2] While all three compounds effectively reduce self-administration of multiple drugs of abuse, they operate through distinct, complex mechanisms.[4][7] 18-MC stands out for its improved safety profile, lacking the tremorigenic and cardiotoxic effects of this compound, which is attributed to its more selective receptor activity.[5] Northis compound appears to share a key neurotrophic mechanism with this compound that is absent in 18-MC, suggesting different therapeutic pathways may be leveraged for treating addiction.[4]
Future research should focus on further elucidating the unique signaling pathways of these compounds to optimize drug development. Head-to-head clinical trials are the necessary next step to validate these preclinical findings and determine the relative safety and efficacy of these promising alkaloids in human populations.
References
- 1. blossomanalysis.com [blossomanalysis.com]
- 2. Northis compound, but not 18-MC, exhibits similar actions as this compound on GDNF expression and ethanol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Psychedelic therapy - Wikipedia [en.wikipedia.org]
- 4. Northis compound, but not 18-MC, exhibits similar actions as this compound on GDNF expression and ethanol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 18-Methoxycoronaridine (18-MC) and this compound: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. youtube.com [youtube.com]
- 9. What We Have Gained from this compound: α3β4 Nicotinic Acetylcholine Receptor Inhibitors as Treatments for Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 15. pure.psu.edu [pure.psu.edu]
- 16. google.com [google.com]
Ibogaine's Impact on Withdrawal Symptoms: A Comparative Analysis for Researchers
An objective comparison of ibogaine's efficacy in mitigating withdrawal symptoms against conventional treatments, supported by available experimental data and detailed methodologies.
For decades, the scientific community has explored novel therapeutic avenues for substance use disorders, with a particular focus on mitigating the often-severe symptoms of withdrawal. This compound, a psychoactive indole alkaloid derived from the Tabernanthe iboga plant, has emerged as a compound of significant interest due to anecdotal reports and preliminary research suggesting its potential to attenuate withdrawal and craving. This guide provides a comparative analysis of this compound's performance against established treatments for opioid withdrawal, presenting available quantitative data, detailed experimental protocols, and visualizations of its complex pharmacological interactions.
Comparative Efficacy in Opioid Withdrawal
This compound's purported ability to alleviate opioid withdrawal symptoms has been the subject of several observational studies. While large-scale, randomized controlled trials are lacking, the existing data provides a preliminary basis for comparison with standard-of-care treatments like methadone and buprenorphine.
| Treatment | Primary Outcome Measure | Study Population | Key Findings |
| This compound | Subjective Opioid Withdrawal Scale (SOWS) | 30 individuals with opioid dependence (heroin or oxycodone) | SOWS scores significantly decreased from a mean of 31.0 pretreatment to 14.0 post-treatment. At 1-month follow-up, 50% of participants reported no opioid use in the preceding 30 days.[1] |
| This compound | Self-reported withdrawal symptoms and craving | 88 individuals who received this compound treatment in Mexico | 80% reported that this compound eliminated or drastically reduced withdrawal symptoms. 50% reported a reduction in opioid craving, with 25% experiencing this reduction for at least three months.[2] |
| Methadone | Opioid withdrawal symptoms (multiple scales) | Varies across numerous clinical trials | Effective in suppressing withdrawal symptoms and reducing illicit opioid use when administered in adequate doses as part of a comprehensive treatment program. |
| Buprenorphine | Opioid withdrawal symptoms (multiple scales) | Varies across numerous clinical trials | A partial opioid agonist that effectively reduces withdrawal symptoms and cravings with a lower risk of respiratory depression compared to full agonists like methadone. |
Understanding this compound's Mechanism of Action
The pharmacological activity of this compound is complex, involving interactions with multiple neurotransmitter systems. This multifaceted mechanism is believed to contribute to its effects on withdrawal and craving.[3][4][5]
Key Signaling Pathways
This compound's influence on withdrawal is not attributed to a single receptor interaction but rather a cascade of effects across various neural pathways.
Caption: this compound's multi-target engagement of key neurotransmitter systems.
Experimental Protocols for this compound Administration
Replicating findings requires a clear understanding of the methodologies employed in clinical and preclinical studies. The following outlines a generalized protocol based on observational studies. Note: This is a composite and not a direct replication of any single study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Subjective effectiveness of this compound treatment for problematic opioid consumption: Short- and long-term outcomes and current psychological functioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling this compoundâs Mechanisms: A Neuropharmacology View Perspective [roothealing.com]
- 4. beondthis compound.com [beondthis compound.com]
- 5. This compound How It Works Understanding Its Mechanisms of Action [roothealing.com]
Assessing the Predictive Validity of Animal Models for Human Response to Ibogaine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ibogaine, a psychoactive indole alkaloid derived from the West African shrub Tabernanthe iboga, has garnered significant interest for its potential in treating substance use disorders (SUDs). However, its complex pharmacology, coupled with safety concerns, necessitates a thorough understanding of how preclinical findings in animal models translate to human responses. This guide provides a comparative analysis of the predictive validity of these models, summarizing key experimental data and outlining methodologies to aid researchers in the ongoing evaluation of this compound's therapeutic potential.
I. Comparative Efficacy in Animal Models vs. Human Clinical Observations
Animal models of addiction have been instrumental in elucidating the anti-addictive properties of this compound. The most common paradigms used are self-administration and conditioned place preference (CPP).
Table 1: Comparison of this compound's Efficacy in Preclinical Models and Human Studies
| Endpoint | Animal Models (Rodents) | Human Observational Studies | Predictive Validity |
| Drug Self-Administration | Dose-dependently reduces self-administration of morphine, cocaine, heroin, amphetamine, and alcohol.[1] Effects can persist for several days to weeks after a single dose.[2][3] | Observational studies and case reports indicate a reduction in drug use and craving for opioids and cocaine following this compound treatment.[4][5][6] | High: Animal self-administration models appear to be highly predictive of this compound's ability to reduce drug-taking behavior in humans. |
| Opioid Withdrawal Symptoms | Reduces naloxone-precipitated opioid withdrawal signs in rodents and primates.[1] | Significantly reduces scores on the Subjective Opioid Withdrawal Scale (SOWS) in individuals with opioid dependence.[1][5] | High: Animal models of opioid withdrawal are strongly indicative of this compound's effects in humans. |
| Conditioned Place Preference (CPP) | Does not consistently reduce drug-induced CPP.[3] Some studies show an attenuation of morphine-induced CPP, but this effect may diminish with repeated conditioning.[7] | The direct human equivalent of CPP is not well-established. However, this compound is reported to reduce cravings, which are often triggered by environmental cues. | Low to Moderate: The CPP paradigm in animals may not fully capture the complex interplay of craving and environmental triggers in human addiction, limiting its predictive validity for this aspect of this compound's effects. |
| Effective Dose Range | 2.5 - 80 mg/kg (i.p.) for reducing morphine self-administration in rats. 10 - 40 mg/kg (i.p.) for antidepressant-like effects in rats.[8] | 6 - 29 mg/kg (oral) for opioid withdrawal in humans.[5] The average dose in some clinical settings is around 19.3 ± 6.9 mg/kg. | Moderate: While there is some overlap, direct dose translation is complex due to differences in metabolism and route of administration. |
II. Pharmacokinetic Profile: A Tale of Two Species
The metabolism of this compound is a critical factor in its pharmacological effects and duration of action. The primary active metabolite, northis compound, is thought to contribute significantly to its anti-addictive properties.[9]
Table 2: Comparative Pharmacokinetics of this compound and Northis compound
| Parameter | Rats | Humans | Predictive Validity & Implications |
| Primary Metabolite | Northis compound (12-hydroxyibogamine)[10] | Northis compound (12-hydroxyibogamine)[9] | High: The primary metabolic pathway is conserved. |
| Metabolizing Enzyme | Primarily CYP2D6 homologues | Primarily CYP2D6[11] | High: This conservation allows for the study of genetic polymorphisms in CYP2D6 in humans, which can significantly impact this compound clearance.[11] |
| Half-life (this compound) | Approximately 1 hour[12] | ~7.5 hours[13] | Low: The significantly shorter half-life in rats means that studies on long-term effects may not fully translate to the prolonged action seen in humans. |
| Half-life (Northis compound) | Persists in the bloodstream for at least 24 hours[9] | ~28-49 hours[13] | Moderate: While the prolonged presence of northis compound is observed in both, the much longer half-life in humans likely contributes to the sustained anti-craving effects reported. |
| Brain Penetration | Both this compound and northis compound readily cross the blood-brain barrier.[10] | Inferred to be high based on psychoactive effects. | High: Animal models are likely good predictors of CNS exposure. |
III. Neurochemical Mechanisms: Bridging the Synaptic Gap
This compound's multifaceted mechanism of action involves interaction with several neurotransmitter systems. Animal studies have been pivotal in mapping these interactions.
IV. Safety and Toxicity: A Critical Consideration
The most significant barrier to the clinical application of this compound is its cardiotoxicity, specifically the prolongation of the QT interval, which can lead to fatal arrhythmias.[6][14] Neurotoxicity has also been a concern based on animal data.
Table 3: Comparative Toxicity Profile
| Toxicity Endpoint | Animal Models | Human Data | Predictive Validity & Implications |
| Cardiotoxicity (QTc Prolongation) | Limited data available from animal studies.[15] | Well-documented QTc prolongation, with risk of Torsades de Pointes.[6][14][16] | Low: The lack of robust animal models for this compound-induced cardiotoxicity is a major gap in preclinical safety assessment. Human clinical monitoring is essential. |
| Neurotoxicity | Cerebellar Purkinje cell loss observed in rats at high doses.[11] Not replicated in primates. | No definitive evidence of neurotoxicity at therapeutic doses, but long-term effects are not well-studied. | Low to Moderate: The species-specific nature of neurotoxicity in rodents suggests they may not be reliable predictors for this adverse effect in humans. Primate models are more relevant. |
| Motor Impairment | Ataxia and tremors observed in rats, particularly at higher doses.[11][17] | Ataxia is a known side effect in humans.[6] | High: Rodent models are predictive of the acute motor effects of this compound. |
V. Experimental Protocols
A. Rodent Drug Self-Administration
-
Subjects: Male Wistar or Sprague-Dawley rats.
-
Surgery: Intravenous catheter implantation into the jugular vein under anesthesia. Catheters are externalized between the scapulae.
-
Apparatus: Operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
-
Procedure:
-
Acquisition: Rats are trained to press a lever to receive an intravenous infusion of a drug of abuse (e.g., morphine, cocaine). Each lever press is paired with a cue (e.g., light).
-
Maintenance: Once a stable baseline of self-administration is achieved, rats are maintained on a fixed-ratio schedule of reinforcement.
-
This compound Administration: this compound (or vehicle) is administered intraperitoneally at various doses.
-
Assessment: The number of lever presses and infusions are recorded in the hours and days following this compound administration to assess its effect on drug-taking behavior.[2][12]
-
B. Conditioned Place Preference (CPP)
-
Subjects: Male mice or rats.
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-conditioning (Baseline): Animals are allowed to freely explore the entire apparatus to determine any initial preference for a particular compartment.
-
Conditioning: Over several days, animals receive injections of the drug of abuse (e.g., ethanol, morphine) and are confined to one compartment, and on alternate days, they receive a vehicle injection and are confined to the other compartment.
-
Post-conditioning (Test): Animals are placed back in the apparatus in a drug-free state and allowed to freely explore all compartments. The time spent in each compartment is recorded.
-
This compound Intervention: this compound can be administered before conditioning to assess its effect on the acquisition of CPP, or after conditioning to evaluate its effect on the expression or reinstatement of CPP.[18]
-
VI. Conclusion
Animal models have proven to be highly valuable in predicting certain aspects of the human response to this compound, particularly its efficacy in reducing drug self-administration and alleviating opioid withdrawal symptoms. The conservation of the primary metabolic pathway also provides a strong basis for translational pharmacokinetic studies. However, the predictive validity is weaker for other endpoints. The lack of a robust animal model for this compound-induced cardiotoxicity remains a significant challenge, and the species-specific neurotoxicity observed in rodents highlights the importance of using multiple species, including non-human primates, in preclinical safety assessments. Future research should focus on refining animal models to better recapitulate the complexities of human addiction and developing novel paradigms to assess the subjective and psychological effects of this compound that are often cited as being crucial to its therapeutic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound and addiction in the animal model, a systematic review and meta-analysis [ouci.dntb.gov.ua]
- 4. experiencethis compound.com [experiencethis compound.com]
- 5. Frontiers | this compound Detoxification Transitions Opioid and Cocaine Abusers Between Dependence and Abstinence: Clinical Observations and Treatment Outcomes [frontiersin.org]
- 6. Psychedelic therapy - Wikipedia [en.wikipedia.org]
- 7. This compound Attenuates Morphine-Induced Conditioned... [experts.mcmaster.ca]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Northis compound (12-hydroxyibogamine): a biologically active metabolite of the antiaddictive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The pharmacokinetics and pharmacodynamics of this compound in opioid use disorder patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. puzzlepiece.org [puzzlepiece.org]
- 13. pharmacy.media.uconn.edu [pharmacy.media.uconn.edu]
- 14. pure.psu.edu [pure.psu.edu]
- 15. This compound and addiction in the animal model, a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Toxicokinetics of this compound and Northis compound in a Patient with Prolonged Multiple Cardiac Arrhythmias after Ingestion of Internet Purchased this compound | Global Women's Network [globalwn.org]
- 17. This compound Acute Administration in Rats Promotes Wakefulness, Long-Lasting REM Sleep Suppression, and a Distinctive Motor Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Blocks Cue- and Drug-Induced Reinstatement of Conditioned Place Preference to Ethanol in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
Ibogaine's Efficacy in Treating Co-Occurring Depression and Addiction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The following guide provides a comparative analysis of ibogaine and standard integrated treatments for co-occurring depression and substance use disorders. This document synthesizes available clinical data to offer an objective overview of efficacy, experimental protocols, and mechanisms of action to inform research and drug development in this critical area of unmet medical need.
Comparative Efficacy of this compound and Standard Integrated Treatments
The treatment of co-occurring depression and addiction, often termed dual diagnosis, presents significant challenges due to the complex interplay between the two conditions. While integrated treatment, combining pharmacotherapy and psychotherapy, is the current standard of care, emerging research into the therapeutic potential of this compound offers a novel paradigm.
Quantitative Data Summary
The following tables summarize the quantitative data from clinical studies on this compound and standard integrated treatments. It is important to note that the data for this compound is primarily from observational studies, while the data for standard treatments is largely derived from randomized controlled trials (RCTs) and meta-analyses.
Table 1: Efficacy of this compound in Treating Co-Occurring Depression and Addiction
| Study/Reference | Participant Population | N | This compound Dosage | Primary Outcomes | Results |
| Noller et al. (Observational Study) | Opioid-dependent individuals | 14 | 25–55 mg/kg | - Reduction in drug use (ASI-Lite)- Reduction in depressive symptoms (BDI-II) | - Significant reduction in ASI-Lite drug use score (p = 0.002) at 12-month follow-up.- Significant reduction in BDI-II scores (p < 0.001) at 12-month follow-up. |
| Mash et al. (Clinical Observations) | Opioid and cocaine abusers | 33 | 6–29 mg/kg | - Blockade of opioid withdrawal- Cessation of drug-seeking behavior | - 25 out of 33 participants reported a blockade of opioid withdrawal symptoms and no desire for heroin post-treatment. |
Table 2: Efficacy of Standard Integrated Treatments (Pharmacotherapy & Psychotherapy) for Co-Occurring Depression and Addiction
| Study/Reference | Participant Population | N | Treatment Protocol | Primary Outcomes | Results |
| Baker et al. (RCT) | Methamphetamine-dependent individuals with depression | 214 | 4 sessions of Cognitive Behavioral Therapy (CBT) | - Abstinence from methamphetamines- Reduction in depressive symptoms | - Increased abstinence from methamphetamines after 2 CBT sessions.- Decreased depressive symptoms after 4 CBT sessions, maintained at 6-month follow-up.[1] |
| Brown et al. (RCT) | Individuals with alcohol dependence and depression | 206 | Integrated Cognitive Behavioral Therapy + Pharmacotherapy (ICBT+P) vs. Twelve-Step Facilitation + Pharmacotherapy (TSF+P) | - Substance involvement- Depressive symptomatology | - Both groups showed decreased depression and substance use.- ICBT+P participants maintained improvements in substance involvement more effectively over time.[2] |
| Meta-analysis (Psychotherapy & Pharmacotherapy) | Individuals with depressive disorders | - | Combination of psychotherapy and pharmacotherapy | - Functioning and Quality of Life (QoL) | - Combination treatment performed significantly better for both functioning and QoL compared to each treatment alone (effect sizes g = 0.32 to g = 0.39).[3] |
Experimental Protocols and Methodologies
A detailed understanding of the experimental design is crucial for interpreting the clinical data.
This compound Treatment Protocol (Based on Observational Studies)
-
Participant Screening: Comprehensive medical and psychological evaluation to exclude individuals with pre-existing cardiovascular conditions or other contraindications.[4]
-
Detoxification: Participants typically undergo a period of abstinence from their primary substance of abuse before this compound administration.[5]
-
Dosage and Administration: A single, oral dose of this compound hydrochloride, typically ranging from 15 to 29 mg/kg, is administered in a controlled clinical setting.[4][6]
-
Monitoring: Continuous cardiovascular monitoring (EKG) and vital signs are observed throughout the acute effects of the treatment, which can last 24-48 hours.[4]
-
Aftercare: Post-treatment psychotherapy and support are considered crucial for integrating the experience and maintaining long-term benefits.[2]
Standard Integrated Treatment Protocol (Example: Integrated CBT and SSRI)
-
Participant Assessment: Diagnosis of co-occurring major depressive disorder and a substance use disorder based on DSM criteria.
-
Pharmacotherapy Initiation: Prescription of a Selective Serotonin Reuptake Inhibitor (SSRI), with dosage adjusted based on clinical response and tolerability. Common SSRIs include fluoxetine (20-80mg/day) or sertraline (50-200mg/day).[7]
-
Psychotherapy Component: Concurrent Cognitive Behavioral Therapy (CBT) sessions, typically 12-16 weekly sessions, focusing on identifying and modifying negative thought patterns and behaviors related to both depression and substance use.[7]
-
Monitoring and Follow-up: Regular monitoring of depressive symptoms (e.g., using the Beck Depression Inventory) and substance use (e.g., through self-report and urinalysis). Follow-up assessments are typically conducted at 3, 6, and 12 months post-treatment.[8]
Mechanisms of Action and Signaling Pathways
The therapeutic effects of this compound are attributed to its complex pharmacology, which differs significantly from standard antidepressants and addiction medications.
This compound's Proposed Signaling Pathways
This compound interacts with multiple neurotransmitter systems implicated in both depression and addiction. It is believed to modulate dopaminergic and serotonergic pathways, and its metabolite, northis compound, has a long-lasting effect on serotonin reuptake.
References
- 1. pulsus.com [pulsus.com]
- 2. Clinical Outcomes of an Integrated Treatment for Depression and Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The efficacy of psychotherapy, pharmacotherapy and their combination on functioning and quality of life in depression: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Integrated vs non-integrated treatment outcomes in dual diagnosis disorders: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrating Treatment for Co-Occurring Mental Health Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Safety Analysis of Ibogaine and Other Psychedelic Therapies
For Researchers, Scientists, and Drug Development Professionals
The resurgence of interest in psychedelic compounds for therapeutic applications necessitates a rigorous evaluation of their comparative safety profiles. This guide provides an objective comparison of the safety data for ibogaine, psilocybin, lysergic acid diethylamide (LSD), and 3,4-methylenedioxymethamphetamine (MDMA), with a focus on quantitative adverse event data from clinical trials and observational studies. Detailed experimental methodologies are provided to contextualize the findings, and key concepts are visualized through diagrams.
Executive Summary
While all psychedelic therapies require careful medical supervision, their safety profiles differ significantly. Classical psychedelics like psilocybin and LSD, when administered in controlled clinical settings, are generally well-tolerated, with most adverse events being transient and psychological in nature.[1][2][3] MDMA-assisted therapy also shows a manageable safety profile in clinical trials, with expected transient physiological and psychological effects.[4][5] In stark contrast, this compound carries a significant risk of serious cardiovascular adverse events, including potentially fatal cardiac arrhythmias, which distinguishes its safety profile from the other psychedelics discussed.[6]
Quantitative Comparison of Adverse Events
The following tables summarize the reported adverse events for this compound, psilocybin, LSD, and MDMA from clinical trials and observational studies. It is important to note that direct comparison is challenging due to variations in study design, patient populations, and dosing regimens.
Table 1: this compound Adverse Events
| Adverse Event Category | Specific Event | Incidence/Details | Source |
| Cardiovascular | QTc Prolongation | Clinically relevant and reversible QTc prolongation observed. In one study, the average maximum prolongation was 95ms, with 50% of subjects exceeding 500ms. [7][8] | [7][8] |
| Bradycardia | Observed in clinical settings.[8] | [8] | |
| Cardiac Arrhythmias (including Torsades de Pointes) | Documented cases, some leading to fatality, particularly in individuals with pre-existing cardiac conditions.[6][9][10] | [6][9][10] | |
| Neurological | Ataxia | Severe transient ataxia, with inability to walk without support, was observed in all patients in one study.[8] | [8] |
| Seizure-like episodes | Reported in case studies.[9] | [9] | |
| Psychological | Psychosis | Can occur.[6] | [6] |
| Other | Fatalities | Several fatalities have been reported, often associated with pre-existing cardiac comorbidities.[6] | [6] |
Table 2: Psilocybin Adverse Events (Therapeutic Doses)
| Adverse Event Category | Specific Event | Incidence (from a meta-analysis) | Source |
| Psychological | Anxiety | Statistically significant increased risk (RR 2.27).[11][12] | [11][12] |
| Paranoia/Transient Thought Disorder | Not associated with a statistically significant increased risk.[11][12] | [11][12] | |
| Neurological | Headache | Statistically significant increased risk (RR 1.99).[11][12] | [11][12] |
| Dizziness | Statistically significant increased risk (RR 5.81).[11][12] | [11][12] | |
| Gastrointestinal | Nausea | Statistically significant increased risk (RR 8.85).[11][12] | [11][12] |
| Cardiovascular | Elevated Blood Pressure | Statistically significant increased risk (RR 2.29).[11][12] | [11][12] |
| Serious Adverse Events | Suicidal Ideation/Behavior | Infrequently observed, mainly in participants with a history of suicidality.[13] | [13] |
RR = Relative Risk. Adverse events are generally transient and resolve within 48 hours.[12]
Table 3: LSD Adverse Events (Recreational and Clinical Settings)
| Adverse Event Category | Specific Event | Incidence/Details | Source |
| Psychological | Anxiety/Panic/Confusion | Most common adverse reactions, often linked to suboptimal "set and setting."[2][3] | [2][3] |
| Bad Drug Effects | In a pooled analysis of healthy subjects, maximal ratings of >50% "bad drug effects" were reached in 9-31% of administrations at doses of 50-200 µg.[14] | [14] | |
| Physiological | Increased Heart Rate and Blood Pressure | Minor and transient increases are common.[3] | [3] |
| Serious Adverse Events | Emergency Medical Treatment Seeking | In a large survey of recreational users, 1.0% reported seeking emergency medical treatment in the past year.[2][3] | [2][3] |
| Fatal Overdose | Extremely rare; lethal dose is estimated to be about 1,000 times the typical recreational dose.[2][3] | [2][3] |
Table 4: MDMA-Assisted Therapy Adverse Events
| Adverse Event Category | Specific Event | Incidence/Details | Source |
| Psychological | Anxiety | Common, but generally transient. | [15] |
| Irritability | More frequently reported in the MDMA group in the week following sessions.[15] | [15] | |
| Physiological | Increased Blood Pressure and Heart Rate | Elevations are expected and spontaneously return to baseline.[15] | [15] |
| Other | Fatigue | Common in both MDMA and placebo groups.[15] | [15] |
| Loss of Appetite | More frequently reported in the MDMA group.[15] | [15] | |
| Serious Adverse Events | No serious adverse events were reported in a Phase 3 trial.[16] In another Phase 3 trial, 5 participants (9.4%) in the MDMA-AT group had a severe treatment-emergent adverse event, compared to 2 (3.9%) in the placebo group.[17] | [16][17] |
Experimental Protocols
The safety and efficacy of psychedelic therapies are highly dependent on the experimental protocol, often referred to as "set and setting."[18] While specific protocols vary between studies, a general framework for psychedelic clinical trials has emerged.
Key Components of a Psychedelic Clinical Trial Protocol:
-
Participant Screening: Rigorous screening is conducted to exclude individuals with a personal or family history of psychotic disorders, severe cardiovascular disease, and other conditions that may increase risks.[6] For this compound, thorough cardiac screening, including a baseline ECG, is critical.[7]
-
Preparatory Sessions: Therapists prepare participants for the psychedelic experience over one or more sessions. This involves building rapport and trust, discussing intentions and expectations, and providing information about potential effects, both positive and challenging.[6][19]
-
Dosing Sessions: The psychedelic is administered in a controlled, comfortable environment, often with a living-room-like setup. Participants are typically encouraged to focus inward, often with the aid of eyeshades and music. Two therapists are usually present to provide support and reassurance if anxiety or disorientation arise.[6][19] Vital signs (heart rate, blood pressure) are monitored regularly.
-
Integration Sessions: Following the dosing session, participants meet with the therapists to process and make meaning of their experience. These sessions aim to help integrate insights from the psychedelic experience into the participant's life.[6][19]
-
Adverse Event Monitoring: Adverse events are systematically monitored and reported throughout the trial, including during dosing sessions and in the days and weeks following.[13][20]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The primary mechanism of action for classical psychedelics like psilocybin and LSD is agonism at the serotonin 5-HT2A receptor.[19][21][22][23] MDMA's primary effect is to release large amounts of serotonin.[24] this compound has a more complex pharmacology, interacting with multiple receptor systems, including serotonergic, dopaminergic, and opioid receptors, as well as NMDA receptors and ion channels.[25][26][27] Its interaction with hERG potassium channels is believed to be responsible for its cardiotoxicity.[7][8]
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Adverse experiences resulting in emergency medical treatment seeking following the use of lysergic acid diethylamide (LSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. blossomanalysis.com [blossomanalysis.com]
- 5. Side-effects of mdma-assisted psychotherapy: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Psychedelic therapy - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. Safety of this compound administration in detoxification of opioid‐dependent individuals: a descriptive open‐label observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Toxicokinetics of this compound and Northis compound in a Patient with Prolonged Multiple Cardiac Arrhythmias after Ingestion of Internet Purchased this compound | Global Women's Network [globalwn.org]
- 11. researchgate.net [researchgate.net]
- 12. Acute Adverse Effects of Therapeutic Doses of Psilocybin: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The safety of psilocybin-assisted psychotherapy: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety pharmacology of acute LSD administration in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The safety and efficacy of ±3,4-methylenedioxymethamphetamine-assisted psychotherapy in subjects with chronic, treatment-resistant posttraumatic stress disorder: the first randomized controlled pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oxfordglobal.com [oxfordglobal.com]
- 17. researchgate.net [researchgate.net]
- 18. New Guidelines to Make Psychedelic Trials Safer, FDA-Ready [medscape.com]
- 19. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 20. isctm.org [isctm.org]
- 21. Psilocin - Wikipedia [en.wikipedia.org]
- 22. Psilocybin - Wikipedia [en.wikipedia.org]
- 23. Systematic review reveals psilocybin reduces obsessive-compulsive behaviors across clinical and preclinical evidence | EurekAlert! [eurekalert.org]
- 24. lesswrong.com [lesswrong.com]
- 25. Receptor binding profile suggests multiple mechanisms of action are responsible for this compound's putative anti-addictive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. 5-HT2A Receptor Knockout Mice Show Sex-Dependent Differences following Acute Northis compound Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 27. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
Ibogaine for Addiction: A Comparative Meta-Analysis of Clinical and Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Ibogaine, a psychoactive indole alkaloid derived from the West African shrub Tabernanthe iboga, has garnered significant attention for its potential anti-addictive properties. Anecdotal reports and preliminary scientific evidence suggest that a single administration of this compound can lead to a rapid and sustained reduction in substance craving and withdrawal symptoms.[1][2] This guide provides a comparative meta-analysis of the existing clinical and preclinical research on this compound for the treatment of addiction, with a focus on quantitative data, experimental protocols, and proposed mechanisms of action.
Preclinical Evidence: A Meta-Analysis of Animal Studies
A systematic review and meta-analysis of 27 animal studies by Belgers et al. (2016) provides the most robust quantitative evidence for the anti-addictive effects of this compound.[1][3] The primary outcome measured in these studies was drug self-administration, a key behavioral model of addiction in animals.
Table 1: Summary of Preclinical Data on this compound's Efficacy
| Outcome Measure | Animal Models | Substances of Abuse | Key Findings | Citation |
| Drug Self-Administration | Rats, Mice | Cocaine, Morphine, Heroin, Alcohol, Nicotine, Amphetamine | This compound significantly reduced drug self-administration, with the most pronounced effects observed within the first 24 hours post-administration.[1][3] These effects were sustained for over 72 hours.[2] | [1][2][3] |
| Conditioned Place Preference (CPP) | Rats, Mice | Not specified | This compound did not show a significant effect on drug-induced conditioned place preference. | [1][3] |
| Motor Impairment | Not specified | Not applicable | This compound administration led to motor impairment in the first 24 hours. | [1][3] |
| Cerebellar Cell Loss | Not specified | Not applicable | Evidence of cerebral cell loss was observed weeks after this compound administration. | [1][3] |
Experimental Protocols in Preclinical Studies
The preclinical studies included in the meta-analysis employed standardized animal models of addiction. A typical experimental workflow is outlined below.
Experimental Workflow for Preclinical this compound Studies
Caption: A typical workflow for preclinical studies investigating this compound's effects on drug self-administration.
Key Methodological Details:
-
Animals: The most commonly used animals are rats and mice.
-
Drug Self-Administration Paradigm: Animals are trained to perform an action (e.g., pressing a lever) to receive an infusion of a drug. This model is considered to have high face validity for compulsive drug-seeking behavior.
-
This compound Administration: this compound is typically administered as a single dose.
-
Outcome Measures: The primary outcome is the rate of lever pressing for the drug, which is interpreted as a measure of motivation to take the drug. Other measures include motor function tests and neurochemical analyses.
Clinical Evidence: A Systematic Review of Human Studies
The clinical evidence for this compound's efficacy in treating addiction is less robust and primarily consists of open-label case series and observational studies.[2][4] A systematic review by dos Santos et al. (2016) identified seven such studies.[2] A randomized, placebo-controlled clinical trial was also identified but it focused on northis compound, a metabolite of this compound, and did not find significant effects on opioid withdrawal.[2][4]
Table 2: Summary of Clinical Data on this compound's Efficacy
| Study Design | Number of Participants | Substances of Abuse | Key Findings | Citation |
| Open-Label Case Series (7 studies) | Varied | Primarily Opiates/Opioids, Cocaine | A single dose or a few treatments with this compound were reported to significantly reduce drug withdrawal symptoms and craving.[2][4] Many subjects reportedly remained abstinent for periods ranging from 24 hours to several months.[2][4] | [2][4] |
| Retrospective Observational Study | 191 | Opioids, Cocaine | Not detailed in the provided search results. | [5] |
| Observational Study | 30 | Opioids | 30% of participants reported never using opioids again after treatment. Another study reported 75% of patients remained opioid-free for a year. | [6] |
Protocols in Human Studies
The protocols in the reviewed human studies, primarily conducted in non-medical or private clinical settings, generally involved the oral administration of a single dose of this compound.
Typical Protocol for Human this compound Administration:
-
Screening: Participants undergo screening to exclude individuals with pre-existing medical conditions, particularly cardiovascular issues, which are a known risk with this compound treatment.[6]
-
Administration: A single oral dose of this compound is administered.
-
Monitoring: Patients are monitored during the acute effects of the drug, which can last up to 72 hours.[7]
-
Aftercare: Some form of aftercare or psychotherapy is often provided, though the nature and extent of this vary significantly between treatment centers.
Proposed Mechanism of Action and Signaling Pathways
The precise mechanisms by which this compound exerts its anti-addictive effects are not fully understood, but it is known to interact with multiple neurotransmitter systems.[5] Its complex pharmacology is thought to contribute to its effects on addiction.[5]
Proposed Signaling Pathways of this compound
Caption: this compound's complex pharmacology involves interaction with multiple neurotransmitter systems.
Key Putative Mechanisms:
-
NMDA Receptor Antagonism: This action is shared with other drugs that have shown some efficacy in treating addiction and may be involved in resetting drug-associated memories.
-
Kappa-Opioid Receptor Agonism: Activation of this receptor is known to produce dysphoria and may counteract the rewarding effects of drugs of abuse.
-
Serotonin and Dopamine Transporter Blockade: By blocking the reuptake of these neurotransmitters, this compound can increase their levels in the synapse, which may contribute to its antidepressant and anti-craving effects.
-
Mu-Opioid Receptor Agonism (Northis compound): The primary metabolite of this compound, northis compound, is a mu-opioid receptor agonist, which may help to alleviate opioid withdrawal symptoms.
-
Increased GDNF Expression: this compound has been shown to increase the expression of glial cell line-derived neurotrophic factor (GDNF), a protein that promotes the survival and plasticity of dopamine neurons. This may be a key mechanism for its long-lasting effects.
Comparison with Alternatives and Future Directions
Current standard treatments for opioid use disorder include methadone and buprenorphine, which are opioid agonists that reduce withdrawal and craving but require long-term maintenance. While some studies suggest this compound may have a higher success rate in promoting long-term abstinence compared to conventional treatments, these findings are based on low-quality evidence.[8]
The significant safety concerns associated with this compound, particularly its cardiotoxicity, have hindered its development and clinical testing in many countries.[5][6] Future research should focus on well-designed, randomized controlled trials to definitively establish the efficacy and safety of this compound. Further preclinical studies are also needed to fully elucidate its mechanism of action, which could lead to the development of safer, non-hallucinogenic analogues that retain its therapeutic properties.
References
- 1. This compound and addiction in the animal model, a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. This compound and addiction in the animal model, a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blossomanalysis.com [blossomanalysis.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Psychedelic therapy - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
Validating Biomarkers for Predicting Ibogaine Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ibogaine, a psychoactive indole alkaloid with a complex pharmacological profile, has shown promise in the treatment of substance use disorders. However, individual responses to this compound treatment can vary significantly. The identification and validation of predictive biomarkers are crucial for optimizing therapeutic outcomes, ensuring patient safety, and advancing the clinical development of this compound-based therapies. This guide provides a comparative overview of potential genetic, protein, and neuroimaging biomarkers for predicting treatment response to this compound, supported by available data and detailed experimental protocols.
Comparison of Potential Biomarkers
The validation of predictive biomarkers for this compound treatment is still in its early stages. The following table summarizes the current state of evidence for promising candidates.
| Biomarker Category | Specific Biomarker | Rationale for Prediction | Supporting Evidence & Performance Data |
| Genetic | Cytochrome P450 2D6 (CYP2D6) Genotype | This compound is primarily metabolized by the CYP2D6 enzyme into its active metabolite, northis compound.[1][2] Genetic variations in CYP2D6 can lead to poor, intermediate, extensive (normal), or ultrarapid metabolizer phenotypes, significantly altering the pharmacokinetics of this compound and northis compound.[1][2] Predicting metabolizer status can inform dosing strategies to prevent adverse events associated with elevated this compound concentrations in poor metabolizers. | A study in healthy volunteers demonstrated that inhibiting CYP2D6 activity (mimicking a poor metabolizer phenotype) resulted in a roughly 2-fold increase in the total exposure to the active substances (this compound and northis compound).[1] The study strongly suggests genotyping patients before treatment and reducing the dose for CYP2D6 poor metabolizers.[1] A current clinical trial protocol for oral this compound excludes individuals with CYP2D6 genotypes that are ultra-rapid or poor metabolizers.[3] There is a lack of direct clinical trial data correlating CYP2D6 genotype with treatment efficacy outcomes. |
| Protein | Glial Cell Line-Derived Neurotrophic Factor (GDNF) | This compound has been shown to increase the expression of GDNF, a neurotrophic factor that plays a role in the survival and function of dopamine neurons. Dysregulation of the dopamine system is a key feature of addiction. Baseline GDNF levels could potentially indicate an individual's capacity for neuroplastic changes in response to this compound. | While the effect of this compound on GDNF is documented as part of its mechanism of action, there are currently no published studies that have validated baseline GDNF levels as a predictive biomarker for this compound treatment outcomes in humans. This remains a theoretical but promising area for future research. |
| Neuroimaging | Pre-treatment Electroencephalography (EEG) & Functional Magnetic Resonance Imaging (fMRI) | Neuroimaging can identify baseline neural signatures associated with addiction severity and treatment prognosis. Specific patterns of brain activity and connectivity before treatment may predict an individual's response to this compound's psychoactive and therapeutic effects. | A study on veterans with traumatic brain injury treated with this compound found that a "slowing" of brainwave activity on EEG after treatment correlated with the intensity of the psychoactive experience and the reduction in PTSD symptoms.[4] This suggests that pre-treatment EEG patterns could potentially predict who would benefit most.[4] fMRI studies in addiction research often use cue-reactivity paradigms to measure neural responses to drug-related stimuli, but specific pre-treatment fMRI predictors of this compound response have not yet been established. |
Signaling Pathways and Mechanisms of Action
This compound's therapeutic effects are believed to stem from its complex interactions with multiple neurotransmitter systems. Understanding these pathways is essential for identifying potential biomarkers.
This compound's Multi-Target Mechanism of Action
References
- 1. Influence of CYP2D6 activity on the pharmacokinetics and pharmacodynamics of a single 20 mg dose of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P4502D6 catalyzes the O-demethylation of the psychoactive alkaloid this compound to 12-hydroxyibogamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. m.youtube.com [m.youtube.com]
A Comparative Analysis of Ibogaine's Efficacy in Mitigating Craving for Stimulants Versus Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of ibogaine in reducing cravings for two distinct classes of psychoactive substances: stimulants and opioids. The following analysis is based on available clinical and preclinical data, with a focus on quantitative outcomes and the underlying neurobiological mechanisms.
Quantitative Data on Craving Reduction
Data from open-label case series provide preliminary evidence of this compound's effect on drug craving. A notable study by Mash et al. (2018) offers a direct comparison of this compound's impact on craving in opioid- and cocaine-dependent individuals. The data, collected using multi-dimensional craving questionnaires, are summarized below.
Table 1: Self-Reported Dimensions of Craving in Opioid-Dependent Participants Following this compound Treatment
| Craving Dimension | Pre-Ibogaine (Mean ± SEM) | Post-Ibogaine (Mean ± SEM) | Program Discharge (Mean ± SEM) | 1-Month Follow-up (Mean ± SEM) |
| Intensity | 3.9 ± 0.4 | 1.8 ± 0.3 | 1.5 ± 0.3 | 2.0 ± 0.4 |
| Frequency | 4.3 ± 0.4 | 1.9 ± 0.3 | 1.6 ± 0.3 | 2.4 ± 0.4 |
| Duration | 3.5 ± 0.4 | 1.7 ± 0.3 | 1.4 ± 0.3 | 2.1 ± 0.4 |
| Control | 4.4 ± 0.4 | 2.0 ± 0.3 | 1.7 ± 0.3 | 2.7 ± 0.4 |
Source: Adapted from Mash et al., 2018. Scores are based on a self-report scale.
Table 2: Self-Reported Dimensions of Craving in Cocaine-Dependent Participants Following this compound Treatment
| Craving Dimension | Pre-Ibogaine (Mean ± SEM) | Post-Ibogaine (Mean ± SEM) | Program Discharge (Mean ± SEM) | 1-Month Follow-up (Mean ± SEM) |
| Intensity | 4.2 ± 0.4 | 1.5 ± 0.2 | 1.2 ± 0.2 | 1.7 ± 0.3 |
| Frequency | 4.3 ± 0.4 | 1.5 ± 0.2 | 1.2 ± 0.2 | 1.9 ± 0.3 |
| Duration | 3.7 ± 0.4 | 1.4 ± 0.2 | 1.2 ± 0.2 | 1.7 ± 0.3 |
| Control | 4.8 ± 0.3 | 1.6 ± 0.2 | 1.3 ± 0.2 | 2.1 ± 0.3 |
Source: Adapted from Mash et al., 2018. Scores are based on a self-report scale.
The results indicate that a single oral dose of this compound significantly decreased craving scores for both opioids and cocaine.[1] Notably, the reduction in craving intensity, frequency, and duration appeared to be more pronounced and rapid in the cocaine-dependent group.[1]
Experimental Protocols
The primary source of the comparative data presented above is an open-label case series involving individuals seeking detoxification from opioids or cocaine.[1]
Study Design:
-
Participants: Human volunteers seeking detoxification from opioids (n= variable across measures) or cocaine (n= variable across measures).
-
Intervention: A single oral dose of this compound.
-
Data Collection:
-
Pre-treatment screening and physical evaluation.[2]
-
Administration of multi-dimensional craving questionnaires at multiple time points: pre-ibogaine, post-ibogaine, at program discharge, and at a one-month follow-up.[1][2]
-
Physician-rated assessments of withdrawal symptoms for the opioid-dependent group.[1][2]
-
Self-reported mood assessments (e.g., Beck Depression Inventory).[1]
-
Generalized Workflow for this compound Clinical Trials:
Comparative Signaling Pathways and Mechanisms of Action
This compound's complex pharmacology is central to its anti-addictive properties. It interacts with multiple neurotransmitter systems, which may account for its differential effects on stimulant and opioid cravings.[3] Its primary active metabolite, northis compound, has a long half-life and is thought to contribute to the sustained reduction in craving.[3]
Key Pharmacological Targets:
-
Opioid Receptors: this compound and northis compound bind to kappa-opioid receptors (KOR) and have a complex interaction with mu-opioid receptors (MOR).[4] The KOR agonism may contribute to the regulation of dopamine release in the nucleus accumbens, a key region in the brain's reward system. This action is thought to be a significant factor in reducing cravings for both opioids and stimulants.[4]
-
NMDA Receptors: As an N-methyl-D-aspartate (NMDA) receptor antagonist, this compound can modulate synaptic plasticity, which may play a role in "resetting" drug-associated memories and behaviors.[4] This mechanism is relevant for both stimulant and opioid dependence.
-
Serotonin Transporters (SERT): this compound blocks the serotonin transporter, increasing the availability of serotonin in the synapse.[5] This action is similar to that of some antidepressants and may contribute to the observed improvements in mood following treatment.[1]
-
Nicotinic Acetylcholine Receptors (nAChRs): this compound acts as a non-competitive antagonist at certain nicotinic acetylcholine receptors, which are involved in reward pathways.[6] By blocking these receptors, this compound can dampen dopaminergic activity and reduce the reinforcing effects of drugs.[6]
-
Glial Cell Line-Derived Neurotrophic Factor (GDNF): this compound has been shown to upregulate the expression of GDNF in the ventral tegmental area (VTA), a critical component of the reward circuit.[6] GDNF promotes the survival and plasticity of dopamine neurons, and this neurotrophic effect is hypothesized to contribute to the long-term attenuation of drug craving.[6]
Differential Effects:
-
For Opioids: this compound's ability to alleviate withdrawal symptoms is a key aspect of its efficacy for opioid dependence.[1][7] This is likely mediated by its interactions with opioid receptors and the subsequent stabilization of neuronal circuits disrupted by chronic opioid use. The long-acting metabolite northis compound may help to maintain a state of reduced craving and withdrawal over an extended period.[1]
-
For Stimulants: With stimulants like cocaine, the primary mechanism of craving reduction may be more directly related to this compound's modulation of the dopaminergic system and its effects on synaptic plasticity via NMDA receptor antagonism.[4] By blocking dopamine reuptake and promoting GDNF expression, this compound may help to restore normal dopamine signaling in the reward pathway, which is significantly altered by chronic stimulant use.
Conclusion
Current evidence, primarily from open-label studies, suggests that this compound can significantly reduce cravings for both opioids and stimulants. While the data indicates a potentially more rapid and pronounced effect on stimulant craving, its ability to also mitigate the severe withdrawal symptoms associated with opioid dependence makes it a unique candidate for addiction treatment.[1][7] The multifaceted pharmacological profile of this compound, targeting several key neurotransmitter systems involved in addiction, provides a plausible mechanism for these observed effects. However, the lack of randomized controlled trials remains a significant limitation in the field.[8] Further rigorous clinical investigation is necessary to fully elucidate the comparative efficacy and safety of this compound for treating stimulant versus opioid use disorders.
References
- 1. Frontiers | this compound Detoxification Transitions Opioid and Cocaine Abusers Between Dependence and Abstinence: Clinical Observations and Treatment Outcomes [frontiersin.org]
- 2. This compound Detoxification Transitions Opioid and Cocaine Abusers Between Dependence and Abstinence: Clinical Observations and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anti-Addiction Drug this compound and the Heart: A Delicate Relation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of antiaddictive actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study identifies compounds that may improve treatment of opioid addiction | Yale News [news.yale.edu]
- 6. youtube.com [youtube.com]
- 7. Subjective effectiveness of this compound treatment for problematic opioid consumption: Short- and long-term outcomes and current psychological functioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. health.ucdavis.edu [health.ucdavis.edu]
Safety Operating Guide
Navigating the Final Frontier of Ibogaine Research: A Comprehensive Guide to Proper Disposal
For Immediate Release
[City, State] – [Date] – As research into the therapeutic potential of Ibogaine expands, so does the critical need for stringent safety and disposal protocols. To support researchers, scientists, and drug development professionals in this evolving field, this document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound. Our goal is to become the preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
This compound, an indole alkaloid with psychoactive properties, is classified as a Schedule I controlled substance in the United States.[1] This designation imposes strict regulatory requirements on its handling, storage, and disposal, overseen by the Drug Enforcement Administration (DEA). Adherence to these regulations is paramount for ensuring safety, environmental protection, and legal compliance.
Essential Safety and Handling Precautions
Before addressing disposal, it is crucial to establish a safe laboratory environment for handling this compound. All personnel must be trained on the specific hazards associated with this compound.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory and should include:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A dedicated lab coat to be worn only in the laboratory.
-
Respiratory Protection: A properly fitted respirator (e.g., N95 or higher) should be used when handling powdered this compound or when there is a risk of aerosolization.
Engineering Controls:
-
All manipulations of pure this compound or concentrated solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
A designated and clearly labeled area should be established for this compound storage and handling to prevent cross-contamination.
Regulatory Framework for this compound Disposal
As a Schedule I controlled substance, the disposal of this compound is not a simple matter of chemical neutralization. The primary and mandatory method of disposal is through DEA-approved channels.
Key Regulatory Points:
-
DEA Registration: Any facility possessing this compound must be registered with the DEA.
-
Record Keeping: Meticulous records of all this compound acquisition, use, and disposal must be maintained in accordance with DEA regulations.
-
Prohibition of Flushing: The Environmental Protection Agency (EPA) prohibits the flushing of hazardous pharmaceutical waste, a category that includes this compound.[2]
-
Approved Disposal Methods: The only legally permissible methods for the final disposal of Schedule I substances like this compound are through:
-
A DEA-registered reverse distributor .
-
Participation in a DEA-sponsored take-back program .[3]
-
Step-by-Step Operational Disposal Plan
This plan provides a procedural, step-by-step guide for the compliant disposal of this compound.
Step 1: Segregation and Labeling
-
Segregate all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and cleaning materials, from other laboratory waste streams.
-
Collect all this compound waste in a dedicated, leak-proof, and clearly labeled container.
-
The container must be labeled with the words "Hazardous Waste Pharmaceuticals " and include the name "this compound."[2]
Step 2: On-Site Storage
-
Store the sealed this compound waste container in a secure, designated area with restricted access.
-
The storage area should be separate from general laboratory storage.
Step 3: Arranging for Disposal
-
Contact a DEA-registered reverse distributor to arrange for the pickup and disposal of the this compound waste. A list of registered reverse distributors can be obtained from the DEA.
-
Alternatively, inquire about local DEA-sponsored take-back events, although this is less common for research laboratory waste.
Step 4: Documentation
-
Complete all required DEA forms for the transfer of a controlled substance. The reverse distributor will provide guidance on the necessary paperwork.
-
Maintain a copy of all disposal records for a minimum of two years, or as required by institutional and DEA regulations.
Chemical Degradation: Principles and Considerations
While direct chemical inactivation in the lab is not a substitute for DEA-compliant disposal , understanding the principles of chemical degradation can be valuable for spill cleanup and for future research into on-site deactivation methods. As an indole alkaloid, this compound's degradation would likely involve targeting the indole ring system.
Advanced Oxidation Processes (AOPs) have been shown to be effective in degrading indole and its derivatives in wastewater.[4][5] These methods typically generate highly reactive hydroxyl radicals that can break down the complex alkaloid structure.
| Degradation Method | Principle | Reagents/Conditions | Potential Byproducts | Efficacy (Indole) |
| Fenton Reaction | Generates hydroxyl radicals through the reaction of ferrous ions and hydrogen peroxide. | Ferrous sulfate (FeSO₄), Hydrogen peroxide (H₂O₂) | Varies depending on reaction conditions. | >99% degradation of some pharmaceuticals.[6] |
| Ionizing Radiation | Utilizes high-energy radiation to generate hydroxyl radicals, hydrated electrons, and hydrogen radicals. | Gamma rays or electron beams. | 3-methylindole, anilinoethanol, isatoic acid.[4] | 99.2% at 10 mg/L initial concentration.[4] |
Important Note: The byproducts of these degradation processes may themselves be hazardous. Any chemical treatment of this compound waste would require extensive analysis to ensure complete degradation and the absence of toxic residues before the resulting solution could be considered for conventional waste streams, a process that is currently not standard practice and would still require regulatory approval.
Visualizing the Disposal Workflow and Degradation Pathways
To further clarify the proper disposal procedures and the conceptual basis for chemical degradation, the following diagrams are provided.
By adhering to these rigorous safety and disposal protocols, the scientific community can continue to explore the potential of this compound while upholding the highest standards of laboratory practice, environmental responsibility, and regulatory compliance.
References
- 1. researchgate.net [researchgate.net]
- 2. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 3. Drug Disposal: Drug Take-Back Options | FDA [fda.gov]
- 4. The performance and pathway of indole degradation by ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Degradation of Intravenous Chemotherapy Agents and Opioids by a Novel Instrument - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
